Pralidoxime Chloride
Description
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1964 and is indicated for poisoning and myasthenia gravis.
See also: Pralidoxime (has active moiety); Atropine; this compound (component of).
Properties
IUPAC Name |
(NE)-N-[(1-methylpyridin-1-ium-2-yl)methylidene]hydroxylamine;chloride | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O.ClH/c1-9-5-3-2-4-7(9)6-8-10;/h2-6H,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIGSLXSBYYMVKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CC=CC=C1C=NO.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+]1=CC=CC=C1/C=N/O.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
6735-59-7 (Parent) | |
| Record name | Pralidoxime chloride [USAN:USP] | |
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DSSTOX Substance ID |
DTXSID1023495 | |
| Record name | Pralidoxime chloride | |
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Molecular Weight |
172.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>25.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID11533058 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
51-15-0, 14018-50-9 | |
| Record name | Pralidoxime chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51-15-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Pralidoxime chloride [USAN:USP] | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pralidoxime chloride [USAN:WHO-DD] | |
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| Record name | PRALIDOXIME CHLORIDE | |
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| Record name | PRALIDOXIME CHLORIDE | |
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| Record name | 2-hydroxyiminomethyl-1-methylpyridinium chloride | |
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| Record name | PRALIDOXIME CHLORIDE | |
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Foundational & Exploratory
Pralidoxime Chloride in Organophosphate Poisoning: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Organophosphate (OP) compounds, widely used as pesticides and developed as nerve agents, pose a significant global health threat due to their acute toxicity. Their primary mechanism of action involves the irreversible inhibition of acetylcholinesterase (AChE), a critical enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh). This inhibition leads to an accumulation of ACh at cholinergic synapses, resulting in a toxidrome known as a cholinergic crisis, which can be fatal. Pralidoxime chloride (2-PAM), an oxime-containing compound, is a cornerstone in the therapeutic management of OP poisoning. This technical guide provides an in-depth exploration of the core mechanism of action of this compound, detailing its chemical interactions, the kinetics of AChE reactivation, and the physiological consequences. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in the development of novel and more effective antidotes for organophosphate poisoning.
Pathophysiology of Organophosphate Poisoning
Organophosphates exert their toxic effects by forming a covalent bond with the serine hydroxyl group within the active site of AChE[1]. This phosphorylation of the enzyme renders it unable to hydrolyze acetylcholine, leading to the accumulation of ACh in the synaptic clefts of the nervous system[2][3][4]. The subsequent hyperstimulation of muscarinic and nicotinic cholinergic receptors throughout the central and peripheral nervous systems manifests as a cholinergic crisis[2].
The clinical features of organophosphate poisoning are a direct consequence of this widespread cholinergic overstimulation and can be categorized as follows:
-
Muscarinic Effects: These arise from the overstimulation of parasympathetic postganglionic receptors and are often remembered by the mnemonic SLUDGEM (Salivation, Lacrimation, Urination, Defecation, Gastrointestinal motility, Emesis, Miosis). Other significant muscarinic effects include bronchospasm, bronchorrhea, and bradycardia.
-
Nicotinic Effects: Overstimulation of nicotinic receptors at the neuromuscular junction and autonomic ganglia leads to muscle fasciculations, cramping, weakness, and eventually flaccid paralysis. Tachycardia and hypertension can also occur due to stimulation of sympathetic ganglia.
-
Central Nervous System (CNS) Effects: The accumulation of acetylcholine in the brain can cause a range of symptoms from anxiety and restlessness to seizures, coma, and respiratory depression.
The binding of the organophosphate to AChE is initially reversible, but over time, a process known as "aging" occurs. Aging involves a dealkylation of the phosphorylated enzyme, resulting in a more stable, negatively charged complex that is resistant to reactivation by oximes. The rate of aging is dependent on the specific organophosphate compound, with some, like soman, aging within minutes, while others may take hours to days. This time-dependent process underscores the critical importance of prompt administration of antidotes.
The Core Mechanism of this compound
This compound is a quaternary ammonium oxime that functions as a nucleophilic reactivator of phosphorylated AChE. Its primary mechanism of action involves the cleavage of the covalent bond between the organophosphate and the serine residue in the active site of the enzyme, thereby restoring its catalytic function.
The key steps in the reactivation process are as follows:
-
Binding to the Anionic Site: The positively charged quaternary nitrogen of pralidoxime is electrostatically attracted to the anionic site of the inhibited AChE, which is the same site that normally binds the quaternary ammonium group of acetylcholine. This positions the oxime group in close proximity to the phosphorylated serine residue at the esteratic site.
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Nucleophilic Attack: The deprotonated oxime group (-C=N-O⁻) acts as a potent nucleophile and attacks the phosphorus atom of the organophosphate moiety.
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Formation of a Phosphorylated Oxime: This nucleophilic attack results in the formation of a transient intermediate, followed by the cleavage of the bond between the phosphorus atom and the serine hydroxyl group of the enzyme. A new, more stable phosphorylated oxime is formed.
-
Enzyme Reactivation and Dissociation: The reactivated, functional AChE is released, and the phosphorylated oxime detaches from the active site. The reactivated enzyme can then resume its physiological role of hydrolyzing acetylcholine.
It is crucial to note that pralidoxime is most effective when administered before the "aging" of the phosphorylated enzyme has occurred. Once aged, the enzyme is largely refractory to reactivation by pralidoxime.
Concomitant Administration with Atropine
Pralidoxime is almost always administered in conjunction with atropine, a competitive antagonist of muscarinic acetylcholine receptors. While pralidoxime works to restore the normal function of AChE, atropine directly blocks the effects of the excess acetylcholine at muscarinic receptors, thereby alleviating symptoms such as bronchorrhea, bronchospasm, salivation, and bradycardia. Pralidoxime is particularly crucial for reversing the nicotinic effects, especially paralysis of the respiratory muscles, which atropine does not address.
Quantitative Data on Pralidoxime Efficacy
The efficacy of pralidoxime in reactivating AChE varies significantly depending on the specific organophosphate compound. This is due to differences in the chemical structure of the phosphoryl adduct, which influences the susceptibility to nucleophilic attack by the oxime and the rate of aging.
| Organophosphate | Class | Pralidoxime Reactivation Efficacy | Reference(s) |
| Sarin (GB) | Nerve Agent | Moderate to Good | |
| Soman (GD) | Nerve Agent | Very Poor (due to rapid aging) | |
| Tabun (GA) | Nerve Agent | Poor | |
| VX | Nerve Agent | Good | |
| Paraoxon | Pesticide | Good | |
| Chlorpyrifos | Pesticide | Moderate | |
| Dimethoate | Pesticide | Moderate | |
| Fenthion | Pesticide | Moderate | |
| Quinalphos | Pesticide | Moderate | |
| Dichlorvos | Pesticide | Moderate |
Note: The efficacy is a qualitative summary from the cited literature. Quantitative data such as reactivation rate constants can vary between studies and experimental conditions.
| Kinetic Parameter | Value | Conditions | Reference(s) |
| Minimum Therapeutic Plasma Concentration | 4 mg/L | Human | |
| Half-life | 74-77 minutes | Human |
Experimental Protocols
In Vitro Assessment of Acetylcholinesterase Reactivation by Pralidoxime
The most common method for determining AChE activity and its reactivation is the spectrophotometric method developed by Ellman.
Objective: To determine the in vitro efficacy of pralidoxime in reactivating organophosphate-inhibited human red blood cell (RBC) acetylcholinesterase.
Materials:
-
Human red blood cells (source of AChE)
-
Organophosphate inhibitor (e.g., paraoxon)
-
This compound
-
Phosphate buffer (0.1 M, pH 7.4)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Acetylthiocholine iodide (ATCI, substrate)
-
Spectrophotometer capable of reading at 412 nm
Procedure:
-
Preparation of RBC Lysate:
-
Wash fresh human RBCs three times with isotonic saline (0.9% NaCl).
-
Lyse the washed RBCs by adding 9 volumes of hypotonic phosphate buffer (e.g., 10 mM, pH 7.4).
-
Centrifuge to remove cell debris and collect the supernatant containing AChE.
-
Determine the protein concentration of the lysate.
-
-
Inhibition of AChE:
-
Incubate a known concentration of the RBC lysate with a specific concentration of the organophosphate inhibitor (e.g., paraoxon) in phosphate buffer at 37°C for a predetermined time (e.g., 30 minutes) to achieve significant inhibition (e.g., >90%).
-
-
Reactivation with Pralidoxime:
-
To the inhibited enzyme solution, add various concentrations of this compound.
-
Incubate the mixture at 37°C for a specific time course (e.g., 10, 20, 30, 60 minutes).
-
-
Measurement of AChE Activity (Ellman's Method):
-
In a 96-well plate or cuvette, add the following in order:
-
Phosphate buffer (0.1 M, pH 7.4)
-
DTNB solution (final concentration, e.g., 0.33 mM)
-
The enzyme solution (inhibited and reactivated samples, as well as a non-inhibited control)
-
-
Pre-incubate for 5 minutes at 37°C.
-
Initiate the reaction by adding the substrate, acetylthiocholine iodide (final concentration, e.g., 0.5 mM).
-
Immediately measure the change in absorbance at 412 nm over time (e.g., every 30 seconds for 5 minutes) using a spectrophotometer. The rate of change in absorbance is proportional to the AChE activity.
-
-
Data Analysis:
-
Calculate the rate of reaction for each sample.
-
The percentage of reactivation is calculated using the following formula: % Reactivation = [(Activity of reactivated enzyme - Activity of inhibited enzyme) / (Activity of uninhibited enzyme - Activity of inhibited enzyme)] x 100
-
In Vivo Evaluation of Pralidoxime Efficacy in a Rat Model of Organophosphate Poisoning
Objective: To assess the therapeutic efficacy of pralidoxime in a rat model of acute organophosphate poisoning.
Materials:
-
Male Wistar rats (200-250 g)
-
Organophosphate (e.g., dichlorvos or paraoxon)
-
This compound
-
Atropine sulfate
-
Saline solution (0.9% NaCl)
-
Anesthetic agent (e.g., isoflurane)
-
Blood collection supplies
-
Equipment for monitoring vital signs (respiratory rate, heart rate)
Procedure:
-
Animal Acclimatization and Grouping:
-
Acclimatize rats to the laboratory conditions for at least one week.
-
Randomly divide the rats into experimental groups (e.g., Control, OP only, OP + Atropine, OP + Pralidoxime, OP + Atropine + Pralidoxime).
-
-
Induction of Poisoning:
-
Administer the organophosphate (e.g., dichlorvos, 15 mg/kg) via intraperitoneal (i.p.) or subcutaneous (s.c.) injection. The dose should be predetermined to induce clear signs of cholinergic toxicity without causing immediate lethality in all animals.
-
-
Antidote Administration:
-
At a specific time point after OP administration (e.g., 5 minutes), administer the antidotes.
-
Atropine sulfate (e.g., 10 mg/kg, i.p.)
-
This compound (e.g., 20-50 mg/kg, i.p. or intramuscularly)
-
The control group receives saline.
-
-
Monitoring and Observation:
-
Continuously observe the animals for clinical signs of toxicity, including salivation, tremors, fasciculations, convulsions, and respiratory distress. A scoring system can be used to quantify the severity of poisoning.
-
Monitor survival rates over a 24-hour period.
-
-
Biochemical Analysis:
-
At predetermined time points (e.g., 1, 4, and 24 hours post-treatment), collect blood samples via tail vein or cardiac puncture under anesthesia.
-
Measure RBC and plasma cholinesterase activity using the Ellman method as described in the in vitro protocol.
-
-
Data Analysis:
-
Compare the survival rates between the different treatment groups.
-
Analyze the severity scores of clinical signs over time.
-
Compare the levels of AChE reactivation in the blood between the treatment groups.
-
Statistical analysis (e.g., ANOVA, Kaplan-Meier survival analysis) should be performed to determine the significance of the findings.
-
Signaling Pathways and Logical Relationships
Cholinergic Signaling Pathway in Organophosphate Poisoning
The following diagram illustrates the disruption of the cholinergic signaling pathway by organophosphates and the points of intervention for atropine and pralidoxime.
Caption: Cholinergic signaling pathway disruption by organophosphates and intervention points.
Logical Workflow of Pralidoxime's Mechanism of Action
This diagram outlines the logical sequence of events from organophosphate exposure to the therapeutic intervention with pralidoxime.
Caption: Logical workflow of pralidoxime's action in organophosphate poisoning.
Experimental Workflow for Screening AChE Reactivators
This diagram illustrates a typical workflow for the in vitro screening of potential acetylcholinesterase reactivators.
Caption: Experimental workflow for screening acetylcholinesterase reactivators.
Conclusion and Future Directions
This compound remains a critical antidote in the management of organophosphate poisoning, primarily through its ability to reactivate inhibited acetylcholinesterase. Its effectiveness is, however, limited by the specific type of organophosphate and, most importantly, the time elapsed between exposure and administration due to the phenomenon of aging. The continued debate over its clinical efficacy in all poisoning scenarios highlights the need for further research and the development of novel, more broad-spectrum, and CNS-penetrant reactivators.
Future research in this field should focus on:
-
Development of Novel Oximes: Synthesizing and screening new oxime structures with improved reactivation kinetics, broader specificity, and better ability to cross the blood-brain barrier.
-
Understanding and Overcoming Aging: Investigating strategies to prevent or reverse the aging process of phosphorylated AChE.
-
Combination Therapies: Exploring the synergistic effects of pralidoxime with other neuroprotective agents to mitigate the downstream consequences of organophosphate-induced neurotoxicity.
-
Personalized Medicine Approaches: Developing rapid diagnostic tools to identify the specific organophosphate involved in a poisoning event to guide the selection of the most effective oxime.
A deeper understanding of the molecular interactions between organophosphates, acetylcholinesterase, and reactivators will be paramount in the design of the next generation of antidotes to combat this persistent global health threat.
References
- 1. Pralidoxime - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]
- 2. Efficacy of pralidoxime in organophosphorus poisoning: revisiting the controversy in Indian setting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Reactivating potency of obidoxime, pralidoxime, HI 6 and HLö 7 in human erythrocyte acetylcholinesterase inhibited by highly toxic organophosphorus compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Pralidoxime Chloride: A Technical Guide to Cholinesterase Reactivation Kinetics
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the cholinesterase reactivation kinetics of Pralidoxime Chloride (2-PAM). Pralidoxime is a critical antidote for poisoning by organophosphate (OP) nerve agents and pesticides.[1][2] Its primary therapeutic action is the nucleophilic reactivation of OP-inhibited acetylcholinesterase (AChE), the enzyme essential for breaking down the neurotransmitter acetylcholine.[3][4] This document collates quantitative kinetic data, details common experimental protocols, and visualizes the underlying biochemical pathways and workflows to support research and development in this field.
Mechanism of Action and Kinetic Principles
Organophosphates inhibit acetylcholinesterase by phosphorylating a critical serine residue within the enzyme's active site, forming a stable covalent bond.[4] This inhibition leads to an accumulation of acetylcholine, resulting in a cholinergic crisis characterized by neuromuscular and autonomic dysfunction. Pralidoxime functions by displacing the phosphoryl group from the serine residue, thereby regenerating the active enzyme.
The reactivation process can be described by the following kinetic model:
-
E-I: The phosphorylated (inhibited) enzyme.
-
R: The reactivator (Pralidoxime).
-
E-I-R: A transient intermediate complex.
-
E: The regenerated, active enzyme.
-
R-I: The phosphorylated reactivator.
The key kinetic constants that define the efficiency of a reactivator are:
-
KD (Dissociation Constant): Represents the affinity of the reactivator for the inhibited enzyme (k-1/k1). A lower KD indicates higher affinity.
-
kr (Reactivation Rate Constant): The first-order rate constant for the regeneration of the enzyme from the intermediate complex. A higher kr indicates faster regeneration.
-
kr2 (Second-Order Rate Constant): The overall reactivation rate constant (kr/KD), which provides the most comprehensive measure of reactivator efficiency, accounting for both affinity and regeneration speed.
The efficacy of pralidoxime is highly dependent on the chemical structure of the specific organophosphate inhibitor and the time elapsed since exposure, as a process known as "aging" can render the inhibited enzyme resistant to reactivation.
Quantitative Reactivation Kinetics
The following tables summarize the kinetic parameters for the reactivation of human acetylcholinesterase (hrAChE) and human butyrylcholinesterase (hrBChE) by Pralidoxime (2-PAM) after inhibition by various organophosphate surrogates.
Table 1: Pralidoxime (2-PAM) Reactivation Kinetics for Inhibited Human Acetylcholinesterase (hrAChE)
| Inhibitor (OP Surrogate) | KD (mM) | kr (min-1) | kr2 (mM-1min-1) | Source |
| NEMP | 0.33 ± 0.12 | 0.05 ± 0.01 | 0.15 ± 0.06 | |
| NIMP | 0.38 ± 0.09 | 0.023 ± 0.002 | 0.06 ± 0.01 | |
| NEDPA | 0.14 ± 0.04 | 0.003 ± 0.001 | 0.02 ± 0.01 | |
| Paraoxon (POX) | 0.35 ± 0.05 | 0.038 ± 0.002 | 0.11 ± 0.01 |
NEMP: 4-nitrophenyl ethyl (phenyl)phosphinate; NIMP: 4-nitrophenyl isopropyl (phenyl)phosphinate; NEDPA: 4-nitrophenyl ethyl (phenyl)phosphoramidate.
Table 2: Pralidoxime (2-PAM) Reactivation Kinetics for Inhibited Human Butyrylcholinesterase (hrBChE)
| Inhibitor (OP Surrogate) | KD (mM) | kr (min-1) | kr2 (mM-1min-1) | Source |
| NEMP | 0.19 ± 0.05 | 0.006 ± 0.001 | 0.03 ± 0.01 | |
| Paraoxon (POX) | 0.20 ± 0.03 | 0.013 ± 0.001 | 0.07 ± 0.01 |
While data for OP surrogates is valuable, the efficacy of pralidoxime against actual nerve agents varies. For instance, it is effective against agents like Sarin and VX but shows poor efficacy against Soman, Tabun, and Cyclosarin due to rapid aging and steric hindrance.
Signaling Pathways and Experimental Workflows
Visualizing the biochemical and experimental processes is crucial for understanding the kinetics of cholinesterase reactivation.
Caption: Biochemical pathway of AChE inhibition by organophosphates and reactivation by Pralidoxime.
Caption: General experimental workflow for determining Pralidoxime reactivation kinetics.
Experimental Protocols
The most common in-vitro method for assessing cholinesterase activity and its reactivation is the spectrophotometric assay developed by Ellman. The following protocol is a synthesized methodology based on standard practices.
Protocol: In-Vitro AChE Reactivation Kinetics using the Ellman Method
1. Reagent and Solution Preparation:
-
Phosphate Buffer: Prepare a 0.1 M sodium phosphate buffer, pH 7.4 or 8.0.
-
AChE Enzyme Stock: Prepare a stock solution of acetylcholinesterase (e.g., from human erythrocytes or recombinant sources) in the phosphate buffer. The final concentration in the assay should yield a measurable rate.
-
Inhibitor Stock: Prepare a stock solution of the organophosphate inhibitor in an appropriate solvent (e.g., isopropanol).
-
Pralidoxime Stock: Prepare a stock solution of this compound in phosphate buffer. Create a series of dilutions to test a range of concentrations (e.g., 10 µM to 10 mM).
-
DTNB Reagent: Dissolve 5,5′-dithiobis(2-nitrobenzoic acid) in the phosphate buffer to a final concentration of 0.5 to 1 mM.
-
Substrate Solution: Prepare a solution of acetylthiocholine (ATCh) iodide in deionized water. A typical final concentration in the assay is 1 mM.
2. Inhibition Procedure:
-
In a 96-well microplate or cuvette, add the AChE enzyme solution.
-
Add the organophosphate inhibitor solution to the enzyme. The concentration should be sufficient to achieve >95% inhibition.
-
Incubate the mixture for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow for the inhibition reaction to complete.
3. Reactivation Procedure:
-
To the inhibited enzyme mixture, add aliquots of the different Pralidoxime dilutions. Include a control with buffer only (no Pralidoxime) to measure spontaneous reactivation.
-
Incubate the plate for a set period (e.g., 10-30 minutes) to allow for the reactivation reaction.
4. Activity Measurement:
-
Initiate the enzymatic reaction by adding the DTNB reagent followed by the ATCh substrate solution to all wells.
-
Immediately place the microplate in a spectrophotometer capable of kinetic measurements.
-
Measure the change in absorbance at 412 nm over time (e.g., every 15-30 seconds for 5-10 minutes). The rate of color change (yellow 5-thio-2-nitrobenzoate anion) is proportional to the active AChE concentration.
5. Data Analysis:
-
Calculate the initial reaction rate (Vo) for each Pralidoxime concentration from the linear portion of the absorbance vs. time plot.
-
Plot the observed reactivation rates against the corresponding Pralidoxime concentrations.
-
Fit the data to the following equation (analogous to the Michaelis-Menten equation) using non-linear regression software to determine the kinetic parameters:
-
Rate = (kr × [E-I] × [Pralidoxime]) / (KD + [Pralidoxime])
-
-
From this fit, the maximal reactivation rate (proportional to kr) and the dissociation constant (KD) can be determined. The second-order rate constant (kr2) is then calculated as kr/KD.
Note: It is critical to account for and correct for any spontaneous hydrolysis of the substrate by the oxime itself, especially at high concentrations and pH.
Conclusion
The reactivation of inhibited acetylcholinesterase by this compound is a complex kinetic process governed by the reactivator's affinity for the inhibited enzyme (KD) and its ability to regenerate the active site (kr). The overall efficiency, best described by the second-order rate constant (kr2), is highly dependent on the specific organophosphate inhibitor. This guide provides the fundamental kinetic data, experimental methodologies, and pathway visualizations necessary for researchers to advance the study and development of more effective cholinesterase reactivators. Standardized protocols, such as the detailed Ellman method, are essential for generating comparable and reliable data across different laboratories.
References
- 1. Pralidoxime - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]
- 2. researchgate.net [researchgate.net]
- 3. Probing the Activity of a Non-Oxime Reactivator for Acetylcholinesterase Inhibited by Organophosphorus Nerve Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reactivators of acetylcholinesterase inhibited by organophosphorus nerve agents - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Purification of Pralidoxime Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification methods for Pralidoxime Chloride (2-PAM), an essential drug in the treatment of organophosphate poisoning. This document details various synthetic routes, purification protocols, and analytical methods for quality control, presented in a manner suitable for laboratory and developmental applications.
Introduction
This compound, chemically known as 2-[(hydroxyimino)methyl]-1-methylpyridinium chloride, is a cholinesterase reactivator. It functions by reversing the binding of organophosphorus agents to the acetylcholinesterase enzyme, thereby restoring its normal function. The synthesis and purification of this compound are critical to ensure its efficacy and safety for clinical use. This guide explores the prevalent methods of its preparation and purification, offering detailed experimental protocols and quantitative data to aid researchers in the field.
Synthesis of this compound
Several synthetic pathways for this compound have been developed, each with distinct advantages and challenges. The most common methods involve the quaternization of pyridine-2-aldoxime.
Synthesis Route 1: Via Methylating Agents
A widely used method involves the reaction of pyridine-2-aldoxime with a methylating agent, followed by conversion to the chloride salt. To avoid the use of hazardous methyl halides, reagents such as methyl methanesulfonate or methyl tosylate are often employed.
Reaction Scheme:
Caption: Synthesis of this compound via N-methylation and anion exchange.
Experimental Protocol:
-
Step 1: Synthesis of 2-PAM Mesylate/Tosylate
-
In a reaction vessel, dissolve pyridine-2-aldoxime in a suitable solvent such as acetonitrile for methyl methanesulfonate or toluene for methyl tosylate.
-
Add the methylating agent (methyl methanesulfonate or methyl tosylate) to the solution.
-
Heat the reaction mixture under reflux for a specified period.
-
Cool the mixture to room temperature to allow the intermediate salt (2-PAM mesylate or tosylate) to crystallize.
-
Collect the crystals by filtration and wash with a small amount of cold solvent.
-
-
Step 2: Conversion to this compound
-
Suspend the 2-PAM mesylate or tosylate in isopropanol.
-
Bubble dry hydrogen chloride gas through the suspension until saturation.
-
Stir the mixture at room temperature.
-
The resulting this compound will precipitate out of the solution.
-
Collect the solid product by filtration, wash with cold isopropanol, and dry under vacuum.
-
Quantitative Data:
| Parameter | Value | Reference |
| Yield (Mesylate/Tosylate) | 90% | [1][2] |
| Yield (Chloride Salt) | 90% | [1][2] |
| Purity | >99% | [1] |
Synthesis Route 2: Direct Quaternization with Methyl Chloride
This method involves the direct reaction of pyridine-2-aldoxime with methyl chloride under pressure.
Reaction Scheme:
Caption: Direct synthesis of this compound using methyl chloride.
Experimental Protocol:
-
Dissolve pyridine-2-aldoxime (e.g., 2 grams) in N,N-dimethylformamide (e.g., 20 ml) in a pressure bottle.
-
Add liquefied methyl chloride (e.g., 5 grams) to the solution.
-
Seal the pressure bottle and place it inside a steel safety jacket.
-
Heat the reaction vessel using steam for approximately 10-22 hours.
-
After the reaction, cool the vessel to room temperature. This compound, being slightly soluble in N,N-dimethylformamide, will precipitate.
-
Collect the product by filtration and wash with a suitable solvent (e.g., acetone).
Quantitative Data:
| Parameter | Value | Reference |
| Reaction Time | 10.1 hours (half-life) | |
| Purity (crude) | 98-100% |
Purification of this compound
Purification is a critical step to ensure the final product meets pharmaceutical standards. Recrystallization is the most common method for purifying this compound.
Experimental Workflow:
Caption: General workflow for the purification of this compound by recrystallization.
Recrystallization from Water/Isopropanol
Experimental Protocol:
-
Dissolve the crude this compound in a minimal amount of hot water (e.g., at 50°C).
-
Optionally, treat the hot solution with activated carbon to remove colored impurities, followed by hot gravity filtration.
-
To the hot filtrate, add isopropanol (e.g., approximately 3 volumes relative to water) to induce precipitation.
-
Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold isopropanol.
-
Dry the crystals under vacuum to a constant weight.
Recrystallization from Ethanol/Water
Experimental Protocol:
-
In a flask, prepare a mixture of absolute ethanol and water.
-
Heat the solvent mixture to 60-70°C.
-
Add the crude this compound and stir until it is completely dissolved.
-
If necessary, add activated carbon, stir for 10-30 minutes, and perform a hot filtration.
-
To the hot filtrate, add more absolute ethanol to precipitate the product.
-
Cool the mixture to 0-10°C while stirring to promote crystallization.
-
Collect the crystals by filtration, wash with cold ethanol, and dry.
Quantitative Data for Purification:
| Parameter | Value | Reference |
| Purity after Recrystallization | 99.59% - 99.70% |
Quality Control and Analytical Methods
To ensure the quality of the synthesized this compound, several analytical techniques are employed.
Physicochemical Properties:
| Property | Value | Reference(s) |
| Appearance | White to yellowish-white crystalline powder | |
| Melting Point | 215-225 °C (with decomposition) | |
| Solubility in Water (25°C) | 640-655 mg/mL |
High-Performance Liquid Chromatography (HPLC):
HPLC is a standard method for assessing the purity of this compound and quantifying any impurities or degradation products.
-
Method 1 (Reverse-Phase):
-
Column: C18 reverse-phase
-
Mobile Phase: 52% acetonitrile and 48% aqueous solution containing 0.005 M phosphoric acid and 0.001 M tetraethylammonium chloride
-
Detection: UV at 270 nm
-
-
Method 2 (Normal-Phase):
-
Column: Silica gel
-
Mobile Phase: Acetonitrile:water (86:14) with the aqueous component being 8.36 mM in tetraethylammonium chloride and 52.5 mM in acetic acid
-
Spectroscopic Analysis:
-
Nuclear Magnetic Resonance (NMR): 1H and 13C NMR are used to confirm the chemical structure of this compound. Spectral data can be found in various chemical databases.
Conclusion
This technical guide has outlined the primary methods for the synthesis and purification of this compound. The choice of synthetic route may depend on the availability of reagents, safety considerations, and desired scale of production. Proper purification and rigorous analytical testing are paramount to ensure the final product is of high purity and suitable for its intended pharmaceutical application. The detailed protocols and data provided herein serve as a valuable resource for professionals engaged in the research and development of this critical antidote.
References
Pralidoxime Chloride: An In-depth Technical Guide on its In Vivo Pharmacokinetics and Metabolism
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pralidoxime chloride, a cornerstone in the treatment of organophosphate poisoning, acts as a cholinesterase reactivator, reversing the inhibition of acetylcholinesterase (AChE) caused by these toxic agents. A thorough understanding of its pharmacokinetic and metabolic profile is paramount for optimizing therapeutic regimens and developing more effective oxime-based antidotes. This technical guide provides a comprehensive overview of the in vivo pharmacokinetics and metabolism of this compound, presenting quantitative data in structured tables, detailing experimental methodologies, and visualizing key pathways and workflows. This document is intended to serve as a critical resource for researchers, scientists, and drug development professionals engaged in the study of cholinesterase reactivators and the treatment of organophosphate toxicity.
Introduction
Organophosphate (OP) compounds, widely used as pesticides and unfortunately also as chemical warfare agents, pose a significant global health threat. Their toxicity stems from the irreversible inhibition of acetylcholinesterase (AChE), a critical enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine. This inhibition leads to an accumulation of acetylcholine at cholinergic synapses, resulting in a toxidrome characterized by both muscarinic and nicotinic signs, which can rapidly progress to respiratory failure and death.
This compound (2-pyridine aldoxime methyl chloride), commonly known as 2-PAM, is an oxime that functions as a nucleophilic agent, capable of reactivating phosphorylated AChE by cleaving the OP-enzyme bond.[1][2][3] Its efficacy, however, is critically dependent on timely administration and the maintenance of therapeutic plasma concentrations.[4] This guide delves into the critical aspects of this compound's journey through the body, from its absorption and distribution to its metabolic fate and eventual excretion.
Pharmacokinetics of this compound
The pharmacokinetic profile of this compound is characterized by rapid absorption following parenteral administration, wide distribution in the extracellular fluid, and swift renal excretion.[4] It is not bound to plasma proteins.
Absorption
Following intramuscular injection, this compound is rapidly absorbed, with peak plasma concentrations achieved quickly. One study in healthy volunteers demonstrated that intramuscular injection of pralidoxime in combination with atropine and avizafone resulted in a faster absorption and higher maximal concentrations compared to the administration of pralidoxime alone.
Distribution
This compound is distributed throughout the extracellular water. Studies in children with organophosphate poisoning have shown a variable volume of distribution, ranging from 1.7 to 13.8 L/kg, with higher values observed in more severely poisoned individuals.
Metabolism
While a significant portion of pralidoxime is excreted unchanged in the urine, it also undergoes hepatic metabolism. However, the kidneys are known to actively secrete pralidoxime in its original form without undergoing significant metabolism. The in-vivo metabolic pathway is not fully elucidated, but in-vitro studies of pralidoxime degradation in acidic solutions have identified several potential metabolites.
Excretion
The primary route of elimination for this compound is renal excretion. The drug is rapidly cleared from the body, with a reported elimination half-life of approximately 3.6 hours in poisoned children.
Quantitative Pharmacokinetic Data
The following tables summarize key pharmacokinetic parameters of this compound from various in vivo studies.
Table 1: Pharmacokinetic Parameters of this compound in Humans
| Population | Dosing Regimen | Cmax (mg/L) | Tmax (h) | Vd (L/kg) | CL (L/h/kg) | t1/2 (h) | Reference |
| Healthy Volunteers | 700 mg IM (single dose) | 6.4 ± 1.5 | 0.5 | - | - | - | |
| Healthy Volunteers | 350 mg IM (with atropine & avizafone) | 8.1 ± 2.1 | 0.25 | - | - | - | |
| Poisoned Children | 25-50 mg/kg loading dose, then 10-20 mg/kg/h infusion | 22.2 ± 12.3 (Css) | - | 1.7 - 13.8 | 0.88 ± 0.55 | 3.6 ± 0.8 | |
| Organophosphate-Poisoned Patients | - | Elevated plasma concentrations compared to healthy volunteers | - | - | - | Prolonged "effective half-life" compared to healthy volunteers |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; Vd: Volume of distribution; CL: Clearance; t1/2: Elimination half-life; Css: Steady-state concentration; IM: Intramuscular.
Table 2: Comparative Pharmacokinetics of this compound
| Species | Route of Administration | Key Findings | Reference |
| Rat | Intramuscular | Studied in the context of paraoxon-induced respiratory toxicity. | |
| Minipig | - | Used for in-vivo sample analysis for quantification of pralidoxime in urine. |
Experimental Protocols
In Vivo Pharmacokinetic Study in Healthy Volunteers
Objective: To evaluate the pharmacokinetics of pralidoxime after intramuscular injection alone or in combination with atropine-avizafone.
Study Design: Open, randomized, single-dose, two-way, cross-over design.
Subjects: Healthy volunteers.
Treatment Arms:
-
Intramuscular injection of pralidoxime (700 mg).
-
Two intramuscular injections of a combination of pralidoxime (350 mg), atropine (2 mg), and avizafone (20 mg).
Blood Sampling: Blood samples were collected at pre-dose, and at 0.0833, 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-administration.
Sample Processing: Blood samples were centrifuged to separate plasma, which was then stored at -80°C until analysis.
Analytical Method:
-
Sample Preparation: Protein precipitation of plasma samples was performed using acetonitrile containing diazepam-D5 as an internal standard.
-
Instrumentation: A validated Liquid Chromatography-Tandem Mass Spectrometry (LC/MS-MS) method was used for the quantification of pralidoxime.
-
Chromatographic Separation: 10 µL of the supernatant was injected into the chromatographic system.
Data Analysis:
-
Non-compartmental analysis: To determine key pharmacokinetic parameters such as Cmax and AUC (Area Under the Curve).
-
Compartmental modeling: To identify the best mathematical model describing the pharmacokinetic data. A two-compartment model with zero-order absorption was found to best fit the data for pralidoxime administered alone, while a two-compartment model with first-order absorption was best for the combination treatment.
In Vivo Pharmacokinetic Study in Poisoned Children
Objective: To define the pharmacokinetics of continuous infusion pralidoxime in organophosphate-poisoned children.
Study Design: Open-label study.
Subjects: 11 children and adolescents with organophosphate or carbamate poisoning.
Dosing Regimen: A loading dose of 25-50 mg/kg followed by a continuous intravenous infusion of 10-20 mg/kg/h. Treatment duration ranged from 12 to 43 hours.
Blood Sampling: Serial blood samples were obtained during the continuous infusion and after the drug was stopped to determine steady-state concentrations and elimination kinetics.
Data Analysis: Pharmacokinetic parameters including steady-state concentration (Css), volume of distribution (Vd), elimination half-life (t1/2), and clearance (CL) were calculated.
Visualizations
Signaling Pathway: Mechanism of Acetylcholinesterase Reactivation
Caption: Reactivation of inhibited acetylcholinesterase by this compound.
Experimental Workflow: Preclinical Pharmacokinetic Study
Caption: A typical workflow for a preclinical pharmacokinetic study.
Logical Relationship: Factors Influencing Pralidoxime Pharmacokinetics
Caption: Key factors influencing the pharmacokinetics of this compound.
Conclusion
The in vivo pharmacokinetics of this compound are characterized by rapid absorption and elimination, necessitating careful consideration of dosing regimens to maintain therapeutic concentrations. While the primary mechanism of action is well-understood, further research is warranted to fully elucidate the in vivo metabolic pathways and to generate more comprehensive comparative pharmacokinetic data across different species and clinical scenarios. The information compiled in this technical guide provides a robust foundation for researchers and drug development professionals working to enhance the efficacy of treatments for organophosphate poisoning. A deeper understanding of these fundamental principles will undoubtedly pave the way for the development of next-generation cholinesterase reactivators with improved pharmacokinetic and pharmacodynamic properties.
References
Pralidoxime Chloride and the Blood-Brain Barrier: A Technical Guide to Permeability Studies
For: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core challenge in the central nervous system (CNS) application of Pralidoxime Chloride (2-PAM): its limited permeability across the blood-brain barrier (BBB). Pralidoxime is a critical antidote for organophosphate (OP) nerve agent and pesticide poisoning.[1][2] Its primary mechanism is the reactivation of acetylcholinesterase (AChE), an enzyme vital for nerve function that is inhibited by OPs.[2][3] However, the therapeutic efficacy of Pralidoxime in the CNS is severely hampered by its inability to efficiently cross the BBB, a dynamic and selective barrier that protects the brain.[1] This guide synthesizes findings from in vitro, in vivo, and in silico studies, details relevant experimental protocols, and explores novel strategies designed to enhance its brain penetration.
In Vitro Permeability Studies
In vitro models are essential for initial screening and mechanistic understanding of a drug's ability to cross the BBB. These models typically use monolayers of brain microvascular endothelial cells grown on semi-permeable supports (Transwell inserts) to mimic the barrier.
Quantitative Data: In Vitro Pralidoxime Permeability
Studies utilizing Madin-Darby canine kidney (MDCK) cells, a common model for assessing drug permeability, and human brain microvascular endothelial cells derived from stem cells (BC1-hBMECs) have consistently demonstrated the low permeability of Pralidoxime. The data indicates that Pralidoxime is not a substrate for two of the most common efflux pumps at the BBB, P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), which actively transport substances out of the brain.
| Cell Line | Apparent Permeability (Papp) (cm s⁻¹) | Efflux Pump Substrate | Reference |
| MDCKII | ~ 2 x 10⁻⁶ | Not a substrate for P-gp or BCRP | |
| BC1-hBMECs | ~ 1 x 10⁻⁶ | Not applicable |
Experimental Protocol: Transwell Permeability Assay
This protocol is based on the methodology described in studies assessing Pralidoxime's permeability in MDCK and hBMEC cell lines.
-
Cell Culture:
-
MDCKII, MDCKII-MDR1 (P-gp overexpressing), MDCKII-FLuc-ABCG2 (BCRP overexpressing), or BC1-hBMEC cells are seeded onto microporous polycarbonate membrane inserts (e.g., Transwell) at a high density.
-
The cells are cultured until they form a confluent monolayer, which typically takes several days. The integrity of the monolayer is crucial and is monitored by measuring Transendothelial Electrical Resistance (TEER).
-
-
Permeability Experiment:
-
The culture medium in the apical (upper) chamber is replaced with a transport buffer containing a known concentration of this compound (e.g., 100 µM).
-
The basolateral (lower) chamber is filled with a fresh transport buffer.
-
At specified time intervals (e.g., 30, 60, 90, 120 minutes), samples are collected from the basolateral chamber. The volume removed is replaced with a fresh buffer to maintain sink conditions.
-
Samples are also taken from the apical chamber at the beginning and end of the experiment to confirm the initial concentration.
-
-
Sample Analysis:
-
The concentration of Pralidoxime in the collected samples is quantified. While various methods exist, Capillary Zone Electrophoresis (CZE) and High-Performance Liquid Chromatography (HPLC) are commonly used for reliable determination.
-
-
Data Calculation:
-
The apparent permeability coefficient (Papp) is calculated using the following formula:
-
Papp = (dQ/dt) / (A * C₀)
-
Where:
-
dQ/dt is the steady-state flux (rate of Pralidoxime appearance in the basolateral chamber).
-
A is the surface area of the membrane.
-
C₀ is the initial concentration of Pralidoxime in the apical chamber.
-
-
-
Visualization: In Vitro Permeability Workflow
In Vivo Permeability Studies
In vivo experiments using animal models provide crucial data on drug distribution in a complete physiological system, offering a more accurate, albeit complex, picture of BBB penetration.
Quantitative Data: In Vivo Pralidoxime Brain Penetration
| Animal Model | Administration | Measurement | Result | Reference |
| Rat | Intravenous (50 mg/kg) | Striatal Extracellular/Blood Concentration Ratio @ 1h | 0.093 ± 0.053 | |
| Rat | Intravenous | Mean BBB Penetration | ~10% |
Experimental Protocol: In Vivo Brain Microdialysis
This protocol is based on the methodology described in rodent studies for measuring Pralidoxime concentrations in the brain extracellular fluid.
-
Animal Preparation:
-
Male Wistar or Sprague-Dawley rats are anesthetized.
-
A guide cannula for the microdialysis probe is stereotaxically implanted into the target brain region (e.g., striatum) and secured to the skull.
-
Catheters may be implanted in the jugular vein for intravenous drug administration and in the carotid artery for blood sampling.
-
Animals are allowed to recover from surgery for at least 24 hours.
-
-
Microdialysis Procedure:
-
On the day of the experiment, a microdialysis probe is inserted into the guide cannula.
-
The probe is perfused with an artificial cerebrospinal fluid (aCSF) solution at a low, constant flow rate (e.g., 1-2 µL/min).
-
A baseline stabilization period of 1-2 hours is allowed.
-
-
Drug Administration and Sampling:
-
This compound is administered intravenously at the desired dose (e.g., 10, 50, or 100 mg/kg).
-
Dialysate samples are collected at regular intervals (e.g., every 20-30 minutes) for several hours.
-
Synchronized blood samples are collected to determine plasma concentrations.
-
-
Sample Analysis:
-
Pralidoxime concentrations in the dialysate and blood plasma are determined using a sensitive analytical method like HPLC with UV detection.
-
-
Data Analysis:
-
The brain extracellular fluid concentration is calculated from the dialysate concentration, corrected for the in vitro recovery rate of the probe.
-
The brain/blood concentration ratio is calculated at various time points to quantify BBB penetration.
-
Visualization: In Vivo Microdialysis Workflow
Novel Strategies for Enhanced Brain Delivery
The recognized limitation of Pralidoxime's BBB permeability has spurred research into novel drug delivery systems designed to shuttle the molecule into the CNS.
Nanoparticle-Based Delivery Systems
Recent approaches have focused on encapsulating Pralidoxime within nanoparticles engineered to cross the BBB. Two promising strategies include:
-
Transferrin Receptor-Mediated Transcytosis: This method uses nanocomplexes decorated with antibodies that bind to the transferrin receptor (TfR), which is highly expressed on brain endothelial cells. The cell internalizes the receptor and its bound cargo via endocytosis, transporting it across the cell and releasing it into the brain parenchyma.
-
Cell Membrane-Coated Nanoparticles (CMCNPs): This strategy involves cloaking drug-loaded nanoparticles with membranes derived from cells like glioblastoma or melanoma cells. This "biomimetic" approach is thought to help the nanoparticles evade immune clearance and leverage the natural homing capabilities of the source cell membranes to improve BBB penetration.
Quantitative Data: Efficacy of Novel Formulations
The efficacy of these novel carriers is often assessed by measuring the reactivation of OP-inhibited AChE in the brain, a direct downstream indicator of successful drug delivery.
| Formulation (in Paraoxon-exposed mice) | Administration | Brain AChE Reactivation (% of Naïve) | Reference |
| Free Pralidoxime (25 mg/kg) | Intraperitoneal | ~40-50% | |
| scL-2PAM (TfR-targeted nanocomplex, 25 mg/kg) | Intraperitoneal | ~70-80% |
Experimental Protocol: Testing Nanocomplex Efficacy in Mice
This protocol is based on the methodology for evaluating the scL-2PAM nanocomplex in an OP-poisoning mouse model.
-
Animal Model of Poisoning:
-
BALB/c mice are administered a sublethal or lethal dose of an organophosphate, such as paraoxon, via intraperitoneal (IP) injection.
-
-
Antidote Administration:
-
Shortly after OP exposure (e.g., 1 minute), mice are treated with the experimental formulation (e.g., scL-2PAM), free Pralidoxime (positive control), or saline (negative control), typically via IP injection. Atropine is often co-administered to manage peripheral cholinergic symptoms.
-
-
Endpoint Measurement:
-
Survival: For lethal-dose models, survival is monitored over a period (e.g., 24 hours).
-
AChE Activity: For sublethal-dose models, animals are euthanized at a specific time point (e.g., 2 hours post-treatment). Brains are harvested, homogenized, and assayed for AChE activity using a method like the Ellman assay.
-
-
Data Analysis:
-
Survival rates between groups are compared using statistical methods.
-
Brain AChE activity is calculated and expressed as a percentage of the activity measured in healthy, untreated (naïve) mice. The reactivation levels are then compared between the different treatment groups.
-
Visualization: Transferrin Receptor-Mediated Transcytosis
In Silico Prediction
Computational (in silico) models use a compound's physicochemical properties to predict its likelihood of crossing the BBB. These tools are valuable in early-stage drug development for screening potential candidates.
Predicted Data: In Silico Pralidoxime Properties
Public databases like DrugBank provide predictions from various computational models. These predictions align with experimental findings, classifying Pralidoxime as BBB-permeable but also as a non-substrate for key efflux pumps. The positive prediction for permeability may reflect that some passage occurs, which is consistent with the ~10% penetration seen in vivo.
| Parameter | Prediction | Confidence Score | Reference |
| Blood-Brain Barrier Permeable | Yes | 0.9544 | |
| P-glycoprotein Substrate | No | 0.7408 |
Conclusion
The evidence from in vitro and in vivo studies unequivocally demonstrates that this compound has poor permeability across the blood-brain barrier. Its hydrophilic nature and permanent cationic charge are the primary obstacles to efficient CNS entry. While a small fraction (~10%) does penetrate the brain, this is insufficient to achieve the concentrations needed for rapid and effective reactivation of acetylcholinesterase during acute organophosphate poisoning.
The future of effective CNS treatment for OP poisoning lies in the development of novel delivery strategies. Nanotechnology-based approaches, such as receptor-targeted nanocomplexes and biomimetic nanoparticles, have shown significant promise in preclinical models by enhancing the brain delivery and therapeutic efficacy of Pralidoxime. Further research and development in this area are critical to translating these innovative platforms into clinically viable treatments that can address the central effects of organophosphate toxicity.
References
- 1. In vitro characterization of pralidoxime transport and acetylcholinesterase reactivation across MDCK cells and stem cell-derived human brain microvascular endothelial cells (BC1-hBMECs) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pralidoxime - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]
- 3. go.drugbank.com [go.drugbank.com]
Pralidoxime Chloride: A Comprehensive Toxicological and Safety Profile for Research Professionals
An In-depth Technical Guide
This whitepaper provides a detailed overview of the toxicology and safety profile of Pralidoxime Chloride (2-PAM), a critical cholinesterase reactivator. Intended for researchers, scientists, and drug development professionals, this guide synthesizes preclinical and clinical data, outlines detailed experimental methodologies for key toxicity assessments, and visualizes core mechanisms and workflows to support further research and development.
Executive Summary
This compound is an essential antidote for organophosphate nerve agent and pesticide poisoning. Its primary mechanism of action is the reactivation of acetylcholinesterase (AChE), an enzyme critical for the proper functioning of the nervous system that is inhibited by organophosphorus compounds. While highly effective, a thorough understanding of its toxicological and safety profile is paramount for its safe and effective use in research and clinical settings. This document provides a comprehensive resource on the known toxicological data, safety considerations, and detailed protocols for preclinical evaluation.
Quantitative Toxicology Data
The following tables summarize the available quantitative toxicological data for this compound, providing a comparative overview of its acute toxicity across different species and routes of administration.
Table 1: Acute Toxicity Data (LD50)
| Species | Route of Administration | LD50 (mg/kg) | Reference(s) |
| Mouse | Oral | 4100 | [1][2] |
| Mouse | Intramuscular (i.m.) | 150 - 180 | [1][3] |
| Mouse | Intraperitoneal (i.p.) | 155 | [3] |
| Mouse | Intravenous (i.v.) | 90 | |
| Rat | Intravenous (i.v.) | 150 | |
| Rat | Intraperitoneal (i.p.) | 38.358 (TDLO) | |
| Rat | Subcutaneous (s.c.) | 30 (LDLO) | |
| Rabbit | Intravenous (i.v.) | 95 | |
| Guinea Pig | Intramuscular (i.m.) | 168 | |
| Dog | Oral | 190 |
LD50: Lethal Dose, 50%; TDLO: Toxic Dose Low; LDLO: Lethal Dose Low
Safety Profile
Human Safety Profile
In human subjects, this compound is generally well-tolerated, especially in the context of organophosphate poisoning where the benefits heavily outweigh the risks. However, a range of adverse effects have been observed, particularly in healthy volunteers. It is often difficult to distinguish the side effects of pralidoxime from the toxic effects of the organophosphate or atropine, which is frequently co-administered.
Common Adverse Effects:
-
At the Injection Site: Mild to moderate pain 40 to 60 minutes after intramuscular injection.
-
Visual Disturbances: Blurred vision, diplopia (double vision), and impaired accommodation.
-
Neurological Effects: Dizziness, headache, and drowsiness.
-
Cardiovascular Effects: Tachycardia (rapid heart rate), and increased systolic and diastolic blood pressure.
-
Respiratory Effects: Hyperventilation.
-
Gastrointestinal Effects: Nausea.
-
Musculoskeletal Effects: Muscular weakness.
Less Common/Serious Adverse Effects:
-
Hepatic Effects: Transient elevations in serum glutamic-oxaloacetic transaminase (SGOT/AST) and serum glutamic-pyruvic transaminase (SGPT/ALT) levels have been observed in volunteers at higher doses (1200 mg and 1800 mg intramuscularly), which returned to normal within about two weeks.
-
Muscular Effects: Transient elevations in creatine phosphokinase (CPK) have been seen in all normal volunteers who received the drug.
-
Severe Reactions (Rare): Tachycardia, hyperventilation, or anaphylactic reactions require immediate medical attention.
Preclinical Safety Findings
Preclinical studies have identified several key safety considerations:
-
Local Tissue Damage: A single intramuscular injection of 330 mg in 1 mL in rabbits resulted in myonecrosis, inflammation, and hemorrhage at the injection site.
-
Renal Function: As this compound is primarily excreted in the urine, impaired renal function can lead to increased blood levels of the drug, necessitating dosage adjustments.
Mechanism of Action: Acetylcholinesterase Reactivation
The primary therapeutic effect of this compound is the reactivation of acetylcholinesterase (AChE) that has been inhibited by organophosphorus (OP) compounds. OP agents phosphorylate the serine hydroxyl group at the active site of AChE, rendering it inactive. This leads to an accumulation of the neurotransmitter acetylcholine, resulting in a cholinergic crisis characterized by overstimulation of muscarinic and nicotinic receptors.
Pralidoxime acts as a nucleophilic agent, attacking the phosphorus atom of the organophosphate bound to the AChE. This breaks the bond between the OP and the enzyme, regenerating active AChE. This process is most effective if pralidoxime is administered before "aging" occurs, a process where the phosphorylated enzyme undergoes a conformational change, making it resistant to reactivation.
Experimental Protocols
The following are detailed methodologies for key preclinical toxicology studies relevant to this compound.
Acute Oral Toxicity Study (Adapted from OECD Guideline 423)
Objective: To determine the acute oral toxicity of this compound and to classify it according to the Globally Harmonised System (GHS).
Experimental Workflow:
References
An In-depth Technical Guide to the Degradation Pathways and Byproducts of Pralidoxime Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pralidoxime Chloride (2-PAM), a critical antidote for organophosphate poisoning, is susceptible to degradation under various environmental conditions, impacting its safety and efficacy. This technical guide provides a comprehensive overview of the degradation pathways of this compound, its principal degradation byproducts, and the analytical methodologies for their characterization. A thorough understanding of these degradation processes is paramount for the development of stable formulations, ensuring the therapeutic integrity of this life-saving medication. This document details the hydrolytic, photolytic, and thermal degradation pathways, presenting quantitative data where available, and outlines experimental protocols for forced degradation studies.
Introduction
This compound is a quaternary ammonium oxime that functions as a cholinesterase reactivator. Its mechanism of action involves the nucleophilic displacement of the phosphate group from the inhibited acetylcholinesterase enzyme, thereby restoring its normal function. The stability of this compound is a crucial factor in its clinical effectiveness. Degradation can lead to a loss of potency and the formation of potentially toxic byproducts. This guide serves as a technical resource for professionals involved in the research, development, and quality control of this compound formulations.
Degradation Pathways
This compound degrades primarily through hydrolysis, with photolytic and thermal routes also contributing to its decomposition. The rate and extent of degradation are significantly influenced by factors such as pH, temperature, light exposure, and the concentration of the solution.[1]
Hydrolytic Degradation
Hydrolysis is the most significant degradation pathway for this compound, particularly in aqueous solutions. The degradation cascade is initiated by the dehydration of the oxime moiety, followed by a series of hydrolytic steps.
The primary degradation products formed during hydrolysis include:
-
2-Cyano-1-methylpyridinium chloride
-
2-Carboxamido-1-methylpyridinium chloride
-
2-Carboxy-1-methylpyridinium chloride
-
1-Methyl-2-pyridone
-
1-Methylpyridinium chloride
-
Cyanide ion, ammonia, and carbon dioxide[2]
In concentrated acidic solutions (pH 1-3.2), the degradation rate increases with increasing pH and concentration.[2] The initial step is the dehydration of this compound to form the nitrile derivative, 2-cyano-1-methylpyridinium chloride. This nitrile can then undergo hydrolysis to either 1-methyl-2-pyridone and cyanide ion or to 2-carboxamido-1-methylpyridinium chloride. The amide is subsequently hydrolyzed to the corresponding carboxylic acid, 2-carboxy-1-methylpyridinium chloride, which can then undergo decarboxylation to yield 1-methylpyridinium chloride.[2]
References
Methodological & Application
Application Notes and Protocols: Pralidoxime Chloride for In Vitro Acetylcholinesterase (AChE) Reactivation
Audience: Researchers, scientists, and drug development professionals.
Introduction: Pralidoxime chloride (2-PAM) is a critical oxime-based antidote used for the treatment of poisoning by organophosphate (OP) nerve agents and pesticides.[1][2][3] OPs exert their toxicity by inhibiting acetylcholinesterase (AChE), a vital enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine.[1][4] This inhibition leads to an accumulation of acetylcholine at nerve synapses, resulting in a cholinergic crisis characterized by symptoms ranging from muscle twitching and excessive salivation to convulsions and respiratory failure. This compound functions by reactivating the phosphorylated AChE, restoring its normal function. The effectiveness of this reactivation is contingent on timely administration, as the phosphorylated enzyme can undergo a process known as "aging," rendering it resistant to reactivation.
These application notes provide a detailed experimental protocol for an in vitro acetylcholinesterase reactivation assay using this compound. This assay is fundamental for studying the efficacy of potential reactivators and understanding their kinetic properties.
Mechanism of Action
This compound's primary mechanism of action is the nucleophilic reactivation of AChE that has been inactivated by organophosphates. The oxime group (-NOH) of pralidoxime performs a nucleophilic attack on the phosphorus atom of the organophosphate moiety that is covalently bound to the serine residue in the active site of AChE. This action results in the cleavage of the phosphate-enzyme bond, liberating the functional enzyme and forming a phosphorylated oxime.
Experimental Protocols
In Vitro AChE Reactivation Assay using the Ellman Method
This protocol is adapted from the principles of the Ellman assay, a widely used method for measuring cholinesterase activity. The assay quantifies the activity of AChE by measuring the rate of production of thiocholine from the substrate acetylthiocholine (ATCh). Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB²⁻), which can be quantified spectrophotometrically at 412 nm.
Materials and Reagents:
-
Acetylcholinesterase (AChE) from a suitable source (e.g., human erythrocytes, rat brain homogenate)
-
This compound (2-PAM)
-
Organophosphate inhibitor (e.g., paraoxon, diisopropyl fluorophosphate - DFP)
-
Acetylthiocholine iodide (ATCh)
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
-
Incubator set to 25°C or 37°C
Reagent Preparation:
-
AChE Stock Solution: Prepare a stock solution of AChE in phosphate buffer. The final concentration in the assay will depend on the enzyme source and activity.
-
This compound Stock Solution: Prepare a stock solution of this compound in phosphate buffer. A series of dilutions should be prepared to test a range of concentrations.
-
Organophosphate Inhibitor Stock Solution: Prepare a stock solution of the OP inhibitor in a suitable solvent like ethanol or isopropanol. The concentration should be sufficient to achieve >95% inhibition of AChE.
-
ATCh Solution (Substrate): Prepare a fresh solution of ATCh in phosphate buffer.
-
DTNB Solution (Chromogen): Prepare a fresh solution of DTNB in phosphate buffer.
Experimental Procedure:
-
Enzyme Inhibition:
-
Incubate a known concentration of AChE with the organophosphate inhibitor in phosphate buffer. The incubation time and temperature will depend on the specific inhibitor used (e.g., 30 minutes at 25°C).
-
It is crucial to establish a concentration of the inhibitor that results in at least 95% inhibition of the enzyme activity. This can be determined in preliminary experiments.
-
To remove any excess, unbound inhibitor, a desalting column (e.g., PD MiniTrap G-25) can be used.
-
-
Reactivation Step:
-
In a 96-well microplate, add the inhibited AChE solution.
-
Add different concentrations of this compound to the wells containing the inhibited enzyme.
-
Include a positive control (uninhibited AChE) and a negative control (inhibited AChE with buffer instead of pralidoxime).
-
Incubate the plate for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow for reactivation.
-
-
Measurement of AChE Activity:
-
To each well, add the DTNB solution followed by the ATCh substrate solution to initiate the colorimetric reaction.
-
Immediately start monitoring the change in absorbance at 412 nm over time using a microplate reader. Readings can be taken every minute for 10-15 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
The percentage of reactivation can be calculated using the following formula: % Reactivation = [(Rate of reactivated enzyme - Rate of inhibited enzyme) / (Rate of uninhibited enzyme - Rate of inhibited enzyme)] x 100
-
Data Presentation
The efficacy of this compound can vary significantly depending on the specific organophosphate inhibitor and the source of the acetylcholinesterase. The following table summarizes representative quantitative data from various studies.
| Organophosphate Inhibitor | AChE Source | Pralidoxime Conc. (M) | Reactivation Efficacy | Reference |
| Sarin | Rat Brain | 10⁻⁵ & 10⁻³ | Effective | Kuca K, Cabal J, Jun D, Kassa J. In vitro comparison of reactivation efficacy of five currently used oximes. J Appl Toxicol. 2005 Nov-Dec;25(6):536-41. |
| Cyclosarin | Rat Brain | 10⁻⁵ & 10⁻³ | No significant efficacy | Kuca K, Cabal J, Jun D, Kassa J. In vitro comparison of reactivation efficacy of five currently used oximes. J Appl Toxicol. 2005 Nov-Dec;25(6):536-41. |
| VX | Rat Brain | 10⁻³ | Effective | Kuca K, Jun D, Cabal J. In vitro reactivation of VX-inhibited rat brain acetylcholinesterase by various oximes. Drug Chem Toxicol. 2007;30(3):213-9. |
| Paraoxon | Human | Not specified | Obidoxime (96.8%) and Trimedoxime (86%) were more effective than Pralidoxime (<25%) | Musilek K, et al. In vitro testing of commercially available oximes on paraoxon-inhibited human acetylcholinesterase and butyrylcholinesterase. J Enzyme Inhib Med Chem. 2011 Feb;26(1):60-5. |
| Paraoxon | Mouse Brain | Not specified | Significant reactivation | A Pralidoxime Nanocomplex Formulation Targeting Transferrin Receptors for Reactivation of Brain Acetylcholinesterase After Exposure of Mice to an Anticholinesterase Organophosphate. |
Visualizations
Signaling Pathway of AChE Inhibition and Reactivation
Caption: AChE inhibition by organophosphates and reactivation by pralidoxime.
Experimental Workflow for In Vitro AChE Reactivation Assay
Caption: Workflow for the in vitro AChE reactivation assay.
References
Application Notes and Protocols for Pralidoxime Chloride Administration in Animal Models of Organophosphate Poisoning
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of Pralidoxime Chloride (2-PAM) in animal models of organophosphate (OP) poisoning. The information compiled herein is intended to guide researchers in designing and conducting experiments to evaluate the efficacy of 2-PAM and other potential antidotes.
Introduction to this compound in Organophosphate Poisoning
Organophosphates are a class of compounds widely used as pesticides and developed as nerve agents for chemical warfare.[1] Their toxicity stems from the irreversible inhibition of acetylcholinesterase (AChE), an enzyme crucial for the breakdown of the neurotransmitter acetylcholine.[2] The resulting accumulation of acetylcholine leads to a cholinergic crisis characterized by a range of symptoms, including muscle fasciculations, respiratory distress, and seizures, which can ultimately be fatal.[3]
This compound (2-PAM) is a cholinesterase reactivator and a critical component of the standard treatment for OP poisoning.[3] It functions by attaching to the organophosphate-AChE complex and breaking the bond between the OP and the enzyme, thereby restoring AChE activity.[2] The efficacy of 2-PAM is most pronounced at nicotinic receptor sites, leading to the recovery of muscle strength, particularly in the respiratory muscles. It is important to note that 2-PAM is less effective at crossing the blood-brain barrier to reactivate central nervous system AChE. For optimal efficacy, 2-PAM should be administered as soon as possible after OP exposure, as the inhibited AChE can undergo a process called "aging," rendering it resistant to reactivation by oximes.
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on the administration of this compound in animal models of OP poisoning.
Table 1: LD50 Values of Common Organophosphates in Different Animal Models
| Organophosphate | Animal Model | Route of Administration | LD50 Value | Reference |
| Paraoxon | Rat | Subcutaneous | 0.33 mg/kg | |
| Paraoxon | Mouse | Oral | ~2.5 mg/kg | |
| Sarin | Mouse | Intragastric | 490.9 µg/kg | |
| Parathion | Rat | Oral | 3 mg/kg | |
| Parathion | Rabbit | Dermal | 6.8 mg/kg | |
| Parathion | Dog | Oral | 23-35 mg/kg | |
| Parathion | Cat | Oral | 15 mg/kg | |
| Chlorpyrifos | Sheep | Oral (lethal dose) | 1,000 mg/kg (within 30 hours) | |
| Carbophenothion | Rat | Oral | 6 mg/kg | |
| EPN | Rat | Oral | 8-36 mg/kg |
Table 2: Efficacy of this compound (2-PAM) and Combination Therapy in Animal Models of OP Poisoning
| Animal Model | Organophosphate (Dose) | Treatment Protocol | Key Findings | Reference |
| Mouse | Paraoxon (8 mg/kg) | Atropine (4 mg/kg, oral) + 2-PAM (100 mg/kg, oral) | 87% survival (13/15) at 4 hours, significantly higher than atropine alone (53%) or control (27%). | |
| Mouse | Carbaryl (LD50, subcutaneous) | 2-PAM (25 mg/kg, IP) | Statistically improved survival (75% survival vs. 40% in control). | |
| Mouse | Carbaryl (LD50, subcutaneous) | Atropine (4 mg/kg, IP) + 2-PAM (25 mg/kg, IP) | Further reduced lethality to 10%. | |
| Guinea Pig | Aldicarb or Methomyl | Atropine (0.4 mg/kg) + 2-PAM (25.7 mg/kg) | Protective ratios of 2 and 3, respectively. Protection primarily mediated by atropine. | |
| Rat | Fenitrothion or Malathion | 2-PAM (intramedullary injection) | Enabled survival and induced reactivation of brain cholinesterase. | |
| Zebrafish Larvae | Azinphos-methyl (65 µM) or Parathion (20 µM) | Atropine (50 µM) + 2-PAM (50 µM) | Significantly improved survival. | |
| Mouse | Sarin (1.5 x LD50, intragastric) | 2-PAM (30 mg/kg, oral gavage) | Full rescue of poisoned mice. | |
| Guinea Pig | DFP | Pro-2-PAM | Blocked seizure activity and increased 24-hour survival rate to 85%. | |
| Mouse | Paraoxon (~2x LD50) | scL-2PAM (12.5 mg/kg) | 100% survival, whereas free 2-PAM resulted in no survivors. |
Experimental Protocols
General Protocol for Induction of OP Poisoning and Treatment in a Rodent Model
This protocol provides a general framework for inducing OP poisoning in rodents and administering 2-PAM. Specific doses of OP and 2-PAM should be determined based on the LD50 of the OP and the objectives of the study (refer to Tables 1 and 2).
Materials:
-
Organophosphate compound (e.g., Paraoxon, Sarin)
-
This compound (2-PAM)
-
Atropine Sulfate (optional, but recommended)
-
Vehicle for OP and drug administration (e.g., saline, peanut oil)
-
Syringes and needles for administration
-
Animal balance
-
Appropriate personal protective equipment (PPE)
Procedure:
-
Animal Acclimation: Acclimate animals to the laboratory environment for at least one week prior to the experiment.
-
Preparation of Solutions:
-
Prepare the OP solution in the chosen vehicle to the desired concentration.
-
Prepare 2-PAM and atropine solutions in sterile saline.
-
-
Animal Preparation:
-
Weigh each animal to determine the exact volume of OP and treatment to be administered.
-
Randomly assign animals to control and treatment groups.
-
-
Induction of Poisoning:
-
Administer the OP compound via the desired route (e.g., subcutaneous, intraperitoneal, oral gavage).
-
-
Treatment Administration:
-
At a predetermined time post-OP administration (e.g., 1-10 minutes), administer the treatment.
-
For combination therapy, atropine is typically administered first, followed by 2-PAM.
-
Routes of administration for treatment can be intraperitoneal, intramuscular, or intravenous.
-
-
Monitoring:
-
Continuously monitor the animals for clinical signs of OP toxicity (e.g., tremors, salivation, seizures, respiratory distress) and survival for a specified period (e.g., 24 hours).
-
Record the time of onset of symptoms and the time of death.
-
Protocol for Assessing Respiratory Function using Whole-Body Plethysmography (WBP)
WBP is a non-invasive method to measure respiratory parameters in conscious and unrestrained animals, which is particularly useful for assessing the respiratory effects of OP poisoning and the efficacy of treatments.
Materials:
-
Whole-body plethysmography system for mice or rats
-
Animal chamber
-
Pressure transducer
-
Data acquisition and analysis software
Procedure:
-
System Calibration: Calibrate the WBP system according to the manufacturer's instructions. This typically involves injecting a known volume of air into the chamber to establish a pressure-volume relationship.
-
Animal Acclimation to Chamber: Acclimate the animal to the plethysmography chamber for a period (e.g., 30-60 minutes) before recording baseline measurements to minimize stress-induced respiratory changes.
-
Baseline Recording: Record baseline respiratory parameters for a stable period (e.g., 5-10 minutes) before OP administration. Key parameters include:
-
Respiratory rate (f)
-
Tidal volume (VT)
-
Minute ventilation (VE = f x VT)
-
Inspiratory and expiratory times (Ti and Te)
-
-
Post-Poisoning and Treatment Recording: After OP administration and subsequent treatment, place the animal back in the WBP chamber and record respiratory parameters continuously or at specific time intervals to assess changes from baseline.
-
Data Analysis: Analyze the recorded data to quantify the effects of OP poisoning and the therapeutic intervention on respiratory function.
Protocol for Measurement of Acetylcholinesterase (AChE) Activity
Measuring AChE activity in blood and tissue samples is a direct way to quantify the extent of OP-induced inhibition and the degree of reactivation by 2-PAM.
Materials:
-
Blood collection supplies (e.g., capillary tubes, EDTA tubes)
-
Tissue homogenization equipment
-
Spectrophotometer
-
AChE assay kit (e.g., based on Ellman's reagent)
-
Phosphate buffer
-
Acetylthiocholine iodide (substrate)
-
DTNB (5,5'-dithiobis-(2-nitrobenzoic acid))
Procedure:
-
Sample Collection:
-
Blood: Collect blood samples (e.g., from the tail vein or via cardiac puncture) at baseline and at various time points after OP poisoning and treatment.
-
Tissue: Euthanize the animal at the end of the experiment and collect tissues of interest (e.g., brain, diaphragm).
-
-
Sample Preparation:
-
Blood: Separate plasma and red blood cells by centrifugation. Lyse the red blood cells to release AChE.
-
Tissue: Homogenize the tissue in phosphate buffer on ice. Centrifuge the homogenate and collect the supernatant.
-
-
AChE Activity Assay (Ellman's Method):
-
In a microplate well or cuvette, add the sample (plasma, lysed red blood cells, or tissue supernatant).
-
Add DTNB solution.
-
Initiate the reaction by adding the substrate, acetylthiocholine iodide.
-
The hydrolysis of acetylthiocholine by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product.
-
Measure the change in absorbance over time at a specific wavelength (e.g., 412 nm) using a spectrophotometer.
-
-
Calculation of AChE Activity: Calculate the AChE activity based on the rate of change in absorbance and express it as units per milliliter of blood or per milligram of tissue protein. Compare the activity levels between control and treated groups to determine the percentage of inhibition and reactivation.
Visualizations
Caption: Mechanism of Pralidoxime in OP Poisoning.
Caption: General Experimental Workflow.
Caption: Treatment Logic in OP Poisoning Models.
References
Application Notes and Protocols for Pralidoxime Chloride Dosage Calculation in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the calculation and application of Pralidoxime Chloride dosages in preclinical research settings, particularly in the context of organophosphate poisoning studies. The following sections detail dose conversion from animal to human equivalents, summarize key quantitative data from preclinical studies, and provide standardized experimental protocols.
Introduction to this compound in Preclinical Research
This compound (2-PAM) is a crucial antidote for poisoning by organophosphorus (OP) compounds, which are commonly used as pesticides and have also been developed as nerve agents.[1][2] Its primary mechanism of action involves the reactivation of acetylcholinesterase (AChE), an enzyme critical for nerve function that is inhibited by OP compounds.[1] Preclinical research is essential to determine the efficacy and safety of this compound, and accurate dosage calculation is paramount for the successful translation of animal data to potential human applications.
The determination of an appropriate starting dose in preclinical studies and the subsequent conversion to a Human Equivalent Dose (HED) are critical steps in drug development. This process often relies on allometric scaling, which considers the body surface area (BSA) of the animal species .[3]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from various preclinical studies. This information is crucial for designing new experiments and for comparing results across different animal models.
Table 1: this compound Dosages in Preclinical Efficacy Studies
| Animal Model | Organophosphate | This compound Dose | Route of Administration | Outcome | Reference |
| Mice | Paraoxon (50% of LD50) | 10, 50, 100, 150 mg/kg | Intramuscular | 150 mg/kg dose showed significant reversal of respiratory toxicity. | |
| Mice | Carbaryl (LD50) | 25, 50, 100 mg/kg | Intraperitoneal | Low-dose (25 mg/kg) statistically improved survival. | |
| Mice | Sarin (1.5 x LD50) | 283.6 mg/kg (as 2-PAM@bio-MOF-1) | Not specified | Full rescue from lethal dose. | |
| Rats | Paraoxon (50% of LD50) | 50 mg/kg | Intramuscular | Rapid, complete, but transient correction in respiratory toxicity. | |
| Buffalo Calves | Not specified (for PK study) | 15 and 30 mg/kg | Intramuscular | Maintained plasma concentration ≥ 4 µg/mL for up to 4 and 6 hours, respectively. |
Table 2: Pharmacokinetic Parameters of this compound in Animal Models
| Animal Model | Dose and Route | Half-life (t½) | Volume of Distribution (Vd) | Key Findings | Reference |
| Rats | Not specified | Not specified | Not specified | In vitro EC50 for cholinesterase reactivation estimated at 4.67 mg/L. | |
| Buffalo Calves | 15 and 30 mg/kg IM | 3.14 - 3.19 h | 0.83 - 1.01 L/kg | A dosage regimen of 25 mg/kg followed by 22 mg/kg at 8-hour intervals was suggested. | |
| Humans (for comparison) | 1 g IV bolus | 74 - 77 minutes | 0.60 to 2.7 L/kg | Plasma levels fall below the therapeutic concentration of 4 µg/mL within 1.5-2 hours. |
Table 3: Interspecies Dose Conversion Factors (based on Body Surface Area)
This table provides the Km factor, used to convert a dose in mg/kg to mg/m², which is a critical step in calculating the Human Equivalent Dose (HED).
| Species | Body Weight (kg) | BSA (m²) | Km Factor ( kg/m ²) |
| Mouse | 0.02 | 0.0066 | 3 |
| Rat | 0.15 | 0.025 | 6 |
| Guinea Pig | 0.4 | 0.05 | 8 |
| Rabbit | 1.8 | 0.15 | 12 |
| Dog | 10 | 0.50 | 20 |
| Human | 60 | 1.62 | 37 |
Data adapted from FDA guidelines and related publications.
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound in a preclinical setting.
Protocol for Evaluating the Efficacy of this compound in a Mouse Model of Organophosphate Poisoning
-
Animal Model: Use male or female mice (e.g., ICR Swiss Albino or F1B6D2), weighing 25-30g. Acclimate the animals to the laboratory conditions for at least one week prior to the experiment.
-
Organophosphate Challenge:
-
Prepare a stock solution of the organophosphate (e.g., paraoxon or sarin) in an appropriate vehicle (e.g., saline).
-
Administer a predetermined lethal or sublethal dose (e.g., LD50 or 0.5 x LD50) of the organophosphate via a relevant route of exposure, such as subcutaneous or intraperitoneal injection.
-
-
This compound Administration:
-
Prepare solutions of this compound in sterile saline at the desired concentrations (e.g., 10, 50, 100, 150 mg/kg).
-
Administer the this compound solution via intramuscular or intraperitoneal injection at a specified time point following the organophosphate challenge (e.g., 10 or 30 minutes post-exposure).
-
-
Control Groups:
-
Include a control group that receives the organophosphate and a vehicle (saline) instead of this compound.
-
Consider a group that receives atropine alone, as it is a standard therapy for OP poisoning.
-
A group receiving this compound without the organophosphate challenge can be included to assess any intrinsic effects of the antidote.
-
-
Endpoint Monitoring:
-
Survival: Monitor the animals for a defined period (e.g., 24 hours) and record mortality.
-
Clinical Signs: Observe for signs of organophosphate toxicity, such as tremors, convulsions, salivation, and respiratory distress.
-
Respiratory Function: For a more detailed analysis, use whole-body plethysmography to measure respiratory parameters like frequency, tidal volume, and expiratory/inspiratory times.
-
-
Data Analysis: Compare the survival rates and other measured parameters between the treatment and control groups using appropriate statistical tests (e.g., Chi-squared or Fisher's exact test for survival).
Protocol for Pharmacokinetic Analysis of this compound in a Rat Model
-
Animal Model: Use adult male Sprague-Dawley rats.
-
Drug Administration: Administer a single dose of this compound (e.g., 50 mg/kg) via intramuscular injection.
-
Blood Sampling:
-
Collect blood samples at multiple time points post-administration (e.g., 0, 15, 30, 60, 120, 240 minutes) via a cannulated vessel or tail vein.
-
Process the blood to obtain plasma and store it at -80°C until analysis.
-
-
Bioanalysis:
-
Develop and validate a sensitive analytical method (e.g., HPLC-UV or LC-MS/MS) for the quantification of this compound in plasma.
-
-
Pharmacokinetic Parameter Calculation:
-
Use non-compartmental or compartmental analysis software to calculate key pharmacokinetic parameters from the plasma concentration-time data, including:
-
Maximum plasma concentration (Cmax)
-
Time to maximum plasma concentration (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Elimination half-life (t½)
-
Volume of distribution (Vd)
-
Clearance (CL)
-
-
Visualization of Key Processes
The following diagrams illustrate important concepts in this compound preclinical research.
Caption: Mechanism of this compound in reactivating acetylcholinesterase.
Caption: Workflow for calculating the Human Equivalent Dose from preclinical animal data.
References
- 1. Animal Models That Best Reproduce the Clinical Manifestations of Human Intoxication with Organophosphorus Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cation-Exchangeable this compound@bio-MOF-1 as a Treatment for Nerve Agent Poisoning and Sulfur Mustard Skin Poisoning in Animals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jbclinpharm.org [jbclinpharm.org]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Pralidoxime Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed application note and protocol for the quantitative analysis of Pralidoxime Chloride using High-Performance Liquid Chromatography (HPLC). This compound, a cholinesterase reactivator, is a critical component of antidotes for organophosphate poisoning. Accurate and reliable quantification is essential for pharmaceutical quality control and research. The primary method detailed herein utilizes reversed-phase HPLC with UV detection, a robust and widely accessible technique. Alternative methods, including those employing different stationary phases and mobile phase modifiers, are also summarized to provide a comprehensive resource. This note includes detailed experimental protocols, data presentation in tabular format for easy comparison of various methods, and workflow diagrams generated using Graphviz.
Introduction
This compound (2-PAM) is a quaternary ammonium oxime used to reactivate acetylcholinesterase (AChE) that has been inactivated by organophosphate nerve agents or pesticides. Its hydrophilic nature presents a challenge for retention on traditional reversed-phase HPLC columns. Consequently, various analytical approaches have been developed to achieve adequate separation and quantification. These methods often involve the use of ion-pairing reagents or specialized column chemistries. This application note consolidates information from pharmacopeial monographs and scientific literature to provide a detailed guide for the HPLC analysis of this compound in various sample matrices, particularly injectable solutions.
I. General HPLC Method for this compound Quantification
A common approach for the analysis of this compound is reversed-phase HPLC. The United States Pharmacopeia (USP) provides a standardized method that is widely adopted.[1][2] This method, along with variations, forms the basis of the protocols described below.
Chromatographic Conditions
A summary of typical chromatographic conditions is presented in the table below. Specific examples from various sources are provided for comparison.
| Parameter | Method 1 (USP-like) | Method 2 | Method 3 (Chaotropic) |
| Column | C18, 5 µm, 4.6 x 250 mm[2] | Primesep 200, 3 µm, 4.6 x 150 mm[3] | C18[4] |
| Mobile Phase | Acetonitrile and Tetraethylammonium chloride solution (52:48) | Acetonitrile/Water (20/80) with 0.1% H3PO4 | Acetonitrile/Water (10:90) with 30 mM Sodium Hexafluorophosphate (NaPF6) |
| Flow Rate | ~1.2 mL/min | 1.0 mL/min | 1.0 mL/min |
| Injection Volume | ~15 µL | Not Specified | 5 µL |
| Detection | UV at 270 nm | UV at 200 nm | UV at 270 nm |
| Column Temp. | Ambient | Not Specified | 30 °C |
II. Experimental Protocols
Protocol 1: Quantification of this compound in Bulk Drug Substance (Based on USP Method)
This protocol is adapted from the United States Pharmacopeia (USP) monograph for this compound.
1. Reagents and Materials
-
This compound Reference Standard (RS)
-
This compound Sample
-
Acetonitrile (HPLC Grade)
-
Phosphoric Acid
-
Tetraethylammonium Chloride
-
Water (HPLC Grade)
2. Preparation of Solutions
-
Dilute Phosphoric Acid Solution: Transfer 10 mL of phosphoric acid to a 100-mL volumetric flask containing 50 mL of water, mix, and dilute with water to volume.
-
Tetraethylammonium Chloride Solution: In a 1-liter volumetric flask, dissolve about 170 mg of tetraethylammonium chloride in water, add 3.4 mL of Dilute Phosphoric Acid Solution, and dilute with water to volume.
-
Mobile Phase: Prepare a filtered and degassed mixture of acetonitrile and Tetraethylammonium Chloride Solution (52:48).
-
Standard Preparation: Accurately weigh a suitable quantity of USP this compound RS and dissolve in water to obtain a stock solution with a known concentration of about 1.25 mg/mL. Pipette 2.0 mL of this stock solution into a 100-mL volumetric flask and dilute with Mobile Phase to volume.
-
Assay Preparation: Accurately weigh about 62.5 mg of this compound, transfer to a 50-mL volumetric flask, dissolve in and dilute with water to volume. Filter the solution. Pipette 2.0 mL of the filtered solution into a 100-mL volumetric flask and dilute with Mobile Phase to volume.
3. Chromatographic Procedure
-
Set up the HPLC system with the conditions specified in Table 1, Method 1 .
-
Inject equal volumes (about 15 µL) of the Standard Preparation and the Assay Preparation into the chromatograph.
-
Record the chromatograms and measure the peak areas for the major peaks.
-
The retention time of the major peak in the chromatogram of the Assay Preparation should correspond to that of the Standard Preparation.
4. Calculation Calculate the quantity of this compound (C₇H₉ClN₂O) in the portion of the sample taken using the following formula:
Result (mg) = (rU / rS) × (CS / CU) × V
Where:
-
rU is the peak response from the Assay Preparation.
-
rS is the peak response from the Standard Preparation.
-
CS is the concentration of USP this compound RS in the Standard Preparation (in mg/mL).
-
CU is the concentration of this compound in the Assay Preparation (in mg/mL).
-
V is the volume of the Assay Preparation.
Protocol 2: Analysis of this compound in Injectable Solutions
This protocol outlines the general steps for quantifying this compound in a formulated injectable product.
1. Sample Preparation
-
For this compound for Injection, the contents of one or more containers are typically dissolved in water to a known volume.
-
A suitable aliquot of this solution is then further diluted with the mobile phase to fall within the linear range of the calibration curve. For instance, after initial reconstitution, a 2.0 mL aliquot can be diluted to 100 mL with the mobile phase.
2. Standard Curve Preparation
-
Prepare a series of standard solutions of this compound RS in the mobile phase at different concentrations (e.g., 5-25 µg/mL).
-
Inject each standard solution into the HPLC system and record the peak area.
-
Plot a calibration curve of peak area versus concentration.
3. Analysis and Quantification
-
Inject the prepared sample solution into the HPLC system.
-
Determine the concentration of this compound in the sample by interpolating its peak area from the standard curve.
-
Apply the appropriate dilution factors to calculate the amount of this compound in the original injectable solution.
III. Method Validation Summary
A robust HPLC method must be validated to ensure its suitability for its intended purpose. The following table summarizes key validation parameters and typical acceptance criteria based on ICH guidelines.
| Validation Parameter | Typical Results/Acceptance Criteria | Reference |
| Linearity | Correlation coefficient (r²) > 0.999 | |
| Accuracy | Recovery of 98-102% (e.g., average 99.9%) | |
| Precision | Relative Standard Deviation (RSD) < 2.0% | |
| Limit of Detection (LOD) | 0.008 µg/mL to 5 ng on-column | |
| Limit of Quantification (LOQ) | 0.026 µg/mL to 15 ng on-column | |
| Specificity | The method should be able to resolve this compound from its degradation products and formulation excipients. |
IV. Visualizations
Workflow for Sample and Standard Preparation
Caption: Workflow for the preparation of standard and sample solutions.
HPLC Analysis Workflow
Caption: General workflow for the HPLC analysis of this compound.
V. Conclusion
The HPLC methods described provide a reliable and accurate means for the quantification of this compound in both bulk drug substance and pharmaceutical formulations. The choice of method, particularly the column and mobile phase composition, can be tailored to the specific analytical needs, such as the separation from potential degradation products. Adherence to validated protocols is crucial for ensuring the quality and efficacy of this life-saving medication. The information and protocols presented in this application note serve as a comprehensive guide for researchers and analysts in the pharmaceutical industry.
References
Application Notes and Protocols for Stability Testing of Pralidoxime Chloride in Different Buffer Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pralidoxime chloride (2-PAM) is a critical cholinesterase reactivator used as an antidote to organophosphate poisoning.[1] The efficacy and safety of its therapeutic use are contingent upon its stability in aqueous solutions. The degradation of this compound is significantly influenced by factors such as pH, temperature, and the composition of the buffer solution.[2] These application notes provide a comprehensive overview of the stability of this compound in various buffer systems, detailed protocols for stability testing, and an analysis of its degradation pathways.
The stability of this compound is a crucial factor in the development of parenteral formulations. Degradation not only leads to a loss of potency but can also result in the formation of potentially toxic byproducts.[3] Understanding the kinetics of degradation under different conditions is therefore essential for optimizing formulation, determining appropriate storage conditions, and establishing the shelf-life of this compound-containing products.
Degradation Pathway of this compound
The degradation of this compound in aqueous solutions, particularly under acidic conditions, has been studied and several degradation products have been identified.[3] The primary degradation pathway involves the hydrolysis and transformation of the oxime functional group and the pyridinium ring.
The degradation rate of this compound has been observed to increase with rising pH values between pH 1 and 3.2. The degradation products identified include 2-cyano-1-methylpyridinium chloride, 2-carboxamido-1-methylpyridinium chloride, 2-carboxy-1-methylpyridinium chloride, and eventually 1-methylpyridinium chloride through decarboxylation.
Below is a diagram illustrating the principal degradation pathway of this compound in an acidic solution.
Quantitative Stability Data
Table 1: Stability of this compound in Parenteral Formulation at Different Temperatures and pH
| Formulation Component | pH | Temperature (°C) | Storage Duration | Remaining Pralidoxime (%) |
| Pralidoxime, Atropine | 3 | 4 | >12 months | Stable |
| Pralidoxime, Atropine | 4 | 4 | >12 months | Stable |
| Pralidoxime, Atropine | 3 | 25 | >100 months | Stable |
| Pralidoxime, Atropine | 4 | 25 | Lower stability than pH 3 | Not specified |
| Pralidoxime, Atropine, Midazolam | 3 | 40 | Not specified | Optimal stability |
| Pralidoxime, Atropine, Midazolam | 4 | 40 | Not specified | Not specified |
Table 2: General Stability of this compound in Aqueous Solutions
| pH Range | Temperature | Observation | Reference |
| 1 - 3.2 | Not specified | Degradation rate increases with increasing pH. | |
| 3.5 - 4.5 | Room Temperature | pH of reconstituted solution for injection. | |
| 6.45 | Not specified | Used in a spectrophotometric determination method with Britton-Robinson buffer. | |
| 7.0 | Not specified | Phosphate buffer used for electrochemical studies. | |
| Acidic | Room Temperature | Formation of 2-formyl-1-methylpyridinium chloride observed. |
Experimental Protocols
The following protocols outline the methodologies for conducting stability testing of this compound in different buffer solutions.
Protocol for Preparation of Buffer Solutions
-
Acetate Buffer (pH 4-6):
-
Prepare 0.1 M acetic acid and 0.1 M sodium acetate solutions.
-
Mix appropriate volumes of the two solutions to achieve the desired pH. Verify the final pH with a calibrated pH meter.
-
-
Citrate Buffer (pH 3-6):
-
Prepare 0.1 M citric acid and 0.1 M sodium citrate solutions.
-
Mix appropriate volumes to achieve the desired pH and confirm with a pH meter.
-
-
Phosphate Buffer (pH 6-8):
-
Prepare 0.1 M monobasic sodium phosphate (NaH₂PO₄) and 0.1 M dibasic sodium phosphate (Na₂HPO₄) solutions.
-
Mix the solutions in the required ratio to obtain the target pH. Adjust and verify with a pH meter.
-
-
Borate Buffer (pH 8-10):
-
Prepare a solution of 0.1 M boric acid and 0.1 M sodium borate.
-
Mix to the desired pH and validate using a pH meter.
-
Protocol for Stability Sample Preparation and Storage
-
Prepare a stock solution of this compound in purified water at a known concentration (e.g., 1 mg/mL).
-
Dilute the stock solution with each of the prepared buffer solutions to a final concentration (e.g., 100 µg/mL).
-
Transfer aliquots of each buffered this compound solution into separate, sealed vials (e.g., amber glass vials to protect from light).
-
Store the vials at various controlled temperature conditions (e.g., 4°C, 25°C, and 40°C).
-
Withdraw samples at predetermined time intervals (e.g., 0, 24, 48, 72 hours, and weekly thereafter).
Protocol for Stability-Indicating HPLC Method
A high-performance liquid chromatography (HPLC) method is the standard for quantifying this compound and its degradation products.
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: UV detection at a wavelength where pralidoxime and its degradation products have significant absorbance (e.g., 270 nm or 294 nm).
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
-
Method Validation: The HPLC method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines to ensure it is stability-indicating.
The workflow for a typical stability study of this compound is depicted in the following diagram.
Conclusion
The stability of this compound in aqueous solutions is a complex function of pH, temperature, and buffer composition. The provided data and protocols offer a framework for researchers and drug development professionals to conduct robust stability studies. Understanding the degradation pathways and having access to reliable quantitative data are paramount for the development of safe, effective, and stable parenteral formulations of this compound. Further studies are warranted to generate comprehensive quantitative stability data in a wider range of buffer systems to facilitate more precise formulation development.
References
Application Notes and Protocols: Pralidoxime Chloride in Combination with Atropine for Organophosphate Poisoning
For Researchers, Scientists, and Drug Development Professionals
Introduction
Organophosphate (OP) compounds, widely used as pesticides and developed as nerve agents, are potent inhibitors of acetylcholinesterase (AChE), a critical enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh).[1][2] Inhibition of AChE leads to an accumulation of ACh at cholinergic synapses, resulting in a toxidrome characterized by muscarinic (e.g., bradycardia, salivation, bronchospasm) and nicotinic (e.g., muscle fasciculations, paralysis) overstimulation, which can be fatal due to respiratory failure.[2][3]
The standard therapeutic regimen for OP poisoning involves the co-administration of a competitive muscarinic antagonist, such as atropine, and an acetylcholinesterase reactivator, like pralidoxime chloride (2-PAM).[3] Atropine competitively blocks the effects of excess acetylcholine at muscarinic receptors, alleviating symptoms like bronchorrhea and bradycardia. This compound functions by reactivating the phosphorylated AChE, thereby restoring its ability to break down acetylcholine at both muscarinic and nicotinic junctions. This combination therapy provides a synergistic effect, addressing both the symptoms and the root cause of OP toxicity.
These application notes provide an overview of the experimental design for evaluating the efficacy of this compound in combination with atropine, including detailed in vivo and in vitro protocols.
Signaling Pathway of Organophosphate Poisoning and Treatment
Organophosphate compounds exert their toxic effects by irreversibly binding to the serine hydroxyl group in the active site of acetylcholinesterase (AChE). This phosphorylation inactivates the enzyme, leading to the accumulation of acetylcholine (ACh) in the synaptic cleft. The excess ACh continuously stimulates muscarinic and nicotinic receptors, leading to the clinical manifestations of OP poisoning.
Atropine acts as a competitive antagonist at muscarinic receptors, blocking the effects of ACh. This compound acts as a nucleophilic agent that removes the organophosphate group from the AChE active site, thereby reactivating the enzyme.
Caption: Signaling pathway of organophosphate poisoning and the mechanism of action of atropine and this compound.
Quantitative Data Summary
The following tables summarize quantitative data from representative preclinical studies evaluating the efficacy of atropine and this compound in animal models of organophosphate poisoning.
Table 1: Survival Rates in a Murine Model of Paraoxon Poisoning
| Treatment Group | N | Survival at 4 hours | Survival Rate (%) |
| Control (Water) | 22 | 6 | 27.3% |
| Atropine (4 mg/kg, oral) | 15 | 8 | 53.3% |
| Atropine (4 mg/kg) + Pralidoxime (100 mg/kg, oral) | 15 | 13 | 86.7% |
Table 2: Cardiac Parameters in a Rat Model of Dichlorvos Poisoning
| Treatment Group | N | Time to First Heart Rate Decline (seconds) | Survival Time (seconds) |
| Control (Saline) | 10 | 180 ± 30 | 360 ± 60 |
| Pralidoxime (20 mg/kg, IP) | 10 | 210 ± 45 | 420 ± 75 |
| Atropine (10 mg/kg, IP) | 10 | 300 ± 50 | 600 ± 90 |
| *p < 0.05 compared to control |
Table 3: Acetylcholinesterase (AChE) Activity in a Rat Model of Dichlorvos Poisoning
| Treatment Group | N | Serum AChE Activity (U/L) |
| Control (Corn Oil) | 8 | 191.7 ± 47.7 |
| Dichlorvos (30 mg/kg, IP) | 15 | 77.4 ± 31.2 |
| Dichlorvos + Atropine (10 mg/kg, IP) | 10 | 150.2 ± 35.5 |
| Dichlorvos + Pralidoxime (40 mg/kg, IP) | 10 | 165.8 ± 40.1 |
| Dichlorvos + Atropine + Pralidoxime | 10 | 178.5 ± 42.3 |
| p < 0.05 compared to Dichlorvos group |
Experimental Protocols
In Vivo Efficacy Study in a Rodent Model of Organophosphate Poisoning
This protocol describes a general procedure for evaluating the efficacy of atropine and this compound in a rat model of acute organophosphate poisoning.
Caption: Experimental workflow for in vivo efficacy testing.
Materials:
-
Male Wistar rats (200-250 g)
-
Organophosphate (e.g., Dichlorvos, Paraoxon)
-
Atropine sulfate
-
This compound
-
Vehicle (e.g., corn oil, saline)
-
Syringes and needles for injection
-
Animal monitoring equipment (ECG, temperature)
-
Blood collection tubes (with anticoagulant)
Procedure:
-
Animal Acclimatization: House animals in a controlled environment for at least one week prior to the experiment with free access to food and water.
-
Group Allocation: Randomly assign animals to different treatment groups (e.g., Control, OP only, OP + Atropine, OP + Pralidoxime, OP + Atropine + Pralidoxime).
-
Induction of Poisoning: Administer the organophosphate compound intraperitoneally (IP) at a predetermined lethal or sublethal dose.
-
Therapeutic Intervention: At a specified time post-OP administration (e.g., 1-5 minutes), administer the therapeutic agents (atropine and/or pralidoxime) via the desired route (e.g., IP, intramuscular).
-
Monitoring and Observation:
-
Continuously monitor animals for clinical signs of toxicity (e.g., tremors, salivation, respiratory distress) and survival for a defined period (e.g., 24 hours).
-
Record electrocardiogram (ECG) data to assess cardiac function.
-
-
Blood Sampling: Collect blood samples at designated time points for biochemical analysis.
-
Data Analysis: Analyze survival data using appropriate statistical methods (e.g., Kaplan-Meier survival analysis). Compare biochemical parameters between groups using ANOVA or t-tests.
In Vitro Acetylcholinesterase (AChE) Activity Assay (Ellman Method)
This protocol outlines the measurement of AChE activity in blood or tissue samples, a key biomarker for OP exposure and treatment efficacy.
Principle: The assay is based on the reaction of thiocholine (produced by the enzymatic hydrolysis of acetylthiocholine by AChE) with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (5-thio-2-nitrobenzoate), which can be quantified spectrophotometrically at 412 nm.
Materials:
-
Spectrophotometer (plate reader or cuvette-based)
-
Phosphate buffer (0.1 M, pH 7.4)
-
DTNB solution
-
Acetylthiocholine iodide (ATCI) solution
-
Blood or tissue homogenate samples
Procedure:
-
Sample Preparation:
-
For whole blood, dilute the sample with phosphate buffer.
-
For tissue, homogenize in phosphate buffer and centrifuge to obtain the supernatant.
-
-
Assay Reaction:
-
In a microplate well or cuvette, add the sample, phosphate buffer, and DTNB solution.
-
Initiate the reaction by adding the ATCI substrate.
-
-
Measurement:
-
Immediately measure the change in absorbance at 412 nm over a specific time period (e.g., 5 minutes) at a constant temperature (e.g., 37°C).
-
-
Calculation:
-
Calculate the rate of change in absorbance (ΔA/min).
-
Use the molar extinction coefficient of the product to determine AChE activity, typically expressed as U/L or U/mg of protein.
-
Conclusion
The combination of atropine and this compound remains the cornerstone of therapy for organophosphate poisoning. The experimental protocols and data presented here provide a framework for researchers and drug development professionals to design and execute preclinical studies to evaluate the efficacy of this and other novel therapeutic interventions. Careful consideration of experimental design, including animal model, OP agent, and dosing regimens, is crucial for obtaining reliable and translatable results.
References
Application Notes and Protocols for Cell Culture Models in Pralidoxime Chloride Efficacy Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Organophosphate (OP) compounds, widely used as pesticides and chemical warfare agents, exert their acute toxicity primarily through the irreversible inhibition of acetylcholinesterase (AChE). This inhibition leads to an accumulation of the neurotransmitter acetylcholine, resulting in a cholinergic crisis characterized by neuromuscular dysfunction, seizures, and potentially death. Pralidoxime Chloride (2-PAM) is a critical oxime-based antidote designed to reactivate OP-inhibited AChE.[1][2] Evaluating the efficacy of Pralidoxime and developing new, more effective reactivators necessitates robust and reproducible in vitro models that can accurately predict in vivo responses.
This document provides detailed application notes and experimental protocols for utilizing cell culture models to study the efficacy of this compound. The focus is on quantifiable endpoints such as AChE reactivation and cell viability, offering a framework for screening and characterizing potential medical countermeasures against organophosphate poisoning.
Recommended Cell Culture Model: SH-SY5Y Human Neuroblastoma Cells
The SH-SY5Y human neuroblastoma cell line is a widely used and well-characterized model for neurotoxicity studies.[3][4] These cells are of human origin, express key neuronal markers, and possess endogenous acetylcholinesterase activity.[4] They can be cultured as undifferentiated neuroblasts or differentiated into a more mature, neuron-like phenotype, providing a versatile system to study both acute cytotoxicity and more complex neurotoxic effects.
Key Advantages of SH-SY5Y Cells:
-
Human Origin: Results are more directly translatable to human toxicology.
-
Endogenous AChE: Allows for the study of OP inhibition and reactivation on the native human enzyme.
-
Reproducibility: As a stable cell line, it offers greater consistency compared to primary neuron cultures.
-
Versatility: Can be used in both undifferentiated and differentiated states to model different neuronal populations.
Data Presentation: this compound Efficacy
The following tables summarize quantitative data on the efficacy of this compound in reactivating OP-inhibited AChE from in vitro studies. These data highlight the variability in efficacy based on the specific organophosphate and the concentration of the reactivator.
Table 1: In Vitro Reactivation of OP-Inhibited Rat Brain AChE by this compound
| Organophosphate Inhibitor | Pralidoxime Conc. (M) | AChE Reactivation (%) |
| Paraoxon | 10⁻³ | > 15% |
| Paraoxon | 10⁻⁵ | < 5% |
| Chlorpyrifos | 10⁻³ | > 15% |
| Chlorpyrifos | 10⁻⁵ | < 5% |
| Sarin | 10⁻³ | > 15% |
| Sarin | 10⁻⁵ | < 5% |
| VX | 10⁻³ | > 15% |
| VX | 10⁻⁵ | < 5% |
| Tabun | 10⁻³ | < 5% |
| Tabun | 10⁻⁵ | < 5% |
| Soman | 10⁻³ | < 5% |
| Soman | 10⁻⁵ | < 5% |
Data adapted from studies using rat brain homogenate as the source of AChE. Reactivation was measured after 10 minutes of incubation with Pralidoxime.
Table 2: Effective Concentrations of Pralidoxime for Reactivation of Dimethoate-Inhibited Human Erythrocyte AChE
| Pralidoxime Concentration (mM) | Observed AChE Reactivation Level |
| 0.066 | Partial Recovery |
| 0.70 | High Effectiveness |
This study highlights that higher concentrations of Pralidoxime are required for adequate reactivation of AChE inhibited by certain OPs.
Experimental Protocols
Protocol 1: Culture of SH-SY5Y Human Neuroblastoma Cells
This protocol describes the standard procedure for maintaining and passaging undifferentiated SH-SY5Y cells.
Materials:
-
SH-SY5Y cells (e.g., ATCC® CRL-2266™)
-
Complete Growth Medium: 1:1 mixture of DMEM and Ham's F-12 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Non-Essential Amino Acids (NEAA), and 1% Penicillin-Streptomycin.
-
Phosphate-Buffered Saline (PBS), sterile
-
0.25% Trypsin-EDTA
-
Cell culture flasks (T-75)
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Maintenance: Culture cells in T-75 flasks with 15 mL of complete growth medium. Incubate at 37°C in a humidified atmosphere of 5% CO₂.
-
Media Change: Replace the culture medium every 2-3 days.
-
Passaging: Subculture cells when they reach 80-90% confluency. a. Aspirate the old medium from the flask. b. Wash the cell monolayer once with 5-10 mL of sterile PBS. c. Add 2-3 mL of 0.25% Trypsin-EDTA to the flask and incubate for 2-5 minutes at 37°C, or until cells begin to detach. d. Neutralize the trypsin by adding 7-8 mL of complete growth medium. e. Gently pipette the cell suspension up and down to create a single-cell suspension. f. Transfer the cell suspension to a 15 mL conical tube and centrifuge at 200 x g for 5 minutes. g. Aspirate the supernatant and resuspend the cell pellet in fresh complete growth medium. h. Seed new T-75 flasks at a split ratio of 1:5 to 1:10.
Protocol 2: Acetylcholinesterase Reactivation Assay (Ellman's Method)
This protocol details the measurement of AChE activity in SH-SY5Y cell lysates and its reactivation by this compound following OP inhibition.
Materials:
-
SH-SY5Y cells cultured in 6-well plates
-
Cell Lysis Buffer (e.g., RIPA buffer)
-
0.1 M Phosphate Buffer, pH 8.0
-
10 mM 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's Reagent) in phosphate buffer
-
14 mM Acetylthiocholine Iodide (ATCI) in deionized water (prepare fresh)
-
Organophosphate inhibitor (e.g., Paraoxon)
-
This compound solution
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Cell Lysate Preparation: a. Grow SH-SY5Y cells in 6-well plates to ~90% confluency. b. Aspirate media, wash cells with cold PBS. c. Lyse cells with an appropriate volume of cold lysis buffer. d. Scrape the cells and transfer the lysate to a microcentrifuge tube. e. Centrifuge at 12,000 x g for 15 minutes at 4°C. f. Collect the supernatant containing the AChE enzyme and determine protein concentration (e.g., using a BCA assay).
-
AChE Inhibition: a. In a microcentrifuge tube, incubate a known amount of cell lysate protein with the desired concentration of the organophosphate inhibitor (e.g., paraoxon) for a specified time (e.g., 30 minutes) at 25°C to achieve >90% inhibition.
-
AChE Reactivation: a. Following inhibition, add this compound solution to the inhibited enzyme mixture at various concentrations. b. Incubate for a defined period (e.g., 10-30 minutes) at 25°C.
-
AChE Activity Measurement (96-well plate format): a. Prepare the following in triplicate in a 96-well plate:
- Normal Control: 140 µL Phosphate Buffer + 10 µL Cell Lysate + 10 µL DTNB + 10 µL Solvent.
- Inhibited Control: 140 µL Phosphate Buffer + 10 µL OP-Inhibited Lysate + 10 µL DTNB + 10 µL Solvent.
- Reactivation Sample: 140 µL Phosphate Buffer + 10 µL OP-Inhibited Lysate (post-Pralidoxime incubation) + 10 µL DTNB. b. Pre-incubate the plate for 5-10 minutes at 25°C. c. Initiate the reaction by adding 10 µL of 14 mM ATCI solution to all wells. d. Immediately place the plate in the microplate reader and measure the increase in absorbance at 412 nm every minute for 10-15 minutes.
-
Calculation: a. Calculate the rate of reaction (ΔAbs/min) from the linear portion of the kinetic curve. b. Calculate AChE activity using the Beer-Lambert law: Activity (µmol/min/mL) = (ΔAbs/min) / (ε × l) × (Total Volume / Sample Volume)
- ε (Molar extinction coefficient of TNB) = 14,150 M⁻¹cm⁻¹
- l (path length) = typically corrected by the microplate reader. c. Calculate the percentage of reactivation: % Reactivation = [(Activity_Reactivated - Activity_Inhibited) / (Activity_Normal - Activity_Inhibited)] × 100
Protocol 3: Cell Viability Assessment (MTT Assay)
This protocol is used to determine the cytotoxicity of organophosphates and the potential protective effects of this compound.
Materials:
-
SH-SY5Y cells
-
Complete Growth Medium
-
Organophosphate inhibitor
-
This compound
-
96-well cell culture plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT Solvent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol, or DMSO)
-
Microplate reader capable of measuring absorbance at 570-590 nm
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a density of 1x10⁴ to 5x10⁴ cells/well in 100 µL of complete growth medium. Incubate for 24 hours.
-
Treatment: a. Prepare serial dilutions of the organophosphate and this compound. b. Treat cells with:
- Vehicle control (medium only)
- Organophosphate only
- This compound only
- Organophosphate + this compound (co-treatment or pre-treatment) c. Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
MTT Addition: a. After incubation, add 10 µL of 5 mg/mL MTT solution to each well. b. Incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: a. Add 100-150 µL of MTT solvent to each well to dissolve the purple formazan crystals. b. Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.
-
Absorbance Measurement: a. Read the absorbance at 590 nm using a microplate reader. b. Calculate cell viability as a percentage of the vehicle-treated control cells.
Visualizations: Pathways and Workflows
Caption: Mechanism of AChE inhibition by organophosphates and reactivation by Pralidoxime.
Caption: Experimental workflow for the in vitro AChE reactivation assay.
Caption: Experimental workflow for the cell viability (MTT) assay.
References
Application Note: Spectrophotometric Assay for Measuring Pralidoxime Chloride Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pralidoxime Chloride (2-PAM) is a critical antidote for organophosphate (OP) nerve agent and pesticide poisoning. Its therapeutic efficacy lies in its ability to reactivate acetylcholinesterase (AChE), an enzyme essential for the proper functioning of the nervous system, which is inhibited by OP compounds.[1][2][3][4] Accurate and reliable methods for quantifying this compound and its activity are paramount in pharmaceutical quality control, clinical monitoring, and research settings. Spectrophotometry offers a rapid, accessible, and cost-effective approach for these measurements.
This application note details two distinct spectrophotometric methods for the analysis of this compound:
-
Direct Quantification using Palladium (II) Complexation: A method for determining the concentration of this compound in a sample.
-
Functional Assay of Acetylcholinesterase Reactivation: A method to measure the biological activity of this compound by quantifying its ability to restore the function of inhibited AChE.
Principles of the Assays
Direct Spectrophotometric Quantification
This method is based on the reaction between this compound and palladium (II) chloride to form a colored complex. The absorbance of this complex is measured at a specific wavelength, and the concentration of this compound is determined by referencing a standard curve. A common method involves measuring the absorbance of the Pd(II)-pralidoxime complex at 327 nm in a Britton-Robinson buffer solution at a pH of 6.45.[5]
Acetylcholinesterase Reactivation Assay (Ellman's Method)
The activity of this compound is determined by its ability to reactivate OP-inhibited AChE. The restored enzyme activity is then measured using the Ellman's assay. In this assay, acetylthiocholine is used as a substrate for AChE. The enzyme hydrolyzes acetylthiocholine to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 2-nitro-5-thiobenzoate (TNB²⁻), which is measured spectrophotometrically at 412 nm. The rate of color development is directly proportional to the reactivated AChE activity.
Experimental Protocols
Protocol 1: Direct Spectrophotometric Quantification of this compound
Materials:
-
This compound reference standard
-
Palladium (II) Chloride (PdCl₂)
-
Britton-Robinson buffer (pH 6.45)
-
Deionized water
-
Spectrophotometer and cuvettes
Procedure:
-
Preparation of Standard Solutions:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in deionized water.
-
From the stock solution, prepare a series of standard solutions with concentrations ranging from 1 µg/mL to 60 µg/mL in Britton-Robinson buffer (pH 6.45).
-
-
Preparation of Palladium (II) Chloride Solution:
-
Prepare a solution of Palladium (II) Chloride in deionized water. The concentration should be optimized based on the expected this compound concentration range.
-
-
Sample Preparation:
-
Dissolve the sample containing this compound in Britton-Robinson buffer (pH 6.45) to an expected concentration within the standard curve range.
-
-
Reaction and Measurement:
-
To a fixed volume of each standard and sample solution, add a fixed volume of the Palladium (II) Chloride solution.
-
Allow the reaction to proceed for a specified time at a controlled temperature to ensure complete complex formation.
-
Measure the absorbance of the resulting solutions at 327 nm using the spectrophotometer. Use Britton-Robinson buffer as the blank.
-
-
Data Analysis:
-
Construct a standard curve by plotting the absorbance of the standard solutions against their corresponding concentrations.
-
Determine the concentration of this compound in the sample by interpolating its absorbance value on the standard curve.
-
Protocol 2: Acetylcholinesterase Reactivation Assay
Materials:
-
This compound
-
Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel, human erythrocytes)
-
An organophosphate inhibitor (e.g., paraoxon, diisopropyl fluorophosphate - DFP)
-
Acetylthiocholine iodide
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (e.g., pH 7.4)
-
Spectrophotometer with temperature control and kinetic measurement capabilities
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of AChE in phosphate buffer.
-
Prepare a stock solution of the organophosphate inhibitor in an appropriate solvent (e.g., isopropanol).
-
Prepare a stock solution of this compound in phosphate buffer.
-
Prepare a solution of acetylthiocholine iodide in phosphate buffer.
-
Prepare a solution of DTNB in phosphate buffer.
-
-
Inhibition of Acetylcholinesterase:
-
Incubate a known concentration of AChE with the organophosphate inhibitor for a specific time to achieve a high level of inhibition (e.g., >90%).
-
-
Reactivation by this compound:
-
Add different concentrations of this compound to the inhibited AChE solution.
-
Incubate the mixture for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., 37°C) to allow for reactivation.
-
-
Measurement of Reactivated AChE Activity:
-
In a cuvette, mix the reactivation mixture with the DTNB solution.
-
Initiate the reaction by adding the acetylthiocholine iodide solution.
-
Immediately start monitoring the increase in absorbance at 412 nm over time using the spectrophotometer's kinetic mode.
-
-
Controls:
-
Normal AChE activity (no inhibition): Measure the activity of the uninhibited enzyme.
-
Inhibited AChE activity (no reactivation): Measure the residual activity of the inhibited enzyme without adding this compound.
-
Spontaneous reactivation: Incubate the inhibited enzyme in buffer alone to measure any non-enzymatic reactivation.
-
-
Data Analysis:
-
Calculate the rate of change in absorbance (ΔAbs/min) for each sample.
-
The percentage of reactivation can be calculated using the following formula: % Reactivation = [(Rate of reactivated enzyme - Rate of inhibited enzyme) / (Rate of uninhibited enzyme - Rate of inhibited enzyme)] x 100
-
Data Presentation
Quantitative data from these assays should be summarized in clear and well-structured tables for easy comparison and interpretation.
Table 1: Direct Spectrophotometric Quantification of this compound
| Standard Concentration (µg/mL) | Absorbance at 327 nm (AU) |
| 1 | Value |
| 5 | Value |
| 10 | Value |
| 20 | Value |
| 40 | Value |
| 60 | Value |
| Sample | Value |
| Calculated Concentration (µg/mL) | Value |
Table 2: Acetylcholinesterase Reactivation by this compound
| This compound Concentration (µM) | Rate of Absorbance Change (ΔAbs/min at 412 nm) | % Reactivation |
| 0 (Inhibited Control) | Value | 0 |
| 1 | Value | Value |
| 10 | Value | Value |
| 50 | Value | Value |
| 100 | Value | Value |
| Uninhibited Control | Value | 100 |
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pralidoxime - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. selleckchem.com [selleckchem.com]
- 5. Use of palladium(II) chloride as colour-forming reagent in determination of this compound in water and tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Sustained-Release Pralidoxime Chloride Formulations
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Pralidoxime Chloride (2-PAM) is a critical antidote for organophosphate poisoning, functioning by reactivating inhibited acetylcholinesterase (AChE). However, its short biological half-life necessitates frequent administration to maintain therapeutic plasma concentrations.[1][2] Sustained-release formulations offer a promising solution to this challenge by providing prolonged drug delivery, reducing the frequency of administration, and improving patient compliance. This document provides detailed application notes and protocols for the research and development of sustained-release this compound formulations, focusing on nanoparticle- and metal-organic framework (MOF)-based systems.
Data Presentation: Comparative Summary of Sustained-Release Formulations
The following tables summarize quantitative data from various research studies on sustained-release this compound formulations.
Table 1: Formulation Characteristics and Drug Loading
| Formulation Type | Carrier Material | This compound Loading Capacity (%) | Encapsulation Efficiency (%) | Particle Size | Reference |
| Metal-Organic Framework | MIL-88B(Fe) | 12.6 wt% | - | ~500 nm | [3] |
| Metal-Organic Framework | 2-PAM@VB1-MIL-101-NH2(Fe) | 14.8 wt% | - | ~100 nm | [4] |
| Solid Lipid Nanoparticles (SLNs) | - | 30.8 ± 1% | ~90% | - | [4] |
| Poly(lactic-co-glycolic acid) (PLGA) Nanoparticles | PLGA | - | - | - | |
| Liposomes | Lipids | - | Molar ratio of lipids to 2-PAM of 1:8 | - |
Table 2: In Vitro Release Kinetics
| Formulation Type | Release Medium | Time for Max Release | Maximum Release (%) | Release Profile | Reference |
| 2-PAM@MIL-88B(Fe) | PBS (pH 7.4) | 150 h | 80.6% | Sustained | |
| 2-PAM@MIL-88B(Fe) | PBS (pH 4) | 150 h | 67.1% | Sustained | |
| 2-PAM@MIL-88B(Fe) | Absolute Ethanol | 150 h | 51.7% | Sustained | |
| 2-PAM@MIL-88B(Fe) | PBS (pH 2) | 53 h | 100% | Framework collapse | |
| 2-PAM@bio-MOF-1 | Simulated Body Fluid (SBF) | 10-50 h | 88.5% | Rapid initial release, then slower | |
| 2-PAM@bio-MOF-1 | Simulated Gastric Fluid | 50 h | 64.3% | Slow release | |
| 2-PAM@VB1-MIL-101-NH2(Fe) | PBS (pH 7.4) | - | 77.5% (at pH 4) | pH-dependent |
Table 3: In Vivo Efficacy and Pharmacokinetics
| Formulation Type | Animal Model | Poisoning Agent | AChE Reactivation Rate (%) | Duration of Sustained Release | Key Findings | Reference |
| 2-PAM@MIL-88B(Fe) | Mice | Sarin | 56.7% after 72 h | > 72 h | Continuous and steady reactivation | |
| 2-PAM@VB1-MIL-101-NH2(Fe) | Mice | Sarin | 42.7% in ocular blood at 72 h | > 72 h | Sustained and stable reactivation | |
| 2-PAM@bio-MOF-1 | Mice | Sarin | 82.5% (maximum) | - | Effective for slow release | |
| scL-2PAM | Mice | Paraoxon | Significantly higher than free 2-PAM | - | Superior in rescuing mice from lethal doses |
Experimental Protocols
Protocol 1: Preparation of Pralidoxime-Loaded PLGA Nanoparticles
This protocol describes the preparation of this compound-loaded Poly(lactic-co-glycolic acid) (PLGA) nanoparticles using a double emulsion solvent evaporation method.
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Ethyl acetate
-
Polyvinyl alcohol (PVA)
-
Deionized water
-
Magnetic stirrer
-
Homogenizer
-
Centrifuge
Procedure:
-
Prepare the aqueous phase: Dissolve a defined amount of this compound in deionized water.
-
Prepare the organic phase: Dissolve a defined amount of PLGA in ethyl acetate.
-
Form the primary emulsion (w/o): Add the aqueous phase to the organic phase and emulsify using a high-speed homogenizer to form a water-in-oil emulsion.
-
Form the double emulsion (w/o/w): Add the primary emulsion to a solution of PVA in deionized water and homogenize to form a water-in-oil-in-water double emulsion.
-
Solvent evaporation: Stir the double emulsion on a magnetic stirrer at room temperature for several hours to allow the ethyl acetate to evaporate, leading to the formation of solid nanoparticles.
-
Nanoparticle collection: Centrifuge the nanoparticle suspension to pellet the nanoparticles.
-
Washing: Wash the nanoparticles with deionized water multiple times to remove excess PVA and un-encapsulated drug.
-
Lyophilization: Freeze-dry the washed nanoparticles to obtain a powder for long-term storage and characterization.
Protocol 2: In Vitro Drug Release Study
This protocol outlines the methodology for conducting an in vitro release study of a sustained-release this compound formulation.
Materials:
-
This compound sustained-release formulation (e.g., nanoparticles, MOFs)
-
Phosphate-buffered saline (PBS) at various pH values (e.g., 7.4, 4.0, 2.0)
-
Dialysis membrane (with appropriate molecular weight cut-off)
-
Shaking incubator or water bath
-
UV-Vis Spectrophotometer or HPLC
Procedure:
-
Preparation of the release medium: Prepare PBS solutions at the desired pH values.
-
Sample preparation: Accurately weigh a specific amount of the this compound formulation and place it inside a dialysis bag.
-
Initiation of the release study: Place the sealed dialysis bag in a known volume of the release medium. Maintain a constant temperature (e.g., 37°C) and agitation (e.g., 100 rpm) in a shaking incubator.
-
Sample collection: At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Drug quantification: Analyze the concentration of this compound in the collected samples using a validated analytical method such as UV-Vis spectrophotometry or HPLC.
-
Data analysis: Calculate the cumulative percentage of drug released at each time point and plot the release profile (cumulative release % vs. time).
Protocol 3: In Vivo Efficacy Study in a Mouse Model of Organophosphate Poisoning
This protocol details an in vivo study to evaluate the efficacy of a sustained-release this compound formulation in mice poisoned with an organophosphate agent.
Materials:
-
Sustained-release this compound formulation
-
Control this compound solution
-
Organophosphate agent (e.g., Sarin, Paraoxon)
-
Atropine sulfate
-
Laboratory mice
-
Blood collection supplies
-
Acetylcholinesterase activity assay kit
Procedure:
-
Animal acclimatization: Acclimate the mice to the laboratory conditions for at least one week before the experiment.
-
Induction of poisoning: Administer a sublethal or lethal dose of the organophosphate agent to the mice (e.g., via intragastric gavage or injection).
-
Treatment administration: At a specified time post-poisoning, administer the sustained-release this compound formulation, control solution, or placebo. Atropine is often co-administered as a standard treatment.
-
Blood sampling: Collect blood samples from the mice at various time points post-treatment.
-
AChE activity measurement: Determine the acetylcholinesterase activity in the collected blood samples using a validated assay kit.
-
Data analysis: Calculate the AChE reactivation rate for each treatment group at each time point. Compare the efficacy of the sustained-release formulation to the control group. Statistical analysis should be performed to determine significance.
Visualizations
Signaling Pathway: Acetylcholinesterase Reactivation by Pralidoxime
Caption: Mechanism of AChE reactivation by Pralidoxime.
Experimental Workflow: Preparation and Evaluation of Sustained-Release Nanoparticles
References
Application Notes and Protocols for In Vivo Imaging of Pralidoxime Chloride Distribution
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview and detailed protocols for utilizing in vivo imaging techniques to track the distribution of Pralidoxime Chloride (2-PAM), a critical antidote for organophosphate poisoning. The following sections detail methods for Positron Emission Tomography (PET) and fluorescence imaging to visualize and quantify 2-PAM accumulation in various tissues, with a particular focus on its penetration of the blood-brain barrier.
Introduction to this compound and the Need for In Vivo Imaging
This compound (2-PAM) is a cholinesterase reactivator used to counter the effects of organophosphate nerve agents and pesticides[1][2][3]. Its primary mechanism of action is the reactivation of acetylcholinesterase (AChE) that has been inhibited by phosphorylation, thereby restoring normal neuromuscular function[1][2]. A significant limitation of 2-PAM is its poor penetration of the blood-brain barrier (BBB), which restricts its efficacy in counteracting the central nervous system effects of organophosphate poisoning.
In vivo imaging techniques are indispensable for understanding the pharmacokinetics and biodistribution of 2-PAM. These methods allow for non-invasive, real-time visualization and quantification of the drug's concentration in various organs and tissues within a living organism. Such data is crucial for the development of new formulations and delivery strategies aimed at enhancing 2-PAM's therapeutic efficacy, particularly its delivery to the brain.
In Vivo Imaging Modalities for this compound
Two primary imaging modalities have been successfully employed to track the in vivo distribution of this compound:
-
Positron Emission Tomography (PET): This nuclear imaging technique utilizes a radiolabeled version of 2-PAM, such as [11C]2-PAM, to provide high-sensitivity, quantitative data on its distribution.
-
Fluorescence Imaging: This modality involves tagging 2-PAM with a fluorescent probe, often as part of a nanoparticle-based delivery system, to visualize its localization in tissues.
Positron Emission Tomography (PET) Imaging of [11C]2-PAM
PET imaging with the carbon-11 labeled tracer, [11C]2-PAM, offers a powerful tool for the quantitative assessment of 2-PAM's pharmacokinetic properties in both central nervous system (CNS) and peripheral tissues.
Quantitative Data: Ex Vivo Biodistribution of [11C]2-PAM in Rats
Ex vivo biodistribution studies following the injection of [11C]2-PAM in naïve rats provide quantitative data on the tracer's accumulation in various organs. The data reveals the highest uptake in the kidneys, with significantly lower levels in other major organs and minimal brain penetration.
| Tissue | Radioactivity Level (Relative) |
| Kidney | Very High (≫) |
| Liver | High (>) |
| Lung | Moderate |
| Heart | Moderate |
| Blood | Low (≪) |
| Brain | Very Low |
| Bone | Very Low |
Table 1: Relative ex vivo biodistribution of [11C]2-PAM in rat tissues. Data summarized from literature.
Experimental Protocol: Dynamic In Vivo PET Imaging of [11C]2-PAM in Rats
This protocol outlines the procedure for dynamic PET imaging in rats to assess the in vivo distribution of [11C]2-PAM.
3.2.1. Materials and Reagents
-
[11C]2-PAM tracer
-
Non-radioactive 2-PAM (for co-injection studies)
-
Sterile isotonic saline (pH ~7)
-
Isoflurane anesthesia
-
Male Sprague-Dawley rats
3.2.2. Equipment
-
MicroPET/CT scanner
-
Anesthesia delivery system
-
Syringes and needles for intravenous injection
-
Animal warming system
3.2.3. Procedure
-
Tracer Preparation: Formulate doses of [11C]2-PAM in sterile isotonic saline. For biodistribution studies, typical doses are 100-200 µCi in 1.0-1.5 mL. For PET imaging, doses are typically 0.5-1.0 mCi in 0.5-1.0 mL. Ensure >99% radiochemical purity and >95% chemical purity as confirmed by analytical HPLC.
-
Animal Preparation: Anesthetize the rat using isoflurane (1-1.5%). Maintain the animal's body temperature at 37°C throughout the imaging procedure.
-
Tracer Administration: Administer the [11C]2-PAM dose via an intravenous (i.v.) bolus injection. For co-injection studies, administer the tracer along with a 30 mg/kg dose of non-radioactive 2-PAM.
-
PET/CT Imaging:
-
Position the anesthetized rat in the microPET/CT scanner.
-
Acquire a CT scan for anatomical reference.
-
Begin dynamic PET data acquisition approximately 0.5 minutes after the tracer injection and continue for 30 minutes.
-
-
Data Analysis:
-
Reconstruct the PET images.
-
Co-register the PET and CT images for anatomical localization of radioactivity.
-
Draw regions of interest (ROIs) on the images corresponding to various organs (e.g., brain, kidney, liver) to generate time-activity curves (TACs).
-
Quantify the radioactivity uptake in each ROI over time.
-
Visualization of Experimental Workflow
References
Troubleshooting & Optimization
Pralidoxime Chloride Stability and Handling: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the degradation of Pralidoxime Chloride during storage and handling. Find answers to frequently asked questions, troubleshoot common experimental issues, and access detailed experimental protocols and stability data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
A1: this compound (2-PAM) is a crucial antidote for treating poisoning by organophosphate nerve agents and pesticides.[1] Its primary mechanism of action is to reactivate acetylcholinesterase (AChE), an enzyme vital for the proper functioning of the nervous system, which gets inactivated by organophosphates.[2] The stability of this compound is paramount because degradation can lead to a loss of potency, rendering it ineffective in critical situations. Furthermore, degradation products could potentially be toxic.
Q2: What are the primary factors that cause this compound to degrade?
A2: The main factors influencing the stability of this compound are:
-
pH: The degradation rate of this compound in aqueous solutions is highly dependent on pH. It degrades more rapidly in concentrated solutions, and the rate increases with increasing pH values between 1 and 3.2.[3][4]
-
Temperature: Elevated temperatures accelerate the degradation of this compound.[4]
-
Concentration: Concentrated aqueous solutions of this compound tend to degrade more quickly than dilute solutions.
-
Light: Exposure to light can lead to photodegradation. Therefore, it is recommended to protect this compound from light.
-
Incompatible Materials: Contact with strong acids/alkalis and strong oxidizing/reducing agents can cause degradation.
-
Container and Closure: The type of storage container and stopper can also affect stability.
Q3: What are the known degradation products of this compound?
A3: In concentrated acidic solutions, this compound degradation can yield several products, including:
-
2-cyano-1-methyl-pyridinium chloride
-
2-carboxamido-1-methyl-pyridinium chloride
-
2-carboxy-1-methyl-pyridinium chloride
-
1-methyl pyridinium chloride
-
Cyanide ion
-
Ammonia
-
Carbon dioxide
Other identified decomposition products in injectable formulations include N-methyl-2-pyridone and 2-hydroxymethyl-N-methylpyridinium chloride.
Q4: What is the visual appearance of degraded this compound?
A4: While a fresh solution of lyophilized this compound is typically clear and colorless, a yellowish color in a solution, such as that from an autoinjector, can indicate the presence of degradation products.
Q5: What are the recommended storage conditions for this compound?
A5: To ensure its stability, this compound should be stored in a cool, dry, and well-ventilated area. It should be kept in its original, securely sealed container and protected from light and incompatible materials. For long-term storage of the powder, temperatures of -20°C are often recommended. Reconstituted solutions may have different storage requirements and shorter shelf lives.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and analysis of this compound.
Issue 1: Unexpectedly Low Assay Results for this compound
| Possible Cause | Troubleshooting Step |
| Degradation due to improper storage | Verify that the sample has been stored according to the recommended conditions (cool, dry, protected from light). Check the expiration date. |
| pH of the solution is too high | Measure the pH of the sample solution. This compound is more stable in acidic conditions. Adjust the pH if necessary for your experimental setup, keeping in mind the increased degradation at higher pH. |
| Contamination with incompatible substances | Review all materials and reagents that have come into contact with the this compound to ensure they are not strong acids/bases or oxidizing/reducing agents. |
| Adsorption to container surfaces | While less common for this compound, consider if the container material could be interacting with the analyte. Glass is generally a suitable container material. |
Issue 2: Appearance of Unknown Peaks in HPLC Chromatogram
| Possible Cause | Troubleshooting Step |
| Sample degradation | This is a strong indicator of degradation. Refer to the list of known degradation products (FAQ 3) and compare their expected retention times with your chromatogram. Perform forced degradation studies to confirm the identity of these peaks. |
| Contaminated mobile phase or diluent | Prepare fresh mobile phase and sample diluent. Ensure all solvents are of high purity and filtered. |
| Carryover from previous injection | Implement a robust needle and injector wash protocol between sample injections. Inject a blank to check for carryover. |
| Extraction of impurities from sample container or filter | Run a blank extraction of your sample container and any filters used to check for leached impurities. |
Issue 3: Discoloration of this compound Solution
| Possible Cause | Troubleshooting Step |
| Degradation | A yellowish discoloration can indicate the formation of degradation products. This solution should be considered suspect and its purity should be verified by an appropriate analytical method like HPLC. |
| Contamination | Ensure that no impurities have been introduced into the solution during preparation or handling. |
Logical Troubleshooting Flow for HPLC Analysis
Caption: A logical workflow for troubleshooting common issues in the HPLC analysis of this compound.
Data on this compound Stability
The stability of this compound is influenced by several factors. The following tables summarize the known effects of these factors.
Table 1: Effect of pH and Concentration on Degradation Rate in Aqueous Solution
| pH Range | Concentration (% w/v) | Observation | Reference |
| 1 - 3.2 | 1 - 50 | Degradation rate increases with increasing pH. | |
| Not Specified | Concentrated vs. Dilute | Concentrated solutions degrade more rapidly than dilute solutions. |
Table 2: Identified Degradation Products under Different Conditions
| Condition | Degradation Products | Reference |
| Concentrated Acidic Solution | 2-cyano-1-methyl-pyridinium chloride, 2-carboxamido-1-methyl-pyridinium chloride, 2-carboxy-1-methyl-pyridinium chloride, 1-methyl pyridinium chloride, cyanide ion, ammonia, carbon dioxide | |
| Injectable Formulation | 2-carboxy-N-methylpyridinium chloride, N-methyl-2-pyridone, 2-carbamoyl-N-methylpyridinium chloride, 2-hydroxymethyl-N-methylpyridinium chloride, 2-cyano-N-methylpyridinium chloride | |
| Solution in Autoinjector (after extended storage) | N-methyl pyridinium carboxaldehyde |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound and Its Degradation Products
This protocol is a composite based on established methods for the analysis of this compound and its degradation products.
Objective: To quantify this compound and separate it from its major degradation products.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector.
Chromatographic Conditions:
-
Column: Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and an aqueous buffer. A common mobile phase consists of 52% acetonitrile and 48% of an aqueous solution containing 0.005 M phosphoric acid and 0.001 M tetraethylammonium chloride.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 270 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C).
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound reference standard in a suitable diluent (e.g., mobile phase or water). Prepare a series of working standards by diluting the stock solution to known concentrations.
-
Sample Preparation: Dilute the this compound sample to be analyzed with the diluent to a concentration within the calibration range of the standard curve.
-
Chromatographic Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solutions to generate a calibration curve.
-
Inject the sample solutions.
-
Identify and quantify the this compound peak and any degradation product peaks by comparing their retention times and peak areas to those of the standards.
-
System Suitability:
-
Tailing Factor: The tailing factor for the this compound peak should be ≤ 2.0.
-
Theoretical Plates: The number of theoretical plates for the this compound peak should be ≥ 2000.
-
Relative Standard Deviation (RSD): The RSD for replicate injections of the standard solution should be ≤ 2.0%.
Experimental Workflow for Stability Testing
Caption: A generalized workflow for conducting a forced degradation study of this compound.
Protocol 2: Forced Degradation Studies
Forced degradation studies are essential for understanding the degradation pathways and for developing stability-indicating analytical methods.
Objective: To generate degradation products of this compound under various stress conditions.
General Procedure:
-
Prepare solutions of this compound in appropriate solvents.
-
Expose the solutions to the stress conditions outlined below.
-
At specified time points, withdraw samples, neutralize if necessary, and dilute for HPLC analysis.
-
Analyze the stressed samples using a validated stability-indicating HPLC method.
Stress Conditions:
-
Acid Hydrolysis: Reflux the drug solution in 0.1 N HCl at an elevated temperature (e.g., 60-80°C) for a specified period.
-
Base Hydrolysis: Reflux the drug solution in 0.1 N NaOH at an elevated temperature (e.g., 60-80°C) for a specified period.
-
Oxidative Degradation: Treat the drug solution with 3% hydrogen peroxide at room temperature.
-
Thermal Degradation: Store the solid drug or its solution at an elevated temperature (e.g., 60-80°C).
-
Photodegradation: Expose the drug solution to UV and visible light in a photostability chamber.
Degradation Pathway in Acidic Conditions
Caption: A simplified representation of the degradation pathway of this compound in a concentrated acidic solution.
References
- 1. Pralidoxime - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Degradation pathway of this compound in concentrated acidic solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stability of concentrated aqueous solutions of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Pralidoxime Chloride for AChE Reactivation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the concentration of Pralidoxime Chloride (2-PAM) for maximum Acetylcholinesterase (AChE) reactivation in experimental settings.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during AChE reactivation experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of this compound for AChE reactivation?
A1: There is no single universal optimal concentration, as the efficacy of this compound is highly dependent on the specific organophosphate (OP) inhibitor, the concentration of the inhibitor, and the experimental conditions.[1] However, a minimal plasma concentration of 4 µg/mL is generally considered necessary for a therapeutic effect in vivo.[2] For in vitro assays, concentrations ranging from 10 µM to 1 mM have been used, with higher concentrations often required for significant reactivation, especially for certain OPs like dimethoate.[1][3] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q2: Why am I seeing low or no AChE reactivation with this compound?
A2: Several factors can contribute to poor reactivation efficacy:
-
"Aging" of the Phosphorylated Enzyme: The bond between the organophosphate and AChE can undergo a process called "aging," where it becomes resistant to reactivation by oximes. This process is time and OP-dependent, so prompt administration of this compound is critical.
-
Type of Organophosphate: Pralidoxime is more effective against AChE inhibited by diethyl organophosphates (e.g., paraoxon, chlorpyrifos) than dimethyl organophosphates (e.g., dimethoate).[4]
-
Suboptimal Pralidoxime Concentration: The concentration of this compound may be too low to effectively reactivate the inhibited enzyme. A concentration-response experiment is recommended to determine the optimal concentration.
-
Degraded Pralidoxime Solution: Ensure that your this compound solution is fresh and has been stored correctly, protected from light.
Q3: My results are inconsistent between experiments. What are the possible causes?
A3: Inconsistent results in AChE reactivation assays can stem from several sources:
-
Reagent Variability: Differences in the preparation of buffers, enzyme solutions, substrates (e.g., acetylthiocholine), and the this compound solution itself can lead to variability.
-
Experimental Conditions: Minor variations in temperature, pH, and incubation times can significantly impact enzyme kinetics and reactivation rates.
-
Pipetting Errors: Inaccurate dispensing of reagents, especially at low volumes, can introduce significant errors.
-
Enzyme Activity: The specific activity of the acetylcholinesterase can vary between lots or with storage conditions.
Troubleshooting Common Experimental Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High Background Absorbance in Control Wells | Spontaneous hydrolysis of the substrate (e.g., acetylthiocholine). Contamination of reagents with sulfhydryl compounds. | Prepare fresh substrate solution daily. Ensure high purity of all reagents. Run a blank control without the enzyme to measure non-enzymatic hydrolysis. |
| Low or No Enzyme Activity in Positive Control | Inactive enzyme due to improper storage or handling. Incorrect pH of the buffer. Presence of an unknown inhibitor in the sample or buffer. | Use a fresh batch of enzyme and keep it on ice. Verify the pH of the assay buffer (typically pH 7.4-8.0). Prepare a control sample without any potential inhibitors. |
| Precipitation of this compound in Solution | The concentration of this compound exceeds its solubility in the assay buffer. | Visually inspect wells for precipitation. If observed, prepare a new, lower concentration stock solution or adjust the buffer composition. |
| Variability Between Replicate Wells | Inaccurate pipetting. Incomplete mixing of reagents in the wells. "Edge effects" in the microplate due to evaporation. | Use calibrated pipettes and consider using a multichannel pipette for consistency. Gently mix the plate after adding each reagent. Avoid using the outer wells of the microplate for critical samples or fill them with a buffer to minimize evaporation. |
Data on this compound Concentration and AChE Reactivation
The following tables summarize in vitro data on the reactivation of AChE inhibited by various organophosphates at different concentrations of this compound.
Table 1: In Vitro Reactivation of Rat Brain AChE by this compound
| Organophosphate Inhibitor | Pralidoxime Concentration (M) | AChE Reactivation (%) |
| Paraoxon | 10⁻³ | > 50 |
| 10⁻⁵ | < 10 | |
| Chlorpyrifos | 10⁻³ | > 40 |
| 10⁻⁵ | < 10 | |
| Russian VX | 10⁻³ | > 60 |
| 10⁻⁵ | < 10 | |
| VX | 10⁻³ | > 50 |
| 10⁻⁵ | < 10 | |
| Sarin | 10⁻³ | > 40 |
| 10⁻⁵ | < 10 | |
| Tabun | 10⁻³ | < 10 |
| 10⁻⁵ | < 10 | |
| Soman | 10⁻³ | < 10 |
| 10⁻⁵ | < 10 | |
| Cyclosarin | 10⁻³ | < 10 |
| 10⁻⁵ | < 10 |
Table 2: In Vitro Reactivation of Human Erythrocyte AChE Inhibited by Dimethoate
| Pralidoxime Concentration (mM) | Observation |
| 0.066 | Partial recovery of AChE activity observed. |
| up to 0.70 | Significantly more effective reactivation observed. |
Detailed Experimental Protocol: In Vitro AChE Reactivation Assay
This protocol is based on the widely used Ellman's method for measuring AChE activity.
Materials:
-
Acetylcholinesterase (AChE) enzyme (e.g., from electric eel or human erythrocytes)
-
Organophosphate inhibitor (e.g., paraoxon)
-
This compound (2-PAM)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Acetylthiocholine iodide (ATCI)
-
Phosphate buffer (0.1 M, pH 8.0)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of AChE in phosphate buffer and store it on ice. The final concentration in the assay will need to be optimized.
-
Prepare a stock solution of the organophosphate inhibitor in an appropriate solvent (e.g., ethanol).
-
Prepare a stock solution of this compound in phosphate buffer.
-
Prepare a 10 mM DTNB solution in phosphate buffer.
-
Prepare a 14 mM ATCI solution in deionized water. Prepare this solution fresh daily.
-
-
Enzyme Inhibition:
-
In a microcentrifuge tube, incubate the AChE enzyme with the organophosphate inhibitor at a predetermined concentration for a specific time (e.g., 30 minutes) at 25°C to achieve significant inhibition (e.g., >90%).
-
-
Reactivation Step:
-
Add different concentrations of this compound to the inhibited enzyme solution and incubate for a set period (e.g., 10-30 minutes) at 25°C.
-
-
Assay Setup in a 96-well Plate:
-
Control Wells:
-
100% Activity Control: AChE solution + phosphate buffer.
-
Inhibited Control: Inhibited AChE solution + phosphate buffer.
-
Blank: Phosphate buffer only.
-
-
Test Wells:
-
Reactivated AChE solution (from step 3).
-
-
To each well, add the DTNB solution to a final concentration of 0.5 mM.
-
-
Initiate the Reaction:
-
To all wells except the blank, add the ATCI solution to initiate the reaction. The final volume in each well should be consistent (e.g., 200 µL).
-
-
Measurement:
-
Immediately place the plate in a microplate reader and measure the increase in absorbance at 412 nm every minute for 10-15 minutes.
-
-
Calculation of AChE Reactivation:
-
Calculate the rate of reaction (ΔAbs/min) for each well.
-
The percentage of reactivation can be calculated using the following formula: % Reactivation = [ (Rate of Reactivated Sample - Rate of Inhibited Control) / (Rate of 100% Activity Control - Rate of Inhibited Control) ] x 100
-
Visualizations
Signaling Pathway of AChE Inhibition and Reactivation
Caption: AChE Inhibition by Organophosphates and Reactivation by Pralidoxime.
Experimental Workflow for In Vitro AChE Reactivation Assay
Caption: Workflow for an in vitro AChE reactivation assay using Ellman's method.
References
- 1. Pralidoxime--the gold standard of acetylcholinesterase reactivators--reactivation in vitro efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. High concentrations of pralidoxime are needed for the adequate reactivation of human erythrocyte acetylcholinesterase inhibited by dimethoate in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pralidoxime in Acute Organophosphorus Insecticide Poisoning—A Randomised Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
Pralidoxime Chloride interference with common laboratory assays
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential interferences of Pralidoxime Chloride with common laboratory assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (2-PAM) is a cholinesterase reactivator. Its principal action is to reactivate acetylcholinesterase (AChE) that has been inactivated by organophosphate pesticides or related compounds.[1] By reactivating AChE, pralidoxime helps to restore normal function at the neuromuscular junction, particularly relieving paralysis of respiratory muscles.[2]
Q2: Are there any known interferences of this compound with common laboratory assays?
A2: Yes, Pralidoxime salts have been shown to interfere with certain laboratory tests. The most well-documented interferences are with point-of-care glucose meters that use enzymatic electrode methods and with various clinical chemistry assays that use absorption spectrophotometry at a wavelength of 340 nm.[3][4]
Q3: Does this compound interfere with toxicology drug screens or immunoassays?
A3: Currently, there is a lack of specific documented evidence of this compound causing interference with most toxicology immunoassays. Immunoassays are subject to interference from a variety of substances that can cause cross-reactivity, leading to false-positive or false-negative results. While pralidoxime is not a commonly cited interferent, any unexpected results in a patient receiving pralidoxime should be investigated.
Troubleshooting Guides
Issue 1: Falsely Elevated Glucose Readings with Point-of-Care Meters
Symptoms: You observe unexpectedly high blood glucose levels in a patient receiving Pralidoxime when using a point-of-care glucose meter.
Cause: This interference is known to occur with glucose meters that utilize an enzymatic electrode method (e.g., hydrogen peroxidase or oxygen electrode). The interference is not caused by this compound itself, but rather by the iodide salt in Pralidoxime Iodide formulations.[3] The iodide ions generate an electrical signal that is incorrectly interpreted as a higher glucose concentration. This compound does not cause this interference.
Quantitative Data on Glucose Meter Interference:
| Pralidoxime Salt | Assay Method | Effect on Glucose Reading |
| Pralidoxime Iodide | Enzymatic Electrode | False Increase |
| This compound | Enzymatic Electrode | No significant effect |
| Pralidoxime Iodide | Biochemical Autoanalyzer | No significant effect |
| This compound | Biochemical Autoanalyzer | No significant effect |
Troubleshooting Steps:
-
Verify the Pralidoxime Formulation: Confirm if the patient is receiving Pralidoxime Iodide or this compound.
-
Check the Glucose Meter Technology: Determine if your point-of-care glucose meter uses an enzymatic electrode method.
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Use an Alternative Glucose Measurement Method: If Pralidoxime Iodide is being used and the meter is susceptible to interference, measure the patient's blood glucose using a method that is not affected by iodide. Laboratory-based glucose assays performed on biochemical autoanalyzers are generally not affected.
-
Consult Laboratory Personnel: Inform the clinical laboratory of the potential for interference if blood samples are being sent for analysis.
Issue 2: Inaccurate Results in Spectrophotometric Assays at 340 nm
Symptoms: You observe unexpected or inconsistent results for various clinical chemistry analytes when measured on a biochemical autoanalyzer.
Cause: Both Pralidoxime Iodide and this compound can interfere with laboratory tests that use absorption spectrophotometry at a wavelength of 340 nm. This interference is due to a chemical reaction between the pralidoxime molecule and the alkaline buffers used in the assay reagents. This reaction causes a shift in the absorption spectrum of pralidoxime to around 338 nm, leading to an increased absorbance at 340 nm and thus affecting the accuracy of the measurement.
Reported Spectrophotometric Interference Data:
| Pralidoxime Salt | Assay Method | Number of Affected Assays (out of 14 tested in one study) |
| Pralidoxime Iodide | Spectrophotometry at 340 nm | 8 |
| This compound | Spectrophotometry at 340 nm | 8 |
Troubleshooting Steps:
-
Review Assay Wavelengths: Check the methodology of the affected assays to determine if they rely on spectrophotometric measurements at or near 340 nm.
-
Consult with the Laboratory: Discuss the potential for pralidoxime interference with the clinical laboratory staff. They may be able to suggest alternative assays that use different methodologies or measurement wavelengths.
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Consider Timing of Sample Collection: If possible, and clinically appropriate, consider the timing of blood draws in relation to the administration of pralidoxime to minimize the concentration of the drug in the sample.
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Interpret Results with Caution: Be aware of the potential for interference when interpreting laboratory results for patients receiving pralidoxime, especially for assays measured at 340 nm.
Experimental Protocols
Protocol for Investigating Suspected Pralidoxime Interference
This protocol provides a general framework for investigating a suspected interference of pralidoxime with a laboratory assay.
1. Sample Collection and Preparation:
- Collect a blood sample from the patient receiving pralidoxime.
- Prepare a baseline (control) sample. This could be a pre-dose sample from the same patient or a pooled serum/plasma sample from individuals not taking the medication.
- Create a "spiked" sample by adding a known concentration of this compound to the baseline sample. The concentration should be relevant to the expected plasma concentrations in treated patients.
2. Assay Procedure:
- Analyze the patient sample, the baseline sample, and the spiked sample using the assay .
- Perform replicate measurements for each sample to assess precision.
3. Data Analysis:
- Compare the results of the patient sample to the baseline sample.
- Compare the results of the spiked sample to the baseline sample. A significant difference between the spiked and baseline samples suggests a direct analytical interference.
- If an alternative assay method is available, re-run all samples using the alternative method and compare the results.
4. Interpretation:
- If the spiked sample shows a significant deviation from the baseline, and the patient sample shows a similar deviation, it is likely that pralidoxime is causing an analytical interference.
- If the alternative method provides results that are consistent with the clinical picture and different from the original method for the patient and spiked samples, this further supports the presence of interference.
Visualizations
Caption: Troubleshooting workflow for unexpected lab results with pralidoxime.
Caption: Mechanism of Pralidoxime interference in spectrophotometric assays.
References
Pralidoxime Chloride side effects in animal studies and mitigation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Pralidoxime Chloride in animal studies. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most commonly observed side effects of this compound in animal studies?
A1: Based on available literature, this compound administration in animal models has been associated with a range of side effects, varying in severity and depending on the dose, administration route, and animal species. Common adverse effects include:
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Local Tissue Reactions: Intramuscular injections can lead to pain, inflammation, hemorrhage, and in some cases, myonecrosis at the injection site, as observed in rabbits.[1]
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Cardiovascular Effects: Tachycardia (increased heart rate) and hypertension (increased blood pressure) have been noted.[2][3] Rapid intravenous infusion can exacerbate these effects and may also lead to vomiting and aspiration.[2]
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Neuromuscular and Central Nervous System (CNS) Effects: Muscle weakness, dizziness, and drowsiness can occur.[1] It is often challenging to distinguish these from the effects of the organophosphate poisoning itself.
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Biochemical Changes: Transient elevations in serum transaminases (SGOT and/or SGPT) and creatine phosphokinase have been observed in volunteers, suggesting potential for mild, reversible liver and muscle injury at higher doses.
It is crucial to note that in the context of organophosphate poisoning treatment, this compound is almost always co-administered with atropine, which has its own set of side effects (e.g., tachycardia, dry mouth). This can make it difficult to definitively attribute certain adverse events solely to this compound.
Troubleshooting Guides
Issue 1: Injection Site Reactions (Pain, Swelling, Necrosis)
-
Problem: Animals exhibit signs of pain, inflammation, or tissue necrosis at the intramuscular injection site. A single intramuscular injection of 330 mg in 1 mL in rabbits has been shown to cause myonecrosis, inflammation, and hemorrhage.
-
Possible Causes:
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High concentration of the this compound solution.
-
Irritant properties of the drug formulation.
-
Needle trauma or introduction of contaminants.
-
-
Mitigation Strategies:
-
Dilution: Dilute the this compound solution with a sterile, isotonic vehicle such as normal saline (NaCl). This can make the solution better tolerated by the tissue.
-
Needle Change: Use a new, sterile needle to administer the injection after drawing up the solution from a vial. This prevents any drug residue on the outside of the needle from irritating the skin and subcutaneous tissues during insertion.
-
Rotation of Injection Sites: If multiple injections are required, rotate the injection sites to minimize local tissue burden.
-
Slow Administration: For intravenous administration, infuse the solution slowly to minimize local and systemic reactions.
-
Issue 2: Cardiovascular Instability (Tachycardia, Hypertension)
-
Problem: Animals exhibit a significant increase in heart rate or blood pressure following this compound administration.
-
Possible Causes:
-
Direct pharmacological effect of this compound.
-
Rapid intravenous infusion rate.
-
Synergistic effects with co-administered atropine.
-
-
Mitigation Strategies:
-
Slow Infusion: Administer intravenous doses slowly over a period of 15-30 minutes. A rapid bolus can cause tachycardia and diastolic hypertension.
-
Dose Adjustment: In cases of pre-existing cardiovascular conditions or if adverse effects are severe, consider reducing the dose, though this must be balanced against therapeutic efficacy.
-
Continuous Infusion: A continuous infusion following a loading dose may help maintain therapeutic plasma levels while avoiding the peaks associated with bolus injections that can lead to adverse cardiovascular effects.
-
Cardiovascular Monitoring: Continuously monitor heart rate and blood pressure during and after administration to detect and manage any significant changes promptly.
-
Issue 3: Suspected Hepatotoxicity (Elevated Liver Enzymes)
-
Problem: Post-mortem analysis or blood biochemistry reveals elevated liver enzymes (e.g., ALT, AST). Elevations in SGOT and/or SGPT have been observed in volunteers given high intramuscular doses.
-
Possible Causes:
-
High doses of this compound.
-
Intrinsic hepatotoxic potential of the drug, although generally considered low.
-
-
Mitigation Strategies:
-
Dose Optimization: Use the lowest effective dose of this compound.
-
Liver Function Monitoring: In chronic studies, periodically monitor liver function markers to detect early signs of hepatotoxicity.
-
Histopathological Examination: Conduct thorough histopathological examination of liver tissue at the end of the study to assess for any drug-induced changes.
-
Data Presentation
Table 1: Acute Toxicity of this compound in Animal Models
| Animal Model | Route of Administration | LD50 (mg/kg) |
| Rat | Intravenous (i.v.) | 96 |
| Rat | Intramuscular (i.m.) | 150 |
| Mouse | Oral | 4100 |
| Mouse | Intraperitoneal (i.p.) | 155 |
| Mouse | Intravenous (i.v.) | 90 |
| Mouse | Intramuscular (i.m.) | 180 |
Data sourced from product information sheets.
Experimental Protocols
Protocol 1: Evaluation of Injection Site Reactions and Mitigation in Rabbits
-
Animal Model: New Zealand White rabbits.
-
Groups:
-
Group A: Control (vehicle injection).
-
Group B: this compound (standard concentration) intramuscular injection.
-
Group C: this compound (diluted 1:1 with sterile saline) intramuscular injection.
-
Group D: this compound (standard concentration) administered with a fresh needle after drawing up the solution.
-
-
Procedure:
-
Administer a single intramuscular injection into the thigh muscle.
-
Observe the injection site at 1, 4, 24, 48, and 72 hours post-injection.
-
Score the injection site for erythema, edema, and pain response.
-
At 72 hours, euthanize the animals and collect the muscle tissue from the injection site for histopathological analysis to assess for inflammation, hemorrhage, and myonecrosis.
-
-
Data Analysis: Compare the scores and histopathological findings between the groups to determine the effectiveness of dilution and needle change in mitigating local tissue reactions.
Visualizations
References
- 1. The Efficacy of Pralidoxime in the Treatment of Organophosphate Poisoning in Humans: A Systematic Review and Meta-analysis of Randomized Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Toxidromes for Working Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The comparison of therapeutic effects of atropine and pralidoxime on cardiac signs in rats with experimental organophosphate poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the shelf-life of Pralidoxime Chloride solutions for lab use
This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the shelf-life of Pralidoxime Chloride solutions for laboratory use.
Troubleshooting Guide
This guide addresses common issues encountered during the preparation and storage of this compound solutions.
| Question | Possible Cause(s) | Recommended Solution(s) |
| Why is my this compound solution turning yellow or brown? | This discoloration indicates chemical degradation. The degradation rate is accelerated by exposure to light, high temperatures, and alkaline pH. | Prepare fresh solutions for immediate use whenever possible. Store stock solutions protected from light in a refrigerator at 2-8°C. Ensure the pH of the solution is in the acidic range (ideally between 3.5 and 4.5) to improve stability.[1][2] |
| I'm seeing a precipitate in my refrigerated this compound solution. What should I do? | This compound has good water solubility. A precipitate might indicate contamination, interaction with the container, or that the concentration is too high for the storage temperature. | Visually inspect the solution for any signs of microbial growth. If contamination is suspected, discard the solution. Ensure you are using high-purity water and appropriate, clean containers (glass is often preferred).[1] If the concentration is high, you may need to warm the solution to room temperature and gently agitate to redissolve the precipitate before use. |
| My experimental results are inconsistent when using older this compound solutions. Why? | The potency of the this compound solution likely decreased due to degradation over time. Concentrated aqueous solutions of this compound are known to degrade, with the rate dependent on factors like pH and temperature.[1] | Always use freshly prepared solutions for critical experiments. If using a stored solution, it is advisable to verify its concentration and purity using a stability-indicating method like HPLC before use. |
| Can I autoclave my this compound solution to sterilize it? | High temperatures will significantly accelerate the degradation of this compound. | Autoclaving is not recommended. If a sterile solution is required, use sterile filtration with a 0.22 µm filter. |
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in aqueous solutions?
A1: The degradation of this compound in aqueous solution is primarily initiated by a hydroxyl-ion catalyzed dehydration to a nitrile derivative. This is followed by hydrolysis to either a pyridone and cyanide ion or to a 2-carboxamido-1-methyl-pyridinium chloride. The amide can be further hydrolyzed to a 2-carboxy derivative, which can then be decarboxylated.[3]
Q2: What are the optimal storage conditions for this compound solutions?
A2: To maximize shelf-life, this compound solutions should be:
-
Stored at refrigerated temperatures (2-8°C).
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Protected from light by using amber vials or by wrapping the container in foil.
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Maintained at an acidic pH, ideally between 3.5 and 4.5.
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Prepared in high-purity water and stored in inert containers such as glass vials.
Q3: How does concentration affect the stability of this compound solutions?
A3: Concentrated aqueous solutions of this compound degrade more rapidly than dilute solutions. For laboratory use, it is advisable to prepare a concentrated stock solution and dilute it to the working concentration immediately before the experiment.
Q4: For how long can I store a this compound solution?
A4: The usable shelf-life depends on the storage conditions and the tolerance for degradation in your specific application. For highly sensitive assays, it is always best to use a freshly prepared solution. One study showed that a 300 mg/mL solution stored at room temperature for 8-10 years, followed by storage at approximately 5°C for an additional 3-4 years, still contained over 90% of the initial this compound. However, for routine lab use, it is recommended to prepare fresh solutions at least weekly, and to visually inspect for any changes before use.
Data on this compound Solution Stability
The following tables summarize the known effects of various conditions on the stability of this compound solutions.
Table 1: Effect of Temperature on this compound Stability
| Temperature | General Observation | Recommendation |
| 40°C | Accelerated degradation. | Avoid storage at elevated temperatures. |
| Room Temperature (20-25°C) | Moderate degradation over time. | Suitable for short-term storage (hours to a few days). |
| Refrigerated (2-8°C) | Significantly reduced degradation rate. | Recommended for short- to medium-term storage (days to weeks). |
| Frozen (≤ -20°C) | Generally considered stable, but freeze-thaw cycles should be avoided. | Suitable for long-term storage of stock solutions. |
Table 2: Effect of pH on this compound Stability
| pH Range | General Observation | Recommendation |
| 1.0 - 3.2 | The degradation rate increases with increasing pH within this range. | While acidic, higher pH within this range is less optimal. |
| 3.5 - 4.5 | This is the recommended pH range for optimal stability of reconstituted solutions. | Adjust the pH of the solution to this range for improved shelf-life. |
| Neutral to Alkaline (≥ 7.0) | Significantly increased degradation rate due to hydroxyl-ion catalyzed degradation. | Avoid preparing or storing solutions at neutral or alkaline pH. |
Experimental Protocols
Stability-Indicating HPLC Method for this compound
This protocol outlines a high-performance liquid chromatographic (HPLC) method for the simultaneous determination of this compound and its major degradation products.
Objective: To quantify the amount of this compound and its degradation products in a solution to assess its stability.
Materials:
-
HPLC system with a UV detector
-
Reverse-phase C18 column
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Phosphoric acid
-
Tetraethylammonium chloride
-
High-purity water
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
Chromatographic Conditions:
-
Mobile Phase: A mixture of 52% acetonitrile and 48% aqueous solution containing 0.005 M phosphoric acid and 0.001 M tetraethylammonium chloride.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 270 nm
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
Procedure:
-
Preparation of Standard Solution:
-
Accurately weigh a known amount of this compound reference standard.
-
Dissolve it in the mobile phase to prepare a stock solution of a known concentration (e.g., 1 mg/mL).
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.
-
-
Preparation of Sample Solution:
-
Take a known volume of the this compound solution to be tested.
-
Dilute it with the mobile phase to a concentration within the range of the standard curve.
-
Filter the diluted sample through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solutions to generate a calibration curve.
-
Inject the prepared sample solutions.
-
Record the chromatograms and integrate the peak areas for this compound and its degradation products.
-
-
Data Analysis:
-
From the calibration curve of the reference standard, determine the concentration of this compound in the sample solution.
-
The major degradation products can be identified by their retention times relative to the main this compound peak.
-
Calculate the percentage of remaining this compound and the percentage of each degradation product.
-
References
Technical Support Center: Analysis of Pralidoxime Chloride Adduct Formation with Organophosphates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analysis of Pralidoxime Chloride (2-PAM) adduct formation with organophosphates (OPs).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound in organophosphate poisoning?
A1: this compound acts as a cholinesterase reactivator.[1][2][3][4] Organophosphates inhibit acetylcholinesterase (AChE) by phosphorylating a serine residue in the enzyme's active site, leading to an accumulation of acetylcholine and subsequent cholinergic crisis.[5] Pralidoxime works by its oxime group performing a nucleophilic attack on the phosphorus atom of the organophosphate, cleaving the phosphate-ester bond and regenerating the active acetylcholinesterase. This process is most effective before the phosphorylated enzyme undergoes a conformational change known as "aging," which renders it resistant to reactivation.
Q2: What is a Pralidoxime-organophosphate adduct and why is its analysis important?
A2: A Pralidoxime-organophosphate adduct is the molecule formed when Pralidoxime successfully removes the organophosphate from the inhibited acetylcholinesterase. The analysis of these adducts in biological samples can serve as a specific biomarker of both organophosphate exposure and the successful action of Pralidoxime.
Q3: What are the key analytical techniques for studying Pralidoxime-organophosphate adducts?
A3: The most common and powerful technique is Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS). This method allows for the separation, detection, and quantification of the adducts with high sensitivity and specificity. Other methods that have been explored include electrochemical techniques.
Q4: How stable is this compound in solution?
A4: this compound solutions can degrade over time, especially in concentrated aqueous solutions. Degradation is influenced by pH, temperature, and storage container. A known degradation product is N-methyl-pyridinium-2-carboxaldehyde. For analytical purposes, it is crucial to use freshly prepared solutions or to have validated the stability of stored solutions under specific conditions. Lyophilized Pralidoxime has been shown to be stable for extended periods when stored properly.
Troubleshooting Guides
This section provides solutions to common problems encountered during the LC-MS/MS analysis of Pralidoxime-organophosphate adducts.
Issue 1: Poor or No Signal for the Adduct
| Possible Cause | Troubleshooting Step |
| Inefficient Adduct Formation | - Ensure the pH of the reaction mixture is optimal for Pralidoxime activity (typically near neutral).- Verify the concentration of both the organophosphate and Pralidoxime.- Consider the "aging" phenomenon; the adduct may not form if the inhibited enzyme has aged. |
| Sample Degradation | - Prepare samples fresh and analyze them promptly.- If storage is necessary, validate storage conditions (e.g., -80°C) to ensure adduct stability. |
| Ion Suppression/Enhancement | - Perform a post-column infusion experiment to assess matrix effects.- Improve sample cleanup procedures (e.g., solid-phase extraction) to remove interfering matrix components.- Dilute the sample to reduce the concentration of interfering substances.- Modify the chromatographic method to separate the adduct from co-eluting interfering compounds. |
| Incorrect MS Parameters | - Optimize MS parameters (e.g., ionization source settings, collision energy) by infusing a standard of the adduct, if available.- If a standard is not available, predict the fragmentation pattern and optimize based on theoretical m/z values. |
Issue 2: High Background Noise or Interfering Peaks
| Possible Cause | Troubleshooting Step |
| Contaminated Solvents or Reagents | - Use high-purity, LC-MS grade solvents and reagents.- Filter all mobile phases and sample diluents.- Run solvent blanks to identify the source of contamination. |
| Carryover from Previous Injections | - Implement a rigorous needle and injection port washing procedure between samples.- Inject a blank solvent after a high-concentration sample to check for carryover. |
| Matrix Interferences | - Enhance sample preparation to remove proteins, salts, and lipids.- Utilize a more selective sample extraction technique like immunoaffinity chromatography if available. |
| Pralidoxime Degradation Products | - Analyze a Pralidoxime standard that has been aged or stressed to identify the retention times and mass spectra of its degradation products. |
Issue 3: Inconsistent Retention Times
| Possible Cause | Troubleshooting Step |
| Changes in Mobile Phase Composition | - Prepare fresh mobile phase daily.- Ensure accurate mixing of mobile phase components.- Degas the mobile phase to prevent bubble formation. |
| Column Degradation or Contamination | - Flush the column with a strong solvent as recommended by the manufacturer.- If the problem persists, replace the column. |
| Fluctuations in Column Temperature | - Use a column oven to maintain a stable temperature. |
| System Leaks | - Inspect all fittings and connections for any signs of leakage. |
Quantitative Data
Table 1: Aging Half-life of Acetylcholinesterase Inhibited by Different Classes of Organophosphates
The "aging" half-life is the time it takes for 50% of the phosphorylated acetylcholinesterase to become resistant to reactivation by oximes.
| Organophosphate Class | Phosphorylation Type | Representative Compounds | Aging Half-life (in vitro) | Reference(s) |
| G-series Nerve Agents | Isopropoxy-methyl-phosphoryl | Sarin | ~3 hours | |
| G-series Nerve Agents | Pinacoloxy-methyl-phosphoryl | Soman | ~2-6 minutes | |
| V-series Nerve Agents | Ethoxy-methyl-phosphoryl | VX | 36 - 139 hours | |
| Diethyl Phosphates | Diethyl-phosphoryl | Parathion, Chlorpyrifos | ~33 hours | |
| Dimethyl Phosphates | Dimethyl-phosphoryl | Malathion, Dichlorvos | ~3.7 hours |
Table 2: In Vitro Reactivation of Organophosphate-Inhibited Acetylcholinesterase by Pralidoxime
| Organophosphate Inhibitor | Pralidoxime Concentration | % Reactivation | Reference(s) |
| Paraoxon | 10-3 M | Sufficient Reactivation | |
| Chlorpyrifos | 10-3 M | Sufficient Reactivation | |
| VX | 10-3 M | Sufficient Reactivation | |
| Sarin | 10-3 M | Sufficient Reactivation | |
| Cyclosarin | 1 mM | No Efficacy | |
| Tabun | 1 mM | No Efficacy | |
| Soman | 1 mM | No Efficacy |
Table 3: Summary of Clinical Trial Data on Pralidoxime Efficacy in Organophosphate Poisoning (Meta-analysis)
| Outcome | Pralidoxime Group | Control Group (Atropine alone) | Risk Ratio (95% CI) | P-value | Reference(s) |
| Mortality | 22.4% (73/326) | 14.1% (45/320) | 1.53 (0.97 to 2.41) | 0.07 |
Experimental Protocols
1. In Vitro Acetylcholinesterase Reactivation Assay
This protocol is adapted from methodologies described in the literature to assess the reactivation potential of Pralidoxime.
-
Materials:
-
Rat brain homogenate (as a source of acetylcholinesterase)
-
Organophosphate inhibitor solution (e.g., paraoxon in a suitable solvent)
-
This compound solution (e.g., 10-3 M and 10-5 M)
-
Phosphate buffer (pH 8.0)
-
Substrate solution (e.g., acetylthiocholine)
-
Ellman's reagent (DTNB)
-
Spectrophotometer
-
-
Procedure:
-
Prepare a 10% (w/v) rat brain homogenate in phosphate buffer.
-
Incubate the brain homogenate with the organophosphate inhibitor for 30 minutes at 25°C to achieve approximately 95% inhibition of AChE activity.
-
Add the this compound solution to the inhibited enzyme preparation and incubate for 10 minutes at 25°C.
-
Initiate the enzymatic reaction by adding the acetylthiocholine substrate.
-
Add Ellman's reagent (DTNB) and measure the change in absorbance at 412 nm over time using a spectrophotometer.
-
Calculate the percentage of reactivation relative to the activity of the uninhibited enzyme.
-
2. Sample Preparation and LC-MS/MS Analysis of Pralidoxime-Organophosphate Adducts
This is a representative protocol synthesized from common practices in bioanalytical mass spectrometry.
-
Sample Preparation (from plasma):
-
To 100 µL of plasma, add an internal standard.
-
Perform protein precipitation by adding 300 µL of ice-cold acetonitrile.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Filter the reconstituted sample through a 0.22 µm syringe filter before injection.
-
-
LC-MS/MS Parameters:
-
LC System: A standard HPLC or UHPLC system.
-
Column: A C18 reversed-phase column (e.g., Agilent Sorbax SB-C18, 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient from low to high percentage of Mobile Phase B to elute the adduct.
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 10 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for the Pralidoxime-organophosphate adduct and the internal standard.
-
Visualizations
Caption: Pralidoxime adduct formation pathway.
Caption: Experimental workflow for adduct analysis.
References
- 1. massspec.unm.edu [massspec.unm.edu]
- 2. Synthesis and Evaluation of Halogenated Pralidoximes in Reactivation of Organophosphate-Inhibited Cholinesterases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pralidoxime | C7H9N2O+ | CID 135398747 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Pralidoxime - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]
- 5. zefsci.com [zefsci.com]
Technical Support Center: Overcoming Pralidoxime Chloride Resistance in Organophosphate Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to Pralidoxime Chloride (2-PAM) in their experiments with specific organophosphate (OP) compounds.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My in vitro AChE reactivation assay shows low or no reactivation of OP-inhibited enzyme with Pralidoxime (2-PAM). What are the possible reasons?
A1: Several factors can contribute to poor reactivation efficacy of 2-PAM in vitro. Consider the following troubleshooting steps:
-
OP Compound-Specific Resistance: Certain OP compounds, particularly nerve agents like soman, tabun, and cyclosarin, are known to be inherently resistant to reactivation by 2-PAM.[1][2] This is often due to the rapid "aging" of the OP-AChE complex.[3]
-
"Aging" of the Inhibited Enzyme: The phosphorylated AChE can undergo a dealkylation process known as aging, which results in a negatively charged phosphonyl-AChE adduct that is resistant to reactivation by currently available oximes. The rate of aging is highly dependent on the specific OP compound. For instance, soman-inhibited AChE ages within minutes, making timely administration of an oxime critical.
-
Suboptimal Experimental Conditions:
-
Incorrect pH or Temperature: Ensure your assay buffer is within the optimal pH range for AChE activity (typically pH 7.4-8.0) and that the temperature is maintained consistently (e.g., 25°C or 37°C).[4]
-
Reagent Quality: Use fresh reagents, especially the substrate (e.g., acetylthiocholine) and the chromogen (e.g., DTNB), as they can degrade over time.[4]
-
-
Procedural Issues:
-
Insufficient Incubation Time: The pre-incubation time of the inhibited enzyme with 2-PAM may be too short. An optimization study to determine the ideal incubation time is recommended.
-
High Enzyme Concentration: An excessively high concentration of AChE may require a higher concentration of 2-PAM for effective reactivation.
-
Q2: I am working with an OP compound known to be resistant to 2-PAM. What are my alternatives?
A2: For OP compounds that exhibit resistance to 2-PAM, several alternative oximes have shown superior efficacy in preclinical studies. Consider exploring the following options:
-
HI-6: This oxime has demonstrated significantly better reactivation potency against soman and cyclosarin compared to 2-PAM.
-
Obidoxime: While also a traditional oxime, obidoxime has shown better efficacy against tabun than 2-PAM.
-
HLo-7: This oxime is considered a broad-spectrum reactivator and has shown efficacy against a range of nerve agents, including those resistant to 2-PAM.
-
Novel K-series Oximes (e.g., K203): Research into new oximes has identified promising candidates like K203, which shows high efficacy against tabun.
It is crucial to consult the literature for the most effective oxime against your specific OP compound of interest.
Q3: How can I determine the reactivation kinetics of a novel oxime against an OP-inhibited AChE?
A3: To determine the reactivation kinetics, you will need to perform a series of in vitro experiments to calculate the dissociation constant (KD), the maximal rate of reactivation (kr), and the second-order rate constant (kr2). A detailed protocol for an AChE reactivation assay using the Ellman's method is provided below. The general steps involve:
-
Inhibiting the AChE with the OP compound.
-
Incubating the inhibited enzyme with varying concentrations of the oxime.
-
Measuring the rate of AChE activity recovery over time using a spectrophotometer.
-
Analyzing the data using non-linear regression to determine the kinetic parameters.
Q4: My results are inconsistent between experiments. How can I improve the reproducibility of my AChE reactivation assays?
A4: Inconsistent results can be frustrating. Here are some tips to improve reproducibility:
-
Standardize Your Protocol: Ensure that all steps of your protocol, including incubation times, temperatures, and reagent concentrations, are kept consistent between experiments.
-
Use High-Quality Reagents: Aliquot and store your enzyme and other critical reagents properly to avoid degradation and freeze-thaw cycles.
-
Perform Proper Controls: Always include positive controls (a known potent reactivator), negative controls (no reactivator), and blank controls (no enzyme) in your assay plate.
-
Automate Pipetting Steps: If possible, use automated liquid handlers for pipetting to minimize human error.
-
Ensure Proper Mixing: Gently mix the contents of the wells after adding each reagent to ensure a homogenous reaction mixture.
Data Presentation: Comparison of Oxime Reactivation Efficacy
The following tables summarize the reactivation efficacy of Pralidoxime (2-PAM) and alternative oximes against various OP compounds. The data is presented as the second-order rate constant (kr2 in M-1min-1), which reflects the overall reactivation potency.
Table 1: Reactivation of Nerve Agent-Inhibited Human Acetylcholinesterase (AChE)
| Oxime | Tabun | Sarin | Soman | Cyclosarin | VX |
| Pralidoxime (2-PAM) | Ineffective (<5% reactivation) | Weak | Ineffective | Weak | Moderate |
| Obidoxime | Partially effective (~20% reactivation) | Moderate | Ineffective | Weak | High |
| HI-6 | Ineffective (<5% reactivation) | High | High | High | High |
| HLo-7 | Partially effective (~20% reactivation) | High | High | High | High |
| K203 | Highly effective | - | - | - | - |
Note: Efficacy is described qualitatively based on reported reactivation percentages and kinetic constants. Quantitative data can vary between studies due to different experimental conditions.
Table 2: Second-Order Rate Constants (kr2, M-1min-1) for Reactivation of OP-Inhibited Human Butyrylcholinesterase (BChE)
| Oxime | Sarin | Cyclosarin | Tabun | VX |
| Pralidoxime (2-PAM) | Low | 65 | Low | Low |
| HI-6 | Moderate | 770 | Low | Moderate |
| Obidoxime | High | Low | High | Low |
| 5B (Novel Oxime) | - | 34,120 | - | - |
Data for novel oxime 5B highlights the potential for newly developed compounds to overcome resistance.
Experimental Protocols
Detailed Protocol for In Vitro AChE Reactivation Assay (Ellman's Method)
This protocol is adapted from established methods for determining the reactivation efficacy of oximes.
Materials:
-
Purified acetylcholinesterase (e.g., from human erythrocytes)
-
Organophosphate inhibitor stock solution
-
Oxime reactivator stock solutions (multiple concentrations)
-
Phosphate buffer (0.1 M, pH 7.4)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution (10 mM in phosphate buffer)
-
Acetylthiocholine iodide (ATCI) solution (14 mM in deionized water)
-
96-well clear, flat-bottom microplate
-
Microplate reader capable of kinetic measurements at 412 nm
Procedure:
-
Enzyme Inhibition:
-
In a microcentrifuge tube, incubate the AChE solution with the OP inhibitor at a concentration sufficient to achieve >95% inhibition. The incubation time will depend on the specific OP and should be determined empirically.
-
Remove excess inhibitor by gel filtration or dialysis.
-
-
Plate Setup:
-
Prepare the following in the 96-well plate (final volume per well will be ~200 µL):
-
Blank: Buffer, DTNB, and ATCI (no enzyme).
-
Control (100% activity): Uninhibited AChE, buffer, DTNB, and solvent for the oxime.
-
Inhibited Control (0% reactivation): OP-inhibited AChE, buffer, DTNB, and solvent for the oxime.
-
Test Wells: OP-inhibited AChE, buffer, DTNB, and varying concentrations of the oxime solution.
-
-
-
Reactivation:
-
Add the OP-inhibited AChE to the test and inhibited control wells.
-
Add the different concentrations of the oxime solution to the test wells.
-
Incubate the plate for a defined period (e.g., 10-60 minutes) at a constant temperature (e.g., 37°C) to allow for reactivation.
-
-
Initiate Reaction and Measurement:
-
To all wells (except the blank), add the ATCI solution to start the colorimetric reaction.
-
Immediately place the plate in the microplate reader and measure the increase in absorbance at 412 nm every minute for 10-15 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well from the linear portion of the absorbance vs. time plot.
-
Calculate the percentage of reactivation for each oxime concentration using the following formula: % Reactivation = [(V_oxime - V_inhibited) / (V_control - V_inhibited)] * 100
-
Plot the initial rate of reactivation against the oxime concentration and fit the data to a suitable kinetic model (e.g., Michaelis-Menten for reactivation) to determine KD and kr. The second-order rate constant (kr2) can then be calculated as kr/KD.
-
Visualizations
Caption: Signaling pathway of organophosphate poisoning and pralidoxime action.
Caption: Experimental workflow for an in vitro AChE reactivation assay.
Caption: Logical relationship of factors contributing to Pralidoxime resistance.
References
- 1. Comparison of reactivating and therapeutic efficacy of two salts of the oxime HI-6 against tabun, soman and cyclosarin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reactivating potency of obidoxime, pralidoxime, HI 6 and HLö 7 in human erythrocyte acetylcholinesterase inhibited by highly toxic organophosphorus compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. litfl.com [litfl.com]
- 4. benchchem.com [benchchem.com]
Validation & Comparative
Pralidoxime Chloride vs. Obidoxime: A Comparative Efficacy Analysis in Nerve Agent Poisoning
For Researchers, Scientists, and Drug Development Professionals
The ever-present threat of nerve agent exposure necessitates the continuous evaluation and comparison of available antidotes. Among the cornerstone treatments are oximes, which function by reactivating acetylcholinesterase (AChE), an enzyme critical for nerve function that is inhibited by organophosphorus nerve agents. This guide provides a detailed comparison of two prominent oximes, pralidoxime chloride (2-PAM) and obidoxime, focusing on their efficacy against various nerve agents, supported by experimental data.
Mechanism of Action: AChE Inhibition and Reactivation
Organophosphorus nerve agents act by binding to the serine residue in the active site of AChE, leading to the accumulation of the neurotransmitter acetylcholine. This results in a cholinergic crisis characterized by symptoms such as convulsions, respiratory distress, and ultimately, death. Oximes counteract this by nucleophilically attacking the phosphorus atom of the nerve agent, breaking the bond with AChE and restoring its function.
Comparative Efficacy: In Vitro and In Vivo Data
The effectiveness of pralidoxime and obidoxime varies significantly depending on the specific nerve agent. This is largely due to the chemical structure of the nerve agent, which influences the rate of "aging," a process where the nerve agent-AChE bond becomes irreversible and resistant to oxime reactivation.
In Vitro Acetylcholinesterase Reactivation
The ability of an oxime to reactivate inhibited AChE in a controlled laboratory setting is a key indicator of its potential therapeutic efficacy. The following table summarizes the percentage of AChE reactivation by pralidoxime and obidoxime against various nerve agents from in vitro studies.
| Nerve Agent | Enzyme Source | Pralidoxime Reactivation (%) | Obidoxime Reactivation (%) | Reference |
| Tabun | Human Erythrocyte AChE | ~5% | ~20% | [1] |
| Sarin | Human Erythrocyte AChE | Lower than Obidoxime | Higher than Pralidoxime | [1] |
| Cyclosarin | Human Erythrocyte AChE | Weak | Weak | [1][2] |
| VX | Human Erythrocyte AChE | Lower than Obidoxime | Higher than Pralidoxime | [1] |
| Tabun | Human Brain Homogenate | Ineffective | 42 min⁻¹ (kr) | |
| Sarin | Rat Brain Homogenate | Effective | Effective | |
| Tabun | Rat Brain Homogenate | Ineffective | Effective |
Note: Direct percentage comparisons can be misleading due to variations in experimental conditions such as oxime concentration and incubation time. kr denotes the second-order reactivation rate constant.
In Vivo Efficacy: Animal Studies
Animal models provide crucial data on the therapeutic effectiveness of oximes in a living system, often measured by the increase in the median lethal dose (LD50) of a nerve agent when an antidote is administered. The protective ratio (PR), calculated as the LD50 with treatment divided by the LD50 without treatment, indicates the level of protection afforded by the antidote.
| Nerve Agent | Animal Model | Treatment | Protective Ratio (PR) | Key Findings | Reference |
| Tabun | Rat | Atropine + Pralidoxime | Not specified | Ineffective in decreasing neurotoxicity. | Not specified |
| Tabun | Rat | Atropine + Obidoxime | Not specified | Most effective in eliminating neurotoxicity. | Not specified |
| Sarin | Rabbit | Atropine + Pralidoxime | Not specified | Highly effective. | |
| Sarin | Rabbit | Atropine + Obidoxime | Not specified | Not explicitly stated, but generally effective. | |
| VX | Guinea Pig | Pralidoxime | Not specified | Restored AChE function in blood and peripheral tissues. |
Experimental Protocols
A generalized experimental workflow for evaluating the in vivo efficacy of oximes against nerve agent poisoning is depicted below. Specific parameters such as animal species, nerve agent and oxime dosages, and routes of administration vary between studies.
A typical in vitro AChE reactivation assay involves the following steps:
-
Enzyme Preparation: Isolation and preparation of AChE from a source such as human erythrocytes or animal brain tissue.
-
Inhibition: Incubation of the prepared AChE with a specific nerve agent to achieve a high level of inhibition (e.g., >95%).
-
Reactivation: Addition of the oxime (pralidoxime or obidoxime) at a specific concentration and incubation for a defined period.
-
Activity Measurement: Quantification of AChE activity using a spectrophotometric method, such as the Ellman assay, to determine the percentage of reactivation compared to the uninhibited enzyme activity.
Discussion and Conclusion
The available experimental data indicates that the efficacy of both pralidoxime and obidoxime is highly dependent on the specific nerve agent.
-
Against Tabun: Obidoxime consistently demonstrates superior efficacy in both in vitro and in vivo studies compared to pralidoxime, which is largely ineffective against tabun poisoning.
-
Against Sarin and VX: Both oximes show considerable effectiveness against sarin and VX. However, some in vitro studies suggest that obidoxime may have a higher reactivating potency.
-
Against Cyclosarin: Both pralidoxime and obidoxime are reported to be weak reactivators of cyclosarin-inhibited AChE.
It is crucial to note that no single oxime has emerged as a universal antidote for all nerve agent poisoning scenarios. The choice of oxime for stockpiling and therapeutic use must consider the specific threats anticipated. While obidoxime shows broader efficacy, particularly against tabun, pralidoxime remains a widely used and effective countermeasure for certain nerve agents. Further research into novel, broad-spectrum oximes is essential to improve medical preparedness against the diverse range of organophosphorus threats.
References
A Comparative Analysis of Pralidoxime Chloride and HI-6 Oxime Reactivation Rates for Organophosphate-Inhibited Acetylcholinesterase
For Researchers, Scientists, and Drug Development Professionals
The development of effective medical countermeasures against organophosphate (OP) poisoning, a persistent threat from nerve agents and pesticides, remains a critical area of research. A key therapeutic strategy involves the administration of oximes to reactivate acetylcholinesterase (AChE), the enzyme vital for nerve function that is inhibited by OPs. This guide provides a comparative analysis of two prominent oximes: Pralidoxime Chloride (2-PAM), a long-standing treatment, and HI-6, a more recently developed reactivator. This objective comparison is supported by experimental data to inform research and development efforts in this field.
At a Glance: this compound vs. HI-6
| Feature | This compound (2-PAM) | HI-6 (Asoxime) |
| Primary Efficacy | More effective against tabun poisoning.[1][2] | Superior efficacy against soman, sarin, and VX nerve agents.[1][2] |
| Spectrum of Activity | Considered less broad-spectrum, with limited efficacy against certain nerve agents like soman.[3] | Regarded as a more broad-spectrum reactivator for nerve agent poisoning. |
| Clinical Status | FDA-approved and widely used as a standard treatment. | Used in several countries for military settings and under development as a replacement for 2-PAM. |
| Central Nervous System Penetration | Limited ability to cross the blood-brain barrier. | As a quaternary pyridinium oxime, it also has restricted access to the central nervous system. |
Quantitative Comparison of Reactivation Efficacy
The effectiveness of an oxime is determined by its ability to reactivate OP-inhibited AChE. This is quantified by kinetic constants, including the reactivation rate constant (k_r), the dissociation constant (K_d), and the second-order reactivation rate constant (k_r2), which represents the overall reactivation efficiency.
While in vivo studies demonstrate varied efficacy depending on the specific organophosphate and animal model, in vitro studies provide a direct comparison of the intrinsic reactivating potential of these oximes against inhibited human AChE.
In vitro studies have shown that HI-6 exhibits a higher affinity and a greater velocity of reactivation for AChE inhibited by nerve agents like sarin and VX at low concentrations compared to 2-PAM. However, the difference in in vivo efficacy for these agents is not always statistically significant.
For soman-inhibited AChE, HI-6 has consistently demonstrated superior reactivation in various models, including human blood. Conversely, 2-PAM is more effective in reactivating AChE inhibited by tabun. A study in rabbits showed HI-6 to be 3-5 times more effective than 2-PAM against soman poisoning when used with atropine.
The following table summarizes the comparative efficacy against different nerve agents based on available literature.
| Nerve Agent | This compound (2-PAM) Efficacy | HI-6 Efficacy | Key Findings |
| Soman (GD) | Low to negligible | Significantly Superior | HI-6 is consistently the more effective reactivator for soman-inhibited AChE. |
| Sarin (GB) | Highly Effective | Highly Effective | Both oximes demonstrate high efficacy against sarin. |
| VX | Highly Effective | Highly Effective | Both oximes are highly effective against VX, though some in vitro studies suggest a kinetic advantage for HI-6. |
| Tabun (GA) | Superior | Less Effective | 2-PAM is the more effective reactivator for tabun-inhibited AChE. |
Signaling Pathway and Experimental Workflow
To understand the mechanism of action and the methods used to evaluate these oximes, the following diagrams illustrate the AChE inhibition and reactivation pathway, as well as a typical experimental workflow for determining reactivation rates.
Caption: Mechanism of AChE inhibition by organophosphates and subsequent reactivation by oximes.
Caption: A typical experimental workflow for determining oxime reactivation rates of inhibited AChE.
Experimental Protocols
The following provides a generalized methodology for in vitro comparison of oxime reactivation rates, based on common practices cited in the literature.
1. Materials:
-
Source of Acetylcholinesterase: Human erythrocyte ghosts are a common and relevant source for studying AChE reactivation.
-
Organophosphates: Specific nerve agents (e.g., soman, sarin, VX, tabun) or pesticide analogues (e.g., paraoxon).
-
Oximes: this compound and HI-6.
-
Assay Reagents: Ellman's reagent (DTNB), acetylthiocholine (ATCh), and a suitable buffer system (e.g., phosphate buffer, pH 7.4).
2. Inhibition of Acetylcholinesterase:
-
A suspension of erythrocyte ghosts is incubated with a specific concentration of the organophosphate for a defined period (e.g., 30 minutes) to achieve a high degree of AChE inhibition (typically >95%).
-
The inhibited enzyme preparation is then centrifuged and washed to remove the excess, unbound inhibitor.
3. Reactivation Assay:
-
The inhibited AChE is incubated with various concentrations of the oxime (this compound or HI-6) at a controlled temperature (e.g., 37°C).
-
Aliquots are taken at different time points (e.g., 5, 15, 30, 60 minutes) to measure the extent of AChE reactivation.
4. Measurement of AChE Activity (Ellman's Method):
-
The activity of AChE is determined spectrophotometrically by measuring the rate of production of thiocholine, which reacts with DTNB to produce a colored product.
-
The rate of color change is proportional to the AChE activity.
5. Data Analysis:
-
The percentage of reactivation is calculated for each time point and oxime concentration.
-
The data are then fitted to kinetic models to determine the reactivation rate constant (k_r) and the dissociation constant (K_d). The second-order rate constant (k_r2 = k_r / K_d) is calculated to compare the overall reactivation efficiency of the oximes.
In Vivo Efficacy Studies:
-
Animal models, such as rabbits, guinea pigs, or rats, are challenged with a lethal dose (e.g., LD50) of a nerve agent.
-
Treatment, consisting of an oxime (Pralidoxime or HI-6) often in combination with atropine and sometimes a benzodiazepine, is administered at the onset of symptoms or a fixed time post-challenge.
-
The primary endpoint is typically survival over a 24-hour period, and the protective ratio of the treatment is calculated.
Conclusion
The choice between this compound and HI-6 as a reactivator for organophosphate-inhibited AChE is highly dependent on the specific organophosphate involved. While 2-PAM remains a standard and effective treatment for certain exposures, particularly tabun, the evidence strongly suggests that HI-6 offers superior protection against a broader range of highly toxic nerve agents, most notably soman. For researchers and drug development professionals, these findings underscore the importance of developing broad-spectrum reactivators and highlight the need for continued investigation into novel oxime structures. The experimental protocols outlined provide a foundation for standardized in vitro and in vivo evaluations to systematically compare the efficacy of new and existing countermeasures.
References
- 1. A comparison of the efficacy of HI6 and 2-PAM against soman, tabun, sarin, and VX in the rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HI-6 - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]
- 3. Comparative protective effects of HI-6 and MMB-4 against organophosphorous nerve agent poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Pralidoxime Chloride Efficacy in Diverse Animal Models of Organophosphate Poisoning: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of Pralidoxime Chloride (2-PAM) in treating organophosphate (OP) poisoning across various animal species. It is intended to serve as a valuable resource for researchers and professionals involved in the development of medical countermeasures against chemical warfare agents and pesticides. This document summarizes key experimental findings, presents detailed methodologies, and offers objective comparisons with other oxime reactivators.
Organophosphate compounds, including nerve agents and pesticides, pose a significant threat to both military personnel and civilian populations. These agents irreversibly inhibit the enzyme acetylcholinesterase (AChE), leading to a toxic accumulation of the neurotransmitter acetylcholine and subsequent cholinergic crisis. The primary treatment for OP poisoning involves the administration of an antimuscarinic agent like atropine and an oxime to reactivate the inhibited AChE. This compound has been a cornerstone of this therapy for decades, with its efficacy being evaluated in a multitude of animal models.[1]
This guide delves into the cross-validation of this compound's effectiveness, highlighting species-specific differences in response and comparing its performance against other oximes such as HI-6 and obidoxime. Understanding these variations is critical for the extrapolation of animal data to human scenarios and for the development of more effective and broad-spectrum medical countermeasures.
Comparative Efficacy of this compound and Alternative Oximes
The therapeutic success of oxime reactivators is highly dependent on the specific organophosphate agent, the animal species, and the treatment regimen. The following tables summarize the available quantitative data from various preclinical studies, offering a comparative look at the efficacy of this compound and other notable oximes.
Table 1: Comparative Survival Rates with Oxime Treatment in Animal Models of Nerve Agent Poisoning
| Animal Model | Nerve Agent | Oxime Treatment (Dosage) | Survival Rate (%) |
| Rabbit | Soman | This compound (2-PAM) (100 µmol/kg) + Atropine | Low (3-5 times less effective than HI-6)[2] |
| HI-6 (100 µmol/kg) + Atropine | High[2] | ||
| Tabun | This compound (2-PAM) (100 µmol/kg) + Atropine | More effective than HI-6[2] | |
| HI-6 (100 µmol/kg) + Atropine | Less effective than 2-PAM[2] | ||
| Sarin | This compound (2-PAM) (100 µmol/kg) + Atropine | Highly effective | |
| HI-6 (100 µmol/kg) + Atropine | Highly effective | ||
| VX | This compound (2-PAM) (100 µmol/kg) + Atropine | Highly effective | |
| HI-6 (100 µmol/kg) + Atropine | Highly effective | ||
| Guinea Pig | Soman (1.5 x LD50) | HI-6 + Atropine | 87.5 |
| HLö-7 + Atropine | 87.5 | ||
| Soman (3 x LD50) | HI-6 + Atropine | 10 (after 24h) | |
| HLö-7 + Atropine | 0 | ||
| Tabun (2 x LD50) | HI-6 + Atropine | 64 | |
| HLö-7 + Atropine | 100 | ||
| Tabun (7.5 x LD50) | HLö-7 + Atropine | 82 | |
| Mouse | Soman | HI-6-loaded PEGylated liposomes | 70 (at 20 min post-exposure) |
| Free HI-6 | 0 (at 20 min post-exposure) |
Table 2: Comparative Efficacy of Oximes Against Organophosphate Pesticide Poisoning in Rats
| Organophosphate | Oxime Treatment | Relative Risk of Death (RR) |
| Paraoxon | This compound (2-PAM) | 0.78 |
| Obidoxime | 0.64 | |
| K-27 | 0.20 | |
| K-48 | 0.32 | |
| Diisopropylfluorophosphate (DFP) | This compound (2-PAM) | 0.62 |
| Obidoxime | 0.19 | |
| K-27 | 0.16 | |
| K-48 | 0.28 | |
| Methyl-paraoxon | This compound (2-PAM) | Ineffective |
| Obidoxime | Ineffective | |
| K-27 | 0.58 | |
| K-48 | 0.60 |
A lower Relative Risk (RR) indicates superior protective efficacy.
Table 3: LD50 Values of Common Organophosphates in Various Animal Species
| Organophosphate | Animal Species | Oral LD50 (mg/kg) | Dermal LD50 (mg/kg) |
| Azinphos-methyl | Rat | 5 | 220 (Rabbit) |
| Chlorpyrifos | Sheep | 850-1000 (Lethal Dose) | - |
| Diazinon | Rat | 300 | 379 (Rabbit) |
| Malathion | Rat | 885 | 4000 (Rabbit) |
| Parathion | Rat | 3 | 6.8 (Rabbit) |
| Dog | 23-35 | - | |
| Cat | 15 | - | |
| Disulfoton | Rat | 2 | 6 (Rabbit) |
Experimental Protocols
A generalized experimental protocol for evaluating the efficacy of oximes in animal models of organophosphate poisoning is outlined below. Specific details may vary between studies.
1. Animal Model Selection: Rodents (mice, rats, guinea pigs) and non-human primates are commonly used. Guinea pigs and non-human primates are considered appropriate models due to their low levels of circulating carboxylesterases, similar to humans. The choice of species can significantly impact the outcome, as metabolic rates and enzyme kinetics can differ.
2. Organophosphate Challenge: The selected organophosphate (nerve agent or pesticide) is administered to the animals, typically via subcutaneous, intramuscular, or oral routes. The dosage is often a multiple of the predetermined LD50 value for that specific agent and animal species to ensure a lethal challenge.
3. Treatment Administration: The therapeutic intervention, consisting of an oxime (e.g., this compound) and an anticholinergic agent (e.g., atropine), is administered at a specific time point relative to the OP challenge (pre-treatment, simultaneous, or post-treatment). The route of administration for the treatment is often intravenous or intramuscular.
4. Endpoint Measurement: The primary endpoint is typically survival over a defined period (e.g., 24 hours). Other endpoints may include:
-
Cholinesterase Reactivation: Blood samples are collected at various time points to measure the percentage of acetylcholinesterase reactivation.
-
Clinical Signs of Toxicity: Observation and scoring of clinical signs such as tremors, convulsions, salivation, and respiratory distress.
-
Neurobehavioral Assessments: Evaluation of motor activity, coordination, and cognitive function.
5. Data Analysis: Survival data is often analyzed using methods such as the Kaplan-Meier survival analysis. Cholinesterase activity and other quantitative measures are typically compared between treatment groups and a control group (receiving only the OP challenge or a placebo).
Visualizing the Science
To better illustrate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: Mechanism of organophosphate poisoning and pralidoxime action.
Caption: Generalized workflow for in-vivo oxime efficacy studies.
Conclusion
The cross-validation of this compound efficacy in different animal species reveals a complex picture. While it remains a critical component of therapy for organophosphate poisoning, its effectiveness is not uniform across all types of organophosphates or in all animal models. Studies comparing this compound to other oximes, such as HI-6, demonstrate that alternative reactivators may offer superior protection against specific nerve agents. For instance, HI-6 has shown greater efficacy against soman poisoning in rabbits and guinea pigs, whereas this compound appears more effective against tabun in rabbits.
These findings underscore the importance of selecting appropriate animal models for preclinical studies and the need for continued research into broad-spectrum oximes. The data presented in this guide highlights the necessity of considering the specific toxicant and the species being studied when evaluating the potential efficacy of medical countermeasures. For researchers and drug development professionals, this comparative analysis provides a foundation for designing more informative preclinical trials and for advancing the development of next-generation antidotes for organophosphate poisoning.
References
Pralidoxime Chloride: A Comparative Guide to its Efficacy Against Organophosphate Classes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Pralidoxime Chloride's performance against different classes of organophosphates (OPs), supported by experimental data. The information is intended to assist researchers and professionals in drug development in understanding the nuances of Pralidoxime's efficacy and in designing future studies.
Organophosphate poisoning is a significant global health concern, arising from exposure to pesticides and nerve agents. The primary mechanism of OP toxicity is the irreversible inhibition of acetylcholinesterase (AChE), a critical enzyme responsible for the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an accumulation of acetylcholine at nerve synapses, resulting in a cholinergic crisis characterized by a range of symptoms affecting the nervous, respiratory, and cardiovascular systems. This compound, an oxime, is a key antidote used to reactivate OP-inhibited AChE. However, its effectiveness is not uniform across all types of organophosphates.
The efficacy of Pralidoxime is largely dependent on the chemical structure of the inhibiting organophosphate, specifically whether it is a dimethyl or diethyl phosphate. This guide will delve into the comparative efficacy of Pralidoxime against these two classes, presenting both in-vitro and in-vivo experimental findings.
In-Vitro Efficacy of this compound
The reactivation of acetylcholinesterase by Pralidoxime has been evaluated in various in-vitro studies. These studies typically involve inhibiting the enzyme with a specific organophosphate and then measuring the degree of reactivation upon the introduction of Pralidoxime. The data consistently demonstrates that Pralidoxime is more effective at reactivating AChE inhibited by diethyl organophosphates compared to dimethyl organophosphates.
| Organophosphate Class | Organophosphate | Pralidoxime Concentration (M) | AChE Reactivation (%) | Reference |
| Diethyl Phosphates | Paraoxon | 10⁻³ | ~40 | Kuca et al., 2010 |
| Chlorpyrifos | 10⁻³ | ~35 | Kuca et al., 2010 | |
| Russian VX | 10⁻³ | ~30 | Kuca et al., 2010 | |
| VX | 10⁻³ | ~25 | Kuca et al., 2010 | |
| Dimethyl Phosphates | Dimethoate | 0.066 x 10⁻³ | Partial Recovery | Villa et al., 2005[1] |
| Sarin | 10⁻³ | ~15 | Kuca et al., 2010 |
Table 1: In-vitro reactivation of organophosphate-inhibited acetylcholinesterase by this compound. Data is compiled from various sources and experimental conditions may vary.
In-Vivo Efficacy of this compound
Clinical and preclinical studies in living organisms further support the differential efficacy of Pralidoxime. In-vivo studies often measure the reactivation of red blood cell (RBC) AChE as a surrogate for synaptic AChE activity.
A randomized controlled trial by Eddleston et al. (2009) demonstrated "substantial" red cell AChE reactivation in patients poisoned by diethyl organophosphates, whereas only "moderate" reactivation was observed in those poisoned by dimethyl compounds[2][3][4][5]. Another study observed a 154% increase in red cell AChE activity in patients poisoned with diethyl organophosphates 24 hours after Pralidoxime infusion, compared to an 81% increase in those poisoned with dimethyl organophosphates.
| Organophosphate Class | Outcome Measure | Result | Reference |
| Diethyl Phosphates | Red Cell AChE Reactivation (in-vivo) | Substantial | Eddleston et al., 2009 |
| Increase in Red Cell AChE activity at 24h | 154% | Nagendran et al., 2011 | |
| Dimethyl Phosphates | Red Cell AChE Reactivation (in-vivo) | Moderate | Eddleston et al., 2009 |
| Increase in Red Cell AChE activity at 24h | 81% | Nagendran et al., 2011 |
Table 2: In-vivo efficacy of this compound against diethyl and dimethyl organophosphates.
Clinical Outcomes
The differential in-vitro and in-vivo efficacy of Pralidoxime against diethyl and dimethyl organophosphates has significant implications for clinical outcomes. However, clinical trial data directly comparing mortality and morbidity based on the class of organophosphate are often confounded by various factors, including the specific agent, dose, time to treatment, and supportive care.
A systematic review of clinical trials on Pralidoxime in organophosphate poisoning highlighted the inconsistent results, with some studies showing benefit, others no effect, and some even potential harm. The review emphasized that a critical factor often not accounted for in these trials is the type of organophosphate involved. The faster "aging" of the dimethyl phosphate-AChE complex, a process that renders the enzyme resistant to reactivation by oximes, is a key reason for the reduced efficacy of Pralidoxime in poisonings with this class of compounds.
| Outcome Measure | Pralidoxime vs. Placebo (Overall OP Poisoning) | Note | Reference |
| Mortality | No significant difference (RR = 1.53, 95% CI 0.97 to 2.41) | Data from a meta-analysis of six RCTs. Does not stratify by OP class. | Kharel et al., 2020 |
| Need for Ventilator Support | No significant difference (RR = 1.29, 95% CI 0.97 to 1.71) | Data from a meta-analysis of six RCTs. Does not stratify by OP class. | Kharel et al., 2020 |
Table 3: Clinical outcomes from a meta-analysis of randomized controlled trials of Pralidoxime in organophosphate poisoning. These results are not stratified by the chemical class of the organophosphate.
Experimental Protocols
In-Vitro Acetylcholinesterase Reactivation Assay
A standard method for determining the in-vitro efficacy of Pralidoxime is the Ellman's assay, adapted for reactivation studies.
Materials:
-
Purified acetylcholinesterase (e.g., from electric eel or human erythrocytes)
-
Organophosphate inhibitor (specific dimethyl and diethyl phosphates)
-
This compound
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Acetylthiocholine iodide (ATCI)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Enzyme Inhibition: Incubate a solution of acetylcholinesterase with the specific organophosphate inhibitor at a concentration sufficient to achieve >95% inhibition. The incubation time will vary depending on the inhibitor.
-
Removal of Excess Inhibitor: Remove the excess, unbound organophosphate from the solution. This can be achieved through methods like gel filtration or dialysis.
-
Reactivation: Add this compound at various concentrations to the inhibited enzyme solution in the wells of a 96-well plate. Include a control with no Pralidoxime to measure spontaneous reactivation.
-
Enzyme Activity Measurement (Ellman's Method):
-
Add DTNB solution to each well.
-
Initiate the reaction by adding the substrate, ATCI.
-
Immediately begin monitoring the change in absorbance at 412 nm over time using a microplate reader. The rate of change in absorbance is proportional to the AChE activity.
-
-
Calculation of Reactivation: The percentage of reactivation is calculated using the following formula:
% Reactivation = [(Rate of reactivated enzyme - Rate of inhibited enzyme) / (Rate of native enzyme - Rate of inhibited enzyme)] x 100
Signaling Pathways and Mechanisms
The following diagrams illustrate the mechanism of organophosphate poisoning and the action of this compound.
Conclusion
The available evidence strongly indicates that this compound is more effective in reactivating acetylcholinesterase inhibited by diethyl organophosphates as compared to dimethyl organophosphates. This difference in efficacy is observed in both in-vitro and in-vivo studies and is attributed to the faster rate of "aging" of the dimethyl phosphoryl-AChE complex. While clinical outcomes are influenced by a multitude of factors, the chemical class of the organophosphate is a critical determinant of Pralidoxime's therapeutic potential. Future research and clinical trial designs should carefully consider stratifying patients based on the type of organophosphate exposure to better elucidate the clinical utility of Pralidoxime and to develop more targeted therapeutic strategies.
References
- 1. Regeneration of Red Cell Cholinesterase Activity Following Pralidoxime (2-PAM) Infusion in First 24 h in Organophosphate Poisoned Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oximes in Acute Organophosphate Pesticide Poisoning: a Systematic Review of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pralidoxime in Acute Organophosphorus Insecticide Poisoning—A Randomised Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pralidoxime in acute organophosphorus insecticide poisoning--a randomised controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Head-to-head comparison of different Pralidoxime Chloride salt forms in research
For researchers, scientists, and drug development professionals, the choice of the appropriate salt form of an active pharmaceutical ingredient (API) is a critical decision that can significantly impact the efficacy, stability, and safety of a drug product. This guide provides a detailed comparison of the different salt forms of Pralidoxime, a vital antidote for organophosphate poisoning, to aid in the selection of the most suitable form for research and development.
Pralidoxime is a cholinesterase reactivator that works by reversing the binding of organophosphates to the acetylcholinesterase (AChE) enzyme.[1][2] It is commonly available in several salt forms, with the most frequently studied being Pralidoxime Chloride, Pralidoxime Iodide, and Pralidoxime Mesylate.[1] The specific activity of Pralidoxime resides in the 2-formyl-1-methylpyridinium ion, and the choice of the salt form is primarily dictated by its physicochemical properties and potential adverse effects.[3][4]
Comparative Analysis of Physicochemical and Pharmacokinetic Properties
While comprehensive head-to-head comparative studies are limited in the publicly available literature, the existing data provides valuable insights into the key differences between the common salt forms of Pralidoxime. The chloride salt is generally preferred due to its favorable physiological compatibility, excellent water solubility, and higher potency per gram owing to its lower molecular weight.
| Property | This compound | Pralidoxime Iodide | Pralidoxime Mesylate (Methanesulfonate) |
| Chemical Formula | C₇H₉ClN₂O | C₇H₉IN₂O | C₈H₁₁NO₄S |
| Molecular Weight | 172.61 g/mol | 264.05 g/mol | 217.24 g/mol |
| Appearance | Odorless, white, nonhygroscopic, crystalline powder | White solid | Data not readily available |
| Melting Point | 215-225°C (with decomposition) | Data not readily available | Data not readily available |
| Solubility | Freely soluble in water | Soluble in water | Data not readily available |
| Potency | Considered the standard | This compound is reported to be 1.53 times more potent than the iodide salt. | Data not readily available |
| Pharmacokinetics | Rapidly absorbed and excreted. | Similar to chloride salt, but high doses can lead to significant iodine load. | Pharmacokinetics are identical to the chloride salt. |
| Adverse Effects | Generally well-tolerated. | Risk of iodine toxicity with high doses. | Similar to chloride salt. |
In-Depth Look at Stability and Efficacy
Stability: this compound, when stored as a lyophilized powder, has been shown to be chemically stable well beyond its expiration date. However, in solution, its stability can be influenced by factors such as pH and storage container. Concentrated aqueous solutions of this compound tend to degrade more rapidly than dilute solutions.
Efficacy: The primary measure of Pralidoxime's efficacy is its ability to reactivate inhibited acetylcholinesterase. While direct comparative in vivo efficacy studies between the salt forms are not extensively reported, the higher potency per gram of the chloride salt suggests a potential advantage. Clinical studies have focused more on optimizing dosing regimens of a single salt form (typically chloride or iodide) rather than comparing the efficacy of different salts.
Experimental Protocols
Below are detailed methodologies for key experiments relevant to the comparison of Pralidoxime salt forms.
Protocol 1: Comparative Dissolution Profile Analysis
Objective: To compare the in vitro dissolution rates of different Pralidoxime salt forms under standardized conditions.
Materials:
-
This compound, Pralidoxime Iodide, and Pralidoxime Mesylate powders.
-
Dissolution apparatus (USP Apparatus 2 - Paddle).
-
Dissolution media: 0.1 N HCl (pH 1.2), Acetate buffer (pH 4.5), and Phosphate buffer (pH 6.8).
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Other standard laboratory equipment and reagents.
Method:
-
Prepare 900 mL of each dissolution medium and maintain the temperature at 37 ± 0.5°C.
-
Accurately weigh an amount of each Pralidoxime salt equivalent to a standard dose.
-
Place the weighed sample in the dissolution vessel containing the selected medium.
-
Begin stirring at a constant speed (e.g., 50 rpm).
-
Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes) and replace with an equal volume of fresh medium.
-
Filter the samples immediately.
-
Analyze the concentration of dissolved Pralidoxime in each sample using a validated HPLC method.
-
Plot the percentage of drug dissolved against time to generate dissolution profiles for each salt form in each medium.
-
Calculate the dissolution rate and compare the profiles.
Protocol 2: In Vivo Comparative Bioavailability Study in an Animal Model
Objective: To compare the rate and extent of absorption of different Pralidoxime salt forms in a relevant animal model (e.g., rats or rabbits).
Materials:
-
This compound, Pralidoxime Iodide, and Pralidoxime Mesylate suitable for injection.
-
Healthy adult male/female animal models (e.g., Sprague-Dawley rats).
-
Equipment for intravenous and/or intramuscular administration.
-
Blood collection supplies (e.g., syringes, tubes with anticoagulant).
-
Analytical equipment for quantifying Pralidoxime in plasma (e.g., LC-MS/MS).
Method:
-
Fast the animals overnight with free access to water.
-
Divide the animals into groups, with each group receiving a different Pralidoxime salt form.
-
Administer a single equimolar dose of each Pralidoxime salt to the respective group via the chosen route (e.g., intramuscular injection).
-
Collect blood samples at predetermined time points (e.g., 0, 15, 30, 60, 120, 240, and 480 minutes) post-administration.
-
Process the blood samples to obtain plasma and store frozen until analysis.
-
Quantify the concentration of Pralidoxime in the plasma samples using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters for each salt form, including Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve).
-
Statistically compare the pharmacokinetic parameters between the different salt forms to determine relative bioavailability.
Visualizing Key Processes
To further aid in the understanding of the experimental workflows and the mechanism of action of Pralidoxime, the following diagrams are provided.
Caption: Experimental workflow for a comparative in vivo bioavailability study of Pralidoxime salt forms.
Caption: Mechanism of Acetylcholinesterase (AChE) reactivation by Pralidoxime.
Conclusion
The selection of a Pralidoxime salt form for research and development should be guided by a thorough evaluation of its physicochemical properties, stability, and potential for adverse effects. Based on the available evidence, this compound emerges as the most favorable option due to its high water solubility, physiological compatibility, and greater potency per gram. The potential for iodine toxicity associated with high doses of Pralidoxime Iodide makes it a less desirable choice for applications requiring intensive dosing regimens. The pharmacokinetic profile of Pralidoxime Mesylate appears to be identical to that of the chloride salt, suggesting it could be a viable alternative, although more comprehensive comparative data on its other properties would be beneficial.
Researchers are encouraged to conduct their own specific pre-formulation and stability studies to ensure the chosen salt form is optimal for their intended application and formulation. The experimental protocols provided in this guide offer a framework for conducting such comparative evaluations.
References
Pralidoxime Chloride: An In Vitro and In Vivo Correlation of its Acetylcholinesterase Reactivating Activity
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides an objective comparison of Pralidoxime Chloride's performance with other acetylcholinesterase (AChE) reactivators, supported by experimental data. It is designed to assist researchers, scientists, and drug development professionals in understanding the nuances of its in vitro and in vivo efficacy.
Mechanism of Action: Reversing the Effects of Organophosphate Poisoning
Organophosphate (OP) compounds, found in pesticides and nerve agents, exert their toxic effects by inhibiting the enzyme acetylcholinesterase (AChE). This inhibition leads to an accumulation of the neurotransmitter acetylcholine, resulting in a cholinergic crisis characterized by symptoms ranging from muscle twitching and respiratory distress to seizures and death[1]. This compound (2-PAM) is an oxime-based antidote that functions by reactivating phosphorylated AChE. It does so through a nucleophilic attack on the phosphorus atom of the organophosphate, cleaving the bond between the inhibitor and the enzyme's active site, thereby restoring normal enzymatic function[1]. The effectiveness of this process is time-dependent, as the phosphorylated enzyme can undergo a process called "aging," where the bond becomes resistant to reactivation[1].
In Vitro Efficacy: A Comparative Analysis
The in vitro reactivation of OP-inhibited AChE is a critical measure for evaluating the potential efficacy of oxime antidotes. Studies have compared the reactivation potency of this compound with other oximes, such as Obidoxime and HI-6, against various OPs.
| Organophosphate | Oxime | Concentration (µM) | Source of AChE | Reactivation (%) | Reference |
| Sarin | Pralidoxime | 100 | Pig Brain | ~20 | [2] |
| Obidoxime | 100 | Pig Brain | ~40 | [2] | |
| HI-6 | 100 | Pig Brain | ~60 | ||
| VX | Pralidoxime | 30 | Human Erythrocyte | <10 | |
| Obidoxime | 30 | Human Erythrocyte | ~20 | ||
| HI-6 | 30 | Human Erythrocyte | ~50 | ||
| HLö 7 | 30 | Human Erythrocyte | >60 | ||
| Tabun | Pralidoxime | 30 | Human Erythrocyte | ~5 | |
| Obidoxime | 30 | Human Erythrocyte | ~20 | ||
| HI-6 | 30 | Human Erythrocyte | <5 | ||
| HLö 7 | 30 | Human Erythrocyte | ~20 | ||
| Paraoxon | Pralidoxime | 1000 | Rat Brain Homogenate | Significant Reactivation | |
| Chlorpyrifos | Pralidoxime | 1000 | Rat Brain Homogenate | Significant Reactivation |
Table 1: Comparative In Vitro Reactivation of Acetylcholinesterase by Different Oximes. This table summarizes the percentage of AChE reactivation by Pralidoxime, Obidoxime, HI-6, and HLö 7 after inhibition by various organophosphates. Data is compiled from studies using different enzyme sources and oxime concentrations.
In Vivo Efficacy: From Animal Models to Clinical Observations
In vivo studies are essential to understand the therapeutic potential of AChE reactivators, considering factors like pharmacokinetics and biodistribution. Rodent models are commonly used to evaluate the protective efficacy of oximes against OP poisoning.
| Organophosphate | Animal Model | Treatment | Outcome | Reference |
| Paraoxon | Mice | Atropine (4 mg/kg) + Pralidoxime (100 mg/kg) | 87% survival at 4 hours | |
| Paraoxon | Mice | Atropine (4 mg/kg) | 53% survival at 4 hours | |
| Paraoxon | Mice | Control (water) | 27% survival at 4 hours | |
| Various Insecticides | Rats | Atropine + Diazepam + Pralidoxime | Low effectiveness against phosphonates and phosphorothiolates | |
| Various Insecticides | Rats | Atropine + Diazepam + Obidoxime | Low effectiveness against phosphonates and phosphorothiolates | |
| Various Insecticides | Rats | Atropine + Diazepam + HI-6 | Low effectiveness against phosphonates and phosphorothiolates | |
| Various Insecticides | Rats | Atropine + Diazepam + Trimedoxime | Most effective, especially at lower doses |
Table 2: Comparative In Vivo Efficacy of Different Oximes in Animal Models of Organophosphate Poisoning. This table presents the survival rates and general effectiveness of Pralidoxime and other oximes when administered in combination with atropine and diazepam in rodent models of OP poisoning.
Experimental Protocols
In Vitro Acetylcholinesterase Reactivation Assay (Ellman's Method)
This protocol outlines a common method for determining AChE activity and its reactivation by oximes.
Materials:
-
Acetylcholinesterase (AChE) solution
-
Organophosphate inhibitor solution
-
This compound and other oxime solutions
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent)
-
Acetylthiocholine iodide (ATCI) substrate
-
Phosphate buffer (pH 7.4)
-
96-well microplate
-
Microplate reader
Procedure:
-
Enzyme Inhibition:
-
In the wells of a microplate, add the AChE solution.
-
Add the organophosphate inhibitor solution to the wells and incubate for a specific period (e.g., 30 minutes) to allow for enzyme inhibition.
-
-
Oxime Reactivation:
-
Add the oxime solution (e.g., this compound) to the inhibited enzyme mixture and incubate for a defined time (e.g., 10 minutes).
-
-
Colorimetric Reaction:
-
Add DTNB solution to all wells.
-
Initiate the reaction by adding the ATCI substrate.
-
-
Measurement:
-
Immediately measure the change in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to the AChE activity.
-
-
Calculations:
-
Calculate the percentage of reactivation by comparing the enzyme activity in the presence of the oxime to the activity of the uninhibited and inhibited controls.
-
In Vivo Evaluation of this compound in a Rodent Model of Organophosphate Poisoning
This protocol provides a general framework for assessing the in vivo efficacy of this compound.
Materials:
-
Laboratory rodents (e.g., mice or rats)
-
Organophosphate solution
-
This compound solution
-
Atropine sulfate solution
-
Anesthetic agent
-
Equipment for blood and tissue collection
-
Homogenizer
-
Reagents for AChE activity assay (as per the in vitro protocol)
Procedure:
-
Animal Preparation:
-
Acclimatize animals to laboratory conditions.
-
Divide animals into control and treatment groups.
-
-
Organophosphate Administration:
-
Administer a specific dose of the organophosphate to the animals, typically via subcutaneous or intraperitoneal injection.
-
-
Antidote Treatment:
-
At a predetermined time after OP administration, treat the animals with this compound, often in combination with atropine. Administration is typically via intramuscular or intraperitoneal injection.
-
-
Observation and Sample Collection:
-
Monitor the animals for clinical signs of toxicity and survival over a set period (e.g., 24 hours).
-
At designated time points, euthanize a subset of animals and collect blood and tissue samples (e.g., brain, diaphragm).
-
-
AChE Activity Measurement:
-
Prepare tissue homogenates from the collected samples.
-
Measure the AChE activity in the blood and tissue homogenates using the Ellman's method or a similar assay.
-
-
Data Analysis:
-
Compare the survival rates between the different treatment groups.
-
Calculate the percentage of AChE reactivation in various tissues by comparing the enzyme activity in the treated groups to that in the OP-poisoned control group.
-
Visualizing Key Processes
To better illustrate the concepts discussed, the following diagrams are provided.
Caption: Pralidoxime's mechanism of action in reactivating inhibited acetylcholinesterase.
Caption: Experimental workflow for the in vitro acetylcholinesterase reactivation assay.
Caption: General workflow for an in vivo study of Pralidoxime efficacy.
Conclusion
This compound remains a cornerstone in the treatment of organophosphate poisoning. However, its efficacy, both in vitro and in vivo, is highly dependent on the specific organophosphate involved. Comparative studies demonstrate that while Pralidoxime is effective against certain OPs, other oximes like HI-6 may offer superior reactivation for specific nerve agents. The provided experimental protocols serve as a foundation for researchers to conduct further comparative studies, which are crucial for the development of more effective and broad-spectrum antidotes. The correlation between in vitro reactivation data and in vivo protective efficacy is a key area of ongoing research that will continue to inform clinical treatment strategies for OP poisoning.
References
- 1. Reactivating potency of obidoxime, pralidoxime, HI 6 and HLö 7 in human erythrocyte acetylcholinesterase inhibited by highly toxic organophosphorus compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of in vitro potency of oximes (pralidoxime, obidoxime, HI-6) to reactivate sarin-inhibited acetylcholinesterase in various parts of pig brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Pralidoxime Chloride in Organophosphate Poisoning: A Comparative Meta-analysis for Research Professionals
An in-depth guide comparing the clinical efficacy of Pralidoxime Chloride with alternative treatments for organophosphate poisoning, supported by meta-analysis data and detailed experimental insights.
Introduction
Organophosphate (OP) poisoning is a significant global health concern, resulting in hundreds of thousands of deaths annually.[1] The primary mechanism of OP toxicity involves the irreversible inhibition of acetylcholinesterase (AChE), an enzyme crucial for the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an accumulation of acetylcholine at nerve synapses, resulting in a cholinergic crisis characterized by a range of symptoms from excessive secretions and muscle fasciculations to respiratory failure and seizures.[1][2]
For decades, the standard treatment for OP poisoning has involved the administration of atropine, to counteract the muscarinic effects of acetylcholine, and an oxime, such as this compound, to reactivate the inhibited AChE.[3][4] However, the clinical benefit of pralidoxime has been a subject of ongoing debate, with several meta-analyses of randomized controlled trials (RCTs) questioning its efficacy and even suggesting potential harm.
This guide provides a comprehensive meta-analysis of this compound clinical trials for research purposes. It objectively compares its performance with alternative and adjunctive treatments, presents supporting experimental data in structured tables, details the methodologies of key experiments, and visualizes critical pathways and workflows to aid in research and drug development.
Comparative Efficacy: A Meta-Analysis of Clinical Outcomes
Meta-analyses of randomized controlled trials have provided valuable insights into the clinical efficacy of this compound in the treatment of organophosphate poisoning. The primary comparator in these studies is typically atropine monotherapy. Key outcomes assessed include mortality, the need for mechanical ventilation, and the incidence of intermediate syndrome, a condition characterized by muscle weakness that can occur after the acute cholinergic crisis.
This compound vs. Atropine Alone
A systematic review and meta-analysis of six RCTs involving 646 patients found no significant benefit of adding pralidoxime to atropine for the primary outcomes of mortality and need for ventilator support. In fact, a trend towards increased mortality was observed in the pralidoxime group. Furthermore, the meta-analysis revealed a statistically significant increase in the incidence of intermediate syndrome in patients who received pralidoxime.
Table 1: Meta-analysis of this compound vs. Atropine Alone in Organophosphate Poisoning
| Outcome | Pralidoxime + Atropine Group | Atropine Alone Group | Relative Risk (RR) | 95% Confidence Interval (CI) | P-value |
| Mortality | 22.4% (73/326) | 14.1% (45/320) | 1.53 | 0.97 to 2.41 | 0.07 |
| Need for Ventilator Support | 33.7% (110/326) | 26.9% (86/320) | 1.29 | 0.97 to 1.71 | 0.08 |
| Incidence of Intermediate Syndrome | 43.8% (46/105) | 26.7% (28/105) | 1.63 | 1.01 to 2.62 | 0.04 |
Data synthesized from a meta-analysis of six randomized controlled trials.
Alternative and Adjunctive Therapies
The controversial efficacy of pralidoxime has prompted research into alternative and adjunctive treatments for organophosphate poisoning. These include magnesium sulfate and diazepam.
Magnesium Sulfate
Magnesium sulfate has been investigated as an adjunctive therapy due to its potential to antagonize the effects of calcium influx and reduce acetylcholine release at the neuromuscular junction. However, clinical trial results have been inconsistent. One study found no significant difference in mortality, incidence of intermediate syndrome, or need for mechanical ventilation between patients receiving magnesium sulfate and a control group.
Diazepam
Diazepam, a benzodiazepine, is recommended for the management of seizures and muscle fasciculations in severe OP poisoning. Animal studies have suggested that the combination of atropine and diazepam significantly reduces lethality compared to atropine alone. While there is a lack of large-scale clinical trials directly comparing diazepam to pralidoxime as a primary antidote, its use in controlling CNS manifestations of OP poisoning is well-established.
Experimental Protocols of Key Clinical Trials
A thorough understanding of the methodologies employed in the clinical trials is essential for interpreting the meta-analysis data. Below are summaries of the protocols for some of the key RCTs included in the meta-analyses.
Eddleston et al., 2009: A Double-Blind, Randomized, Placebo-Controlled Trial
-
Objective: To determine if the addition of this compound to atropine and supportive care offers benefit in OP insecticide self-poisoning.
-
Study Design: Double-blind, randomized, placebo-controlled trial.
-
Participants: 235 patients with OP insecticide self-poisoning requiring atropine. Exclusion criteria included age <14 years, pregnancy, and prior receipt of pralidoxime.
-
Intervention:
-
Pralidoxime group (n=121): 2 g loading dose of this compound over 20 minutes, followed by a constant infusion of 0.5 g/h for up to 7 days.
-
Placebo group (n=114): Saline placebo.
-
-
Primary Outcome: All-cause mortality during hospital admission.
-
Secondary Outcomes: Need for intubation, duration of intubation, and time to death.
-
Key Findings: Mortality was non-significantly higher in the pralidoxime group (24.8%) compared to the placebo group (15.8%). The need for intubation was similar in both groups.
Cherian et al. (as cited in meta-analyses)
Pawar et al., 2006: A Randomized Controlled Trial of Different Pralidoxime Dosing Regimens
-
Objective: To assess the effectiveness of a constant pralidoxime infusion compared with repeated bolus doses.
-
Study Design: Single-center, open-label, randomized controlled trial.
-
Participants: 200 patients with moderately severe anticholinesterase pesticide poisoning.
-
Intervention: All patients received a 2 g loading dose of pralidoxime.
-
Study group (n=100): Constant infusion of 1 g/h for 48 hours.
-
Control group (n=100): Bolus dose of 1 g over 1 hour every 4 hours for 48 hours.
-
-
Primary Outcome Measures: Median atropine dose needed within 24 hours, proportion of patients needing intubation, and number of days on ventilation.
-
Key Findings: The high-dose continuous infusion group required less atropine, had a lower intubation rate, and a shorter duration of ventilation compared to the intermittent bolus group, suggesting that a high-dose regimen may be more effective.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs is crucial for a deeper understanding of the research. The following diagrams, generated using Graphviz, illustrate the pathophysiology of organophosphate poisoning, the mechanism of action of this compound, and a typical workflow for a meta-analysis of clinical trials.
References
- 1. Pralidoxime - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. The Efficacy of Pralidoxime in the Treatment of Organophosphate Poisoning in Humans: A Systematic Review and Meta-analysis of Randomized Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Efficacy of Pralidoxime in the Treatment of Organophosphate Poisoning in Humans: A Systematic Review and Meta-analysis of Randomized Trials - PMC [pmc.ncbi.nlm.nih.gov]
Pralidoxime Chloride: A Comparative Analysis of its Efficacy in Reactivating Aged vs. Non-Aged Inhibited Acetylcholinesterase
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effectiveness of Pralidoxime Chloride (2-PAM) in reactivating acetylcholinesterase (AChE) that has been inhibited by organophosphorus (OP) compounds, focusing on the critical difference between non-aged and aged enzyme complexes. The information presented is supported by experimental data to aid in research and development of countermeasures against organophosphate poisoning.
Introduction to Acetylcholinesterase Inhibition and Aging
Organophosphorus compounds, including nerve agents and pesticides, exert their toxic effects by inhibiting acetylcholinesterase (AChE), the enzyme responsible for hydrolyzing the neurotransmitter acetylcholine.[1][2] This inhibition occurs through the phosphorylation of a serine residue in the active site of the enzyme, leading to an accumulation of acetylcholine and a subsequent cholinergic crisis.[3]
The initially formed organophosphate-AChE complex is, in many cases, reversible. Oximes, such as pralidoxime, can act as nucleophilic agents to dephosphorylate the enzyme, thereby restoring its function.[4][5] However, this window of opportunity for reactivation is often limited by a time-dependent process known as "aging." Aging involves a dealkylation of the phosphorylated enzyme, resulting in a conformational change that strengthens the bond between the inhibitor and the enzyme. This aged complex is refractory to reactivation by currently available oximes like pralidoxime. The rate of aging is highly dependent on the specific chemical structure of the organophosphate inhibitor. For instance, the nerve agent soman can cause aging of AChE within minutes, while others may take hours to days.
Pralidoxime's Reactivation Efficacy: A Comparative Overview
Pralidoxime's primary mechanism of action is the reactivation of cholinesterase that has been inactivated by phosphorylation. Its effectiveness is critically dependent on the enzyme not having undergone the aging process. Once aging has occurred, pralidoxime is largely ineffective.
Quantitative Data on Pralidoxime Reactivation
The following table summarizes in vitro experimental data demonstrating the difference in pralidoxime's ability to reactivate non-aged versus aged inhibited AChE.
| Organophosphate (Surrogate) | Inhibition Time | Pralidoxime Concentration | Reactivation Rate (%) | Reference |
| A-230 Surrogate (ANMP) | 10 minutes | 100 µmol/L | 27 ± 0 | |
| A-230 Surrogate (ANMP) | 24 hours | 100 µmol/L | 28 ± 1 |
Note: In this particular study with the A-230 surrogate, significant aging was not observed within 24 hours, as indicated by the similar reactivation rates. This highlights that the aging phenomenon is highly dependent on the specific organophosphate compound.
The table below presents the reactivation efficacy of pralidoxime against AChE inhibited by various organophosphates, generally representing non-aged conditions (short incubation times).
| Inhibitor | Pralidoxime Concentration | Reactivation (%) | Enzyme Source | Reference |
| Paraoxon | 10⁻³ M | >5 | Rat Brain Homogenate | |
| Chlorpyrifos | 10⁻³ M | >5 | Rat Brain Homogenate | |
| Russian VX | 10⁻³ M | >5 | Rat Brain Homogenate | |
| VX | 10⁻³ M | >5 | Rat Brain Homogenate | |
| Sarin | 10⁻³ M | >5 | Rat Brain Homogenate | |
| Tabun | 10⁻³ M | <5 | Rat Brain Homogenate | |
| Soman | 10⁻³ M | <5 | Rat Brain Homogenate | |
| Cyclosarin | 10⁻³ M | <5 | Rat Brain Homogenate |
Note: A reactivation rate of >5% was considered as effective in the cited study. The data illustrates that pralidoxime's efficacy varies significantly even against non-aged AChE, depending on the inhibiting organophosphate.
Experimental Protocols
In Vitro AChE Inhibition and Reactivation Assay (Based on Ellman's Method)
This protocol describes a common in vitro method to assess the reactivation of inhibited AChE by pralidoxime.
1. Reagents and Materials:
-
Acetylcholinesterase (AChE) source (e.g., from electric eel, human erythrocytes, or rat brain homogenate)
-
Organophosphate inhibitor solution
-
This compound solution
-
Phosphate buffer (e.g., 0.1 M, pH 7.4 or 8.0)
-
Acetylthiocholine iodide (ATCI) - substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Spectrophotometer (plate reader or cuvette-based)
2. AChE Inhibition:
-
Prepare a working solution of AChE in phosphate buffer.
-
Incubate the AChE solution with the organophosphate inhibitor for a defined period (e.g., 30 minutes) to achieve a high level of inhibition (e.g., >95%).
-
For aging studies, the inhibited enzyme is further incubated for various time points (e.g., 10 minutes, 24 hours) before the addition of the reactivator.
3. Reactivation:
-
Add the this compound solution to the inhibited AChE preparation at the desired concentration (e.g., 10⁻⁵ M or 10⁻³ M).
-
Incubate for a specific duration to allow for reactivation (e.g., 10 minutes).
4. Measurement of AChE Activity:
-
The activity of the reactivated enzyme is measured using the Ellman's method.
-
In a microplate well or cuvette, add the enzyme solution, DTNB solution, and phosphate buffer.
-
Initiate the reaction by adding the substrate, ATCI.
-
The hydrolysis of ATCI by active AChE produces thiocholine, which reacts with DTNB to form 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion.
-
The rate of color formation is measured by monitoring the increase in absorbance at 412 nm over time.
5. Data Analysis:
-
The percentage of reactivation is calculated using the following formula: % Reactivation = [(Activity of reactivated enzyme - Activity of inhibited enzyme) / (Activity of uninhibited enzyme - Activity of inhibited enzyme)] x 100
Visualizing the Mechanisms
The following diagrams illustrate the key processes of AChE inhibition, aging, and reactivation.
Caption: Mechanism of AChE inhibition, aging, and reactivation by pralidoxime.
Caption: Experimental workflow for comparing pralidoxime efficacy.
Conclusion
The efficacy of this compound as a reactivator of organophosphate-inhibited acetylcholinesterase is fundamentally limited by the aging of the enzyme-inhibitor complex. While effective against certain non-aged inhibited forms of AChE, its utility diminishes and is ultimately nullified once the dealkylation process of aging occurs. The rate of aging varies significantly with the specific organophosphate, making the window for effective treatment with pralidoxime highly variable. This guide underscores the critical need for rapid administration of pralidoxime following organophosphate exposure and highlights the ongoing challenge in developing broad-spectrum reactivators effective against aged AChE.
References
- 1. tm.mahidol.ac.th [tm.mahidol.ac.th]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Discovery of New Classes of Compounds that Reactivate Acetylcholinesterase Inhibited by Organophosphates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of Pralidoxime Chloride and Other Neuroprotectants in Organophosphate-Induced Neurotoxicity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neuroprotective effects of Pralidoxime Chloride with other established and novel neuroprotectants in the context of organophosphate (OP) induced neurotoxicity. The information presented is supported by experimental data to aid researchers in evaluating therapeutic strategies.
Introduction to Organophosphate Neurotoxicity and the Role of Neuroprotectants
Organophosphorus (OP) compounds, found in pesticides and chemical warfare agents, exert their primary toxic effect by irreversibly inhibiting acetylcholinesterase (AChE).[1][2] This leads to an accumulation of the neurotransmitter acetylcholine in synaptic clefts, resulting in a cholinergic crisis characterized by a cascade of symptoms including seizures, respiratory distress, and ultimately, death.[1][2] Beyond the acute cholinergic effects, OP poisoning can lead to long-term neurological damage, including neurodegeneration and cognitive deficits, a condition known as organophosphate-induced delayed neuropathy (OPIDN).
The primary therapeutic intervention for OP poisoning involves the administration of an antimuscarinic agent like atropine to counteract the effects of excess acetylcholine, and an oxime, such as this compound (2-PAM), to reactivate the inhibited AChE.[3] However, the efficacy of pralidoxime, particularly in the central nervous system (CNS), is limited by its poor ability to cross the blood-brain barrier (BBB). This has spurred the investigation of alternative and adjunctive neuroprotective agents.
This guide will compare this compound with other oximes, standard-of-care adjunctive therapies, and novel neuroprotectants, focusing on their mechanisms of action, experimental efficacy, and methodologies for their evaluation.
This compound: The Conventional AChE Reactivator
This compound is a quaternary ammonium oxime that functions by nucleophilically attacking the phosphorus atom of the organophosphate bound to the AChE active site, thereby displacing the OP and restoring enzyme function. Its primary role is to alleviate the nicotinic effects of OP poisoning, particularly muscle fasciculations and paralysis.
However, the neuroprotective effects of pralidoxime within the CNS are limited due to its charged nature, which restricts its passage across the BBB. Clinical evidence for the overall efficacy of pralidoxime in improving mortality and reducing the need for ventilation in OP poisoning has been inconsistent in some studies.
Recent research has focused on novel formulations to enhance the CNS delivery of pralidoxime. Nanoparticle-based delivery systems have shown promise in preclinical studies by facilitating BBB penetration and increasing brain AChE reactivation.
Comparative Analysis of Neuroprotective Agents
The following sections compare this compound with other classes of neuroprotectants based on their mechanisms of action and available experimental data.
Other Oximes
Several other oximes have been developed with the aim of improving upon the efficacy and CNS penetration of pralidoxime.
| Oxime | Mechanism of Action | Key Experimental Findings | Reference |
| Pralidoxime (2-PAM) | Reactivates peripheral AChE. | Limited BBB penetration. Variable clinical efficacy. | |
| Obidoxime | Bis-pyridinium oxime, reactivates AChE. | Generally considered more potent than pralidoxime for some OPs, but also has a higher toxicity profile. | |
| HI-6 | Hagedorn oxime, reactivates AChE. | Shows better efficacy against some nerve agents like soman compared to pralidoxime. | |
| Novel K-Oximes (e.g., K027, K048) | Bis-pyridinium oximes with potentially broader-spectrum reactivation capabilities. | Preclinical studies suggest superior efficacy to pralidoxime and obidoxime in reactivating AChE inhibited by various OPs. |
Standard Adjunctive Therapies
Atropine and benzodiazepines are standard components of OP poisoning treatment, providing symptomatic relief and neuroprotection through mechanisms distinct from AChE reactivation.
| Agent | Class | Mechanism of Neuroprotection | Key Experimental Findings | Reference |
| Atropine | Anticholinergic | Blocks muscarinic acetylcholine receptors, mitigating hypercholinergic effects in the CNS and periphery. | Reduces central cholinergic overstimulation and has been shown to have some neuroprotective effects. | |
| Diazepam | Benzodiazepine | Potentiates GABAergic inhibition, leading to anticonvulsant effects. | Effective in controlling OP-induced seizures, thereby preventing seizure-induced neuronal damage. |
Novel and Investigational Neuroprotectants
Research into novel neuroprotectants aims to target downstream pathways of OP-induced neurotoxicity, such as excitotoxicity, oxidative stress, and inflammation.
| Agent | Class | Mechanism of Neuroprotection | Key Experimental Findings | Reference |
| Ganaxolone | Neurosteroid | Positive allosteric modulator of GABA-A receptors. | Preclinical studies show potent anticonvulsant and neuroprotective effects in OP poisoning models, even with delayed administration. | |
| Ketamine | NMDA Receptor Antagonist | Blocks the N-methyl-D-aspartate (NMDA) receptor, reducing glutamate excitotoxicity. | In animal models of OP poisoning, ketamine has demonstrated neuroprotective effects by reducing seizure severity and neuronal damage. | |
| Verapamil | Calcium Channel Blocker | Blocks L-type calcium channels, reducing excessive calcium influx into neurons. | Preclinical studies suggest that verapamil can attenuate OP-induced neuronal injury. |
Signaling Pathways in Organophosphate Neurotoxicity
The neurotoxic cascade initiated by OP compounds involves multiple interconnected signaling pathways. Understanding these pathways is crucial for identifying therapeutic targets.
Caption: Simplified signaling cascade of organophosphate-induced neurotoxicity.
Experimental Protocols
Standardized and reproducible experimental models are essential for the comparative evaluation of neuroprotectants.
Diisopropylfluorophosphate (DFP)-Induced Neurotoxicity Model in Rats
This is a widely used preclinical model to simulate the neurotoxic effects of nerve agents.
Objective: To induce a state of status epilepticus and subsequent neurodegeneration for the evaluation of neuroprotective compounds.
Materials:
-
Diisopropylfluorophosphate (DFP)
-
Atropine sulfate
-
This compound (2-PAM)
-
Anesthetic (e.g., isoflurane)
-
Vehicle (e.g., saline or peanut oil)
-
Adult male Sprague-Dawley or Wistar rats
Procedure:
-
Animal Preparation: Acclimatize rats to the housing conditions for at least one week prior to the experiment.
-
Pre-treatment (optional but common): To reduce peripheral cholinergic symptoms and mortality, administer atropine sulfate (e.g., 2 mg/kg, i.p.) and 2-PAM (e.g., 25 mg/kg, i.p.) 30 minutes prior to DFP administration.
-
DFP Administration: Administer DFP (e.g., 1-4 mg/kg, s.c. or i.p.) to induce seizures. The dose can be adjusted to achieve the desired seizure severity.
-
Seizure Monitoring: Continuously monitor the animals for the onset and severity of seizures for at least 4 hours using a standardized seizure scoring scale (e.g., Racine scale).
-
Test Compound Administration: Administer the neuroprotective agent being tested at a predetermined time point relative to DFP administration (e.g., 30 minutes post-DFP).
-
Post-treatment Care: Provide supportive care, including hydration and temperature regulation.
-
Endpoint Analysis: At a predetermined time point (e.g., 24 hours, 7 days, or 30 days post-DFP), euthanize the animals and collect brain tissue for analysis.
Experimental Workflow Diagram:
Caption: Workflow for the DFP-induced neurotoxicity model in rats.
Assessment of Neuroprotection
1. Histological Assessment of Neuronal Damage:
-
Method: Fluoro-Jade B or C staining is commonly used to identify degenerating neurons. Immunohistochemistry for neuronal markers (e.g., NeuN) and glial activation markers (e.g., GFAP for astrocytes, Iba1 for microglia) can also be performed.
-
Procedure:
-
Perfuse the animals with saline followed by 4% paraformaldehyde.
-
Collect and post-fix the brains.
-
Cryoprotect the brains in sucrose solutions.
-
Section the brains using a cryostat or vibratome.
-
Perform staining according to established protocols.
-
Quantify the number of stained cells in specific brain regions (e.g., hippocampus, piriform cortex, amygdala) using microscopy and image analysis software.
-
2. Biochemical Assessment of AChE Reactivation:
-
Method: The Ellman assay is a colorimetric method used to measure AChE activity.
-
Procedure:
-
Homogenize brain tissue samples in a suitable buffer.
-
Centrifuge the homogenates to obtain the supernatant containing the enzyme.
-
Incubate the supernatant with acetylthiocholine iodide (ASChI) as the substrate and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).
-
AChE hydrolyzes ASChI to thiocholine, which reacts with DTNB to produce a yellow-colored product (5-thio-2-nitrobenzoate).
-
Measure the absorbance of the product at 412 nm over time using a spectrophotometer.
-
Calculate AChE activity based on the rate of color change.
-
Conclusion
This compound remains a cornerstone in the treatment of organophosphate poisoning, primarily due to its ability to reactivate peripheral acetylcholinesterase. However, its limited neuroprotective efficacy within the central nervous system underscores the critical need for adjunctive and alternative therapies. Other oximes with improved CNS penetration and broader reactivation profiles are under investigation and show promise.
Furthermore, a multi-faceted approach targeting different aspects of the neurotoxic cascade is likely to be most effective. Benzodiazepines are crucial for controlling seizures, while novel agents like neurosteroids and NMDA receptor antagonists offer neuroprotection by modulating downstream signaling pathways independent of AChE reactivation.
The continued development and rigorous preclinical evaluation of these and other neuroprotective agents, using standardized experimental models and a combination of histological and biochemical endpoints, will be essential for improving the long-term neurological outcomes for individuals exposed to organophosphorus compounds. Researchers are encouraged to consider these comparative data and methodologies when designing future studies in this critical area of neurotoxicology and drug development.
References
Safety Operating Guide
Proper Disposal of Pralidoxime Chloride: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory operations. Pralidoxime chloride, a compound used as an antidote to organophosphate poisoning, requires careful handling and specific disposal procedures due to its potential hazards.[1][2] This guide provides essential, step-by-step information for the proper disposal of this compound, aligning with general laboratory safety and chemical handling best practices.
Hazard Profile and Regulatory Context
This compound is considered a hazardous substance.[1] It is harmful if swallowed, in contact with skin, or inhaled, and is toxic to aquatic organisms with long-lasting effects.[1] As such, its disposal is governed by local, state, and federal regulations for hazardous waste. All waste must be handled in accordance with these regulations. The Resource Conservation and Recovery Act (RCRA) in the United States establishes the framework for managing hazardous waste, prohibiting its disposal in regular trash or sewer systems.
Core Principles of this compound Waste Management
Effective management of this compound waste begins with the principles of waste minimization. Laboratories should only order and prepare the quantities of this compound necessary for their experiments to reduce the amount of waste generated.
Segregation and Storage:
-
Separate Waste Streams: Keep this compound waste separate from other chemical waste streams to avoid dangerous reactions. Specifically, store it away from incompatible materials such as strong acids/alkalis and strong oxidizing/reducing agents.
-
Designated Satellite Accumulation Areas (SAAs): Hazardous waste, including this compound waste, must be stored in a designated SAA at or near the point of generation. These areas must be inspected weekly for any leaks.
-
Proper Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and should identify the contents, including "this compound."
Container Requirements:
-
Compatibility: Use containers that are chemically compatible with this compound. The containers should be in good condition, free from damage, and have a secure, leak-proof screw cap.
-
Avoid Overfilling: Leave at least one inch of headroom in liquid waste containers to allow for expansion.
-
Keep Containers Closed: Waste containers must be kept tightly sealed except when adding waste.
Step-by-Step Disposal Procedures
-
Personal Protective Equipment (PPE): Before handling this compound waste, ensure you are wearing appropriate PPE, including safety glasses with side-shields, a lab coat, and chemical-resistant gloves. If there is a risk of generating dust, a dust respirator should be used.
-
Waste Collection:
-
Solid Waste: Collect unused or expired this compound powder, as well as contaminated materials like gloves and weighing papers, in a designated, properly labeled hazardous waste container. Use dry clean-up procedures and avoid generating dust.
-
Liquid Waste: For solutions of this compound, collect the waste in a compatible, leak-proof container. Do not discharge this compound solutions into the sewer system.
-
Empty Containers: Empty containers that held this compound may still present a chemical hazard. These should be managed as hazardous waste unless they are triple-rinsed (or the equivalent). The rinsate should be collected as hazardous waste. After proper cleaning, labels should be defaced or removed, and the container can be disposed of as non-hazardous waste, recycled, or reconditioned.
-
-
Spill Management:
-
In the event of a spill, prevent the material from entering drains or water courses.
-
For dry spills, use dry clean-up procedures to avoid generating dust. The collected material should be placed in a sealed container for disposal.
-
For wet spills, absorb the material with an inert, non-combustible absorbent material (e.g., diatomite, universal binders) and place it in a labeled container for disposal.
-
The spill area should be decontaminated after cleanup.
-
-
Final Disposal:
-
The ultimate disposal of this compound waste must be conducted by a licensed chemical waste disposal company. This may involve removal to a licensed chemical destruction plant or controlled incineration with flue gas scrubbing.
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of your this compound waste.
-
Quantitative Data
Currently, there is no specific quantitative data available in the provided search results regarding concentration limits for disposal or other numerical disposal parameters for this compound. Disposal regulations are typically based on the hazardous characteristics of the waste rather than specific concentration thresholds for this particular compound. It is classified as harmful and toxic to aquatic life, which dictates its handling as hazardous waste.
| Parameter | Value | Source |
| Acute Oral Toxicity (Mouse LD50) | 4100 mg/kg | |
| Aquatic Toxicity | Toxic to aquatic organisms |
Experimental Protocols
No specific experimental protocols for the degradation or neutralization of this compound for disposal purposes were found in the search results. The standard and recommended procedure is to collect the waste and have it managed by a professional hazardous waste disposal service.
This compound Disposal Workflow
Caption: Logical workflow for the proper disposal of this compound waste.
References
Personal protective equipment for handling Pralidoxime Chloride
Essential Safety and Handling Guide for Pralidoxime Chloride
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. Adherence to these procedures is vital for ensuring a safe laboratory environment.
This compound is considered a hazardous substance.[1] It is harmful if swallowed, inhaled, or comes into contact with skin.[2][3] It is known to cause skin irritation and serious eye irritation, and may also cause respiratory irritation.[2][3]
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent personal exposure. The following table summarizes the required equipment for handling this compound.
| Protection Type | Equipment | Specifications and Guidelines |
| Eye/Face Protection | Safety goggles with side-shields | Must be worn at all times to prevent contact with eyes. In case of eye contact, severe damage can occur. |
| Hand Protection | Chemical-resistant, impervious gloves | Wear suitable protective gloves. Double gloving is recommended. Change gloves regularly (every 30-60 minutes) or immediately if contaminated or damaged. |
| Skin and Body Protection | Protective, impervious clothing (Lab coat) | Work clothes should be laundered separately. Ensure clothing covers wrists and forearms. |
| Respiratory Protection | Suitable respirator (e.g., N95 or N100) | Use in a well-ventilated area. A respirator is necessary when there is a risk of inhaling dust or aerosols, especially during spill cleanup. |
Standard Operating Procedure for Handling
Following a systematic workflow is essential for minimizing risks associated with this compound. The process begins with preparation and ends with proper disposal.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
